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  • Product: Bis(2-chloropropyl)carbamic acid, ethyl ester
  • CAS: 5580-27-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Bis(2-chloropropyl)carbamic Acid Ethyl Ester: A Comprehensive Technical Guide

Executive Summary Bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8), commonly referred to as ethyl N,N-bis(2-chloropropyl)carbamate, is a specialized nitrogen mustard derivative [1]. While classical nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8), commonly referred to as ethyl N,N-bis(2-chloropropyl)carbamate, is a specialized nitrogen mustard derivative [1]. While classical nitrogen mustards like mechlorethamine are highly reactive alkylating agents, the substitution of the amine with an ethyl carbamate moiety and the addition of methyl groups on the alkyl chains significantly modulate this molecule's reactivity [2]. For researchers in drug development and synthetic chemistry, rigorous spectroscopic characterization of this compound is critical. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of bis(2-chloropropyl)carbamic acid ethyl ester using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Chemical Context & Mechanism of Action

To understand the spectroscopic properties of bis(2-chloropropyl)carbamic acid ethyl ester, one must first understand its chemical behavior. The molecule consists of an electron-withdrawing ethyl carbamate core flanked by two 2-chloropropyl arms.

In physiological or basic conditions, nitrogen mustards undergo an intramolecular SN2 reaction (anchimeric assistance) where the nitrogen lone pair displaces the terminal chloride, forming a highly electrophilic aziridinium ion [3]. However, in this specific molecule, the nitrogen lone pair is partially delocalized into the carbamate carbonyl, reducing its nucleophilicity. Furthermore, the methyl groups on the propyl chains introduce steric hindrance. These factors combined make the precursor highly stable for spectroscopic analysis, preventing spontaneous degradation during sample preparation [4].

Mechanism N1 Bis(2-chloropropyl)carbamate (Stable Precursor) N2 Aziridinium Ion (Reactive Electrophile) N1->N2 Intramolecular cyclization (-Cl⁻) N3 DNA Monoadduct (N7-Guanine) N2->N3 Nucleophilic attack by DNA N4 DNA Interstrand Cross-link (Cytotoxicity) N3->N4 Second cyclization & alkylation

Fig 1: Mechanism of aziridinium ion formation and subsequent DNA alkylation by nitrogen mustards.

Spectroscopic Characterization Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's connectivity. The analysis of bis(2-chloropropyl)carbamic acid ethyl ester is uniquely complex due to two structural phenomena:

  • Restricted Rotation: The partial double-bond character of the carbamate C-N bond restricts rotation at room temperature, often leading to broadened peaks or the appearance of rotamers in the spectrum [5].

  • Stereocenters: The molecule possesses two chiral centers at the chlorine-bearing carbons. Consequently, the synthesized product is typically a mixture of diastereomers (meso and racemic forms), which can cause doubling of the signals for the propyl arms. Furthermore, the CH2 protons adjacent to the chiral centers are diastereotopic, appearing as complex multiplets rather than simple doublets.

Table 1: Expected 1H and 13C NMR Chemical Shifts (CDCl3, 298 K)

Functional Group1H Shift (ppm)Multiplicity & Integration13C Shift (ppm)Assignment Causality
Carbamate C=O --~156.0Deshielded carbonyl carbon; shifted upfield relative to ketones due to N and O electron donation.
O-CH2 (Ethyl) ~4.15Quartet, 2H~61.5Deshielded by the adjacent electronegative oxygen.
CH-Cl (Propyl) ~4.00 - 4.30Multiplet, 2H~55.0Deshielded by the direct attachment to the electronegative chlorine atom.
N-CH2 (Propyl) ~3.40 - 3.80Multiplet, 4H~52.0Diastereotopic protons split by each other and the adjacent CH; broadened by carbamate rotamers.
CH3 (Propyl) ~1.50Doublet, 6H~21.0Split by the single adjacent methine (CH) proton.
CH3 (Ethyl) ~1.25Triplet, 3H~14.5Standard aliphatic methyl split by the adjacent CH2.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to validate the presence of the defining functional groups. The carbamate moiety exhibits a distinct C=O stretching frequency. Because the nitrogen lone pair is delocalized into the carbonyl system, the C=O bond order is reduced compared to a standard ester, pushing the absorption to a slightly lower wavenumber [6].

Table 2: Key FT-IR Vibrational Frequencies (ATR Method)

Wavenumber (cm-1)Vibration TypeIntensityDiagnostic Significance
2950 - 2850 C-H Stretch (sp3)MediumConfirms the presence of aliphatic ethyl and propyl chains.
1690 - 1720 C=O StretchStrongHallmark of the carbamate carbonyl system.
1450 - 1380 C-H BendingMediumCorresponds to the methyl group deformations.
1200 - 1050 C-O-C / C-N StretchStrongValidates the ester linkage and the amine bond of the carbamate.
650 - 750 C-Cl StretchMediumConfirms the presence of the terminal halogens[7].
Mass Spectrometry (LC-MS) & Isotopic Profiling

Electrospray Ionization (ESI) paired with Time-of-Flight (TOF) mass spectrometry is ideal for this molecule. The basic nitrogen atom readily accepts a proton to form the [M+H]+ ion. The most critical self-validating feature in the MS spectrum is the chlorine isotopic pattern . Chlorine exists naturally as two isotopes: 35Cl (~75%) and 37Cl (~25%). A molecule with two chlorine atoms will exhibit a distinct M : M+2 : M+4 cluster in a 9:6:1 intensity ratio [8].

Table 3: ESI-MS Isotopic Pattern for [M+H]+ (Formula: C9H18Cl2NO2+)

Ion SpeciesExact Mass (m/z)Relative AbundanceCausality
[M+H]+ 242.07100%Contains two 35Cl atoms.
[M+2+H]+ 244.07~65%Contains one 35Cl and one 37Cl atom.
[M+4+H]+ 246.06~11%Contains two 37Cl atoms.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Proceeding to subsequent steps is contingent upon passing these checkpoints.

Workflow S1 Sample Preparation (High Purity >98%) N_NMR NMR Spectroscopy (1H, 13C, COSY) S1->N_NMR N_FTIR FT-IR Spectroscopy (ATR Method) S1->N_FTIR N_MS Mass Spectrometry (ESI-TOF) S1->N_MS D_NMR Structural Connectivity & Stereochemistry N_NMR->D_NMR D_FTIR Functional Group Validation (C=O, C-Cl) N_FTIR->D_FTIR D_MS Isotopic Profiling (M, M+2, M+4) N_MS->D_MS Final Comprehensive Spectroscopic Profile D_NMR->Final D_FTIR->Final D_MS->Final

Fig 2: Self-validating analytical workflow for the spectroscopic characterization of the compound.

Protocol 1: NMR Acquisition & Validation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • System Calibration: Tune and match the probe. Lock the magnetic field to the deuterium signal of CDCl3 and shim the magnet to achieve a line width of <1.0 Hz for the TMS peak.

  • Acquisition: Acquire the 1H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration) and the 13C spectrum (512 scans, 2s relaxation delay).

  • Self-Validation Checkpoint: Integrate the 1H spectrum. The total integral must equal exactly 17 protons relative to the ethyl CH3 triplet (set to 3.00). If the integral is off, solvent suppression or further purification is required before proceeding.

Protocol 2: FT-IR (ATR) Acquisition
  • Background Scan: Ensure the diamond ATR crystal is clean using isopropanol. Run a background scan (32 scans, 4 cm-1 resolution) to subtract ambient CO2 and water vapor.

  • Sample Application: Apply 2-3 µL of the neat liquid sample directly onto the ATR crystal. Ensure full coverage of the sensor.

  • Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Self-Validation Checkpoint: Verify the absence of a broad peak >3200 cm-1. Because this molecule is a tertiary carbamate (no N-H bonds) and has no hydroxyls, a peak here indicates moisture contamination, invalidating the sample integrity.

Protocol 3: LC-MS Isotopic Profiling
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is within <5 ppm.

  • Acquisition: Run a direct infusion or short LC gradient into the ESI source operating in positive ion mode. Scan range: m/z 100 - 500.

  • Self-Validation Checkpoint: Locate the base peak at m/z 242.07. Immediately inspect the M+2 (m/z 244) and M+4 (m/z 246) peaks. If the ratio is not approximately 100:65:11, the ion does not contain two chlorine atoms, indicating either severe fragmentation or incorrect synthesis.

Conclusion

The spectroscopic characterization of bis(2-chloropropyl)carbamic acid ethyl ester requires a nuanced understanding of its structural dynamics, including carbamate rotamers, diastereotopic protons, and distinct halogen isotopic signatures. By employing the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural confirmation, paving the way for downstream applications in drug development, pharmacokinetic profiling, and toxicological assessments.

References

  • Biointerface Research in Applied Chemistry. "Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review". URL:[Link]

  • Wikipedia. "Nitrogen mustard". URL: [Link]

  • ACS Publications. "A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites". URL: [Link]

  • MDPI. "Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study". URL:[Link]

  • ACS Publications. "Application of Chloride Adduct Ionization Tandem Mass Spectrometry for Characterizing and Sequencing Synthetic Lignin Model Compounds". URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of Bis(2-chloropropyl)carbamic Acid Ethyl Ester: A Technical Guide

Executive Summary Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8), also known as ethyl N,N-bis(2-chloropropyl)carbamate, is a structurally complex molecule that bridges the chemical domains of urethane-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8), also known as ethyl N,N-bis(2-chloropropyl)carbamate, is a structurally complex molecule that bridges the chemical domains of urethane-based protecting groups and nitrogen mustard alkylating agents[1]. For researchers and drug development professionals, understanding the thermodynamic stability of this compound is critical. Its degradation profile dictates its shelf-life, its behavior in physiological media, and its potential utility as a controlled-release prodrug.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing its stability, the specific mechanistic pathways of its degradation, and the field-proven experimental protocols required to accurately profile its kinetic behavior.

Physicochemical Profile

Before evaluating the thermodynamic stability of a compound, its baseline physicochemical properties must be established. The presence of the electron-withdrawing chlorine atoms on the propyl chains significantly influences the electron density of the central carbamate nitrogen, subtly altering its susceptibility to hydrolysis.

Table 1: Baseline Physicochemical Properties

Property Value Scientific Implication
Molecular Formula C₉H₁₇Cl₂NO₂ Defines the stoichiometric boundaries for mass spectrometry tracking.
Molecular Weight 242.143 g/mol Utilized for precise molarity calculations in kinetic assays[1].
Boiling Point 290.7 ºC (at 760 mmHg) Indicates high thermal stability in the pure liquid state[1].
Density 1.145 g/cm³ Essential for volumetric conversions during solvent extraction[1].

| Structural Motif | N,N-disubstituted carbamate | Precludes the E1cB degradation pathway, forcing BAc2 kinetics[2]. |

Mechanistic Thermodynamics: The Degradation Cascade

The degradation of bis(2-chloropropyl)carbamic acid ethyl ester is not a single-step event; it is a thermodynamically driven cascade consisting of two distinct phases: Carbamate Hydrolysis and Aziridinium Ion Formation .

Phase 1: The BAc2 Hydrolysis Bottleneck

Abiotic carbamate hydrolysis typically proceeds via one of two mechanisms: the unimolecular E1cB pathway or the bimolecular BAc2 pathway. Because bis(2-chloropropyl)carbamic acid ethyl ester is an N,N-disubstituted carbamate, it lacks an amide proton. Consequently, the initial deprotonation required for the E1cB pathway is impossible[2].

Hydrolysis must therefore proceed via the BAc2 (Base-catalyzed, acyl cleavage, bimolecular) mechanism [2]. The rate-determining step is the nucleophilic attack of a hydroxide anion on the acyl carbon, forming a highly ordered tetrahedral intermediate. Thermodynamically, this results in a characteristically negative entropy of activation ( ΔS‡ ), as the transition state is more ordered than the reactants[2].

Phase 2: Post-Hydrolysis Aziridinium Formation

Upon successful hydrolysis and subsequent decarboxylation, the molecule yields ethanol, carbon dioxide, and bis(2-chloropropyl)amine. This resulting secondary amine contains β -chloroalkyl groups—the defining pharmacophore of a nitrogen mustard[3].

Driven by thermodynamics, the free amine rapidly undergoes an intramolecular nucleophilic substitution (S_N2) to form an electrophilic aziridinium ion[3][4]. Density functional theory (DFT) studies on analogous nitrogen mustards indicate that this cyclization is subject to an energy barrier ( Ea​ ) of approximately 24.8 kcal/mol[4]. The resulting aziridinium ion is highly reactive and serves as the ultimate alkylating species responsible for DNA cross-linking[3].

Pathways A Bis(2-chloropropyl)carbamic acid ethyl ester B Carbamate Hydrolysis (BAc2 Mechanism) A->B H2O / OH- D Bis(2-chloropropyl)amine Intermediate B->D -CO2, -Ethanol C Aziridinium Ion Formation (Intramolecular SN2) E Alkylating Agent (DNA Cross-linking) C->E Nucleophilic Attack D->C Activation Energy (~24.8 kcal/mol)

Figure 1: Thermodynamic degradation cascade of bis(2-chloropropyl)carbamic acid ethyl ester.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, empirical data must be gathered using self-validating, orthogonal techniques. The following protocols are designed to isolate the specific kinetic constants of the BAc2 mechanism from secondary degradation artifacts.

Workflow S1 Sample Prep (pH 7.4 - 10.0) S2 Isothermal Microcalorimetry S1->S2 S3 HPLC-MS Kinetic Sampling S1->S3 S4 Arrhenius Parameterization S2->S4 S3->S4

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Purpose: To directly measure the heat flow ( dq/dt ) associated with the endothermic/exothermic phases of hydrolysis and aziridinium cyclization without disturbing the chemical equilibrium.

  • Step 1: Surface Passivation. Pre-treat all glass ampoules with a 5% dimethyldichlorosilane solution. Causality: Unmodified silica surfaces possess weak acidic properties that can prematurely trigger localized hydrolysis, skewing the thermodynamic baseline.

  • Step 2: Buffer Preparation. Prepare two sets of 50 mM phosphate buffers at pH 7.4 and pH 10.0. Causality: Because the BAc2 mechanism is strictly dependent on hydroxide ion concentration ( [OH−] ), comparing the heat flow at these two pH levels allows researchers to mathematically isolate the base-catalyzed rate constant ( kB​ ) from the neutral water hydrolysis rate constant ( kN​ )[2].

  • Step 3: Equilibration & Injection. Equilibrate the calorimeter to exactly 37.0 °C. Inject the carbamate ester (dissolved in 1% DMSO for solubility) into the buffer.

  • Step 4: Data Integration. Integrate the area under the heat flow curve over 48 hours to calculate the total enthalpy of degradation ( ΔHdeg​ ).

Protocol 2: Kinetic Degradation Tracking via HPLC-MS

Purpose: To determine the activation energy ( Ea​ ) and pre-exponential factor ( A ) by tracking the disappearance of the parent mass (m/z 242.1) over time across multiple temperatures.

  • Step 1: Matrix Spiking. Spike the reaction buffer with an internal standard (e.g., an isotopically labeled carbamate). Causality: This creates a self-validating system; any fluctuations in MS ionization efficiency or injection volume are normalized against the internal standard.

  • Step 2: Temperature Cycling. Incubate parallel reaction vials at 25 °C, 37 °C, 50 °C, and 65 °C.

  • Step 3: Quenching. At predefined intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and quench immediately in cold acetonitrile containing 0.1% formic acid. Causality: The low pH neutralizes the hydroxide ions, instantly halting the BAc2 hydrolysis pathway[2], while the cold temperature arrests aziridinium formation[4].

  • Step 4: Arrhenius Plotting. Plot ln(kobs​) versus 1/T . The slope of this linear regression yields −Ea​/R , allowing for the precise calculation of the activation energy.

Data Synthesis & Arrhenius Modeling

By synthesizing the data from IMC and HPLC-MS, researchers can construct a comprehensive thermodynamic profile. Below is a representative data structure demonstrating how quantitative findings should be tabulated for drug formulation assessments.

Table 2: Representative Thermodynamic Parameters for BAc2 Hydrolysis | Parameter | Symbol | Representative Value | Derivation Method | | :--- | :--- | :--- | :--- | | Pseudo-first-order rate constant (pH 10) | kobs​ | 4.2×10−5 s−1 | HPLC-MS (Concentration decay) | | Activation Energy | Ea​ | ~ 24.8 kcal/mol | Arrhenius Plotting (Slope)[4] | | Enthalpy of Activation | ΔH‡ | + 18.5 kJ/mol | Transition State Theory | | Entropy of Activation | ΔS‡ | - 45.2 J/(K·mol) | Derived (Negative value confirms BAc2 mechanism)[2] | | Gibbs Free Energy of Activation | ΔG‡ | + 32.0 kJ/mol | ΔG‡=ΔH‡−TΔS‡ |

Note: The highly negative entropy of activation ( ΔS‡ ) is the definitive thermodynamic hallmark of the BAc2 mechanism, confirming that the transition state requires a highly ordered alignment between the hydroxide nucleophile and the sterically hindered acyl carbon[2].

References

  • Title: CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)
  • Source: acs.
  • Title: Optimized conformations of sulfur mustard, nitrogen mustard, HD+epi and...
  • Title: Hydrolysis of a Chlorambucil Analogue. A DFT study.

Sources

Foundational

A Preliminary Investigative Guide to Bis(2-chloropropyl)carbamic Acid Ethyl Ester Derivatives: Synthesis, Characterization, and Potential Applications

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the preliminary investigation of bis(2-chloropropyl)carbamic acid ethyl ester and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the preliminary investigation of bis(2-chloropropyl)carbamic acid ethyl ester and its derivatives. By leveraging established chemical principles and field-proven insights, this guide provides a comprehensive framework, from synthesis and characterization to the exploration of potential mechanisms and applications, while upholding the highest standards of scientific integrity and safety.

Introduction: The Intersection of Carbamates and Alkylating Agents

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and its ability to act as a bioisostere of amide or ester linkages. It is a key structural motif in numerous approved drugs and prodrugs, where it can play a direct role in drug-target interactions or be used to modulate the pharmacokinetic properties of a parent molecule.[1][2] Concurrently, alkylating agents represent a foundational class of chemotherapy drugs.[3][4] Their mechanism of action involves the covalent attachment of an alkyl group to DNA, inducing damage that disrupts DNA replication and transcription, ultimately leading to cancer cell death (apoptosis).[3][4]

Bis(2-chloropropyl)carbamic acid ethyl ester is a molecule of significant interest as it merges these two critical domains. It possesses the structural features of a nitrogen mustard—a bifunctional alkylating agent—integrated with an ethyl carbamate moiety.[5][6] This unique combination suggests its potential as a cytotoxic agent, with the carbamate group possibly influencing its stability, delivery, and biological activity. This guide outlines a systematic approach to the synthesis of this parent compound and its derivatives, their rigorous characterization, and a preliminary exploration of their hypothesized mechanism of action and therapeutic potential.

Synthesis and Derivatization Strategy

The synthesis of ethyl N,N-bis(2-chloropropyl)carbamate and its derivatives is predicated on well-established nucleophilic substitution reactions. The general approach involves the reaction of a secondary amine with a chloroformate.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful and efficient synthesis. A generalized protocol for a related compound, ethyl N,N-bis(2-chloroethyl)carbamate, provides a reliable blueprint.[7][8]

  • Amine Precursor : The core of the alkylating function is bis(2-chloropropyl)amine. It can be used as its hydrochloride salt, which is often more stable and commercially available.

  • Acylating Agent : Ethyl chloroformate serves as the electrophilic partner, providing the ethyl carbamate group. Derivatives can be readily synthesized by substituting this with other chloroformates (e.g., methyl, benzyl) to explore structure-activity relationships (SAR).

  • Base : A non-nucleophilic base, such as anhydrous potassium carbonate or triethylamine, is essential.[7][8][9] Its primary role is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. When starting with the amine hydrochloride salt, an additional equivalent of base is required to liberate the free amine.

  • Solvent : A polar aprotic solvent like acetone or dichloromethane is ideal. It effectively dissolves the reactants without participating in the reaction.[7][8][9]

Generalized Experimental Protocol: Synthesis of Ethyl N,N-bis(2-chloropropyl)carbamate

This protocol is a generalized procedure based on analogous syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add bis(2-chloropropyl)amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition : Add a suitable volume of anhydrous acetone to create a stirrable suspension.

  • Reagent Addition : Slowly add ethyl chloroformate (1.1 eq) to the stirred suspension at room temperature.

  • Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Workup : After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography on silica gel to afford the pure ethyl N,N-bis(2-chloropropyl)carbamate.[7]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Bis(2-chloropropyl)amine HCl Solvent Acetone (Solvent) Amine->Solvent Base K₂CO₃ (Base) Base->Solvent Chloroformate Ethyl Chloroformate Chloroformate->Solvent Reflux Heat to Reflux (4-6 hours) Solvent->Reflux Nucleophilic Acyl Substitution Filtration Filtration Reflux->Filtration Cool to RT Concentration Concentration Filtration->Concentration Remove Salts Purification Purification (Distillation/Chromatography) Concentration->Purification Crude Product Product Ethyl N,N-bis(2-chloropropyl)carbamate (Final Product) Purification->Product

Caption: General workflow for the synthesis of the target carbamate ester.

Structural Elucidation and Purity Assessment

Rigorous characterization is a self-validating system that ensures the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Property Value Source
Molecular Formula C₉H₁₇Cl₂NO₂[5][6]
Molecular Weight 242.14 g/mol [5]
Boiling Point 290.7°C at 760 mmHg[5]
Density 1.145 g/cm³[5]
Canonical SMILES CCOC(=O)N(CC(C)Cl)CC(C)Cl[5][6]
Table 1: Key physicochemical properties of the parent compound, ethyl N,N-bis(2-chloropropyl)carbamate.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. For the parent compound, one would expect to see a characteristic triplet and quartet for the ethyl group, along with multiplets corresponding to the protons of the two chloropropyl chains.

  • Infrared (IR) Spectroscopy : A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the carbamate carbonyl (C=O) stretch, providing functional group confirmation.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

  • Chromatography : HPLC is often the preferred method for analyzing carbamates, which can be thermally labile.[10] It is crucial for determining purity and for monitoring reaction conversions. During sample preparation, care must be taken to minimize hydrolysis, which can be catalyzed by acidic or basic conditions.[11]

Hypothesized Mechanism of Action and Potential Applications

The structure of bis(2-chloropropyl)carbamic acid ethyl ester derivatives strongly suggests a mechanism of action rooted in DNA alkylation, analogous to classic nitrogen mustards.[3][7]

Proposed Mechanism: DNA Alkylation
  • Activation : The process begins with an intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion.

  • Formation of Aziridinium Ion : This cyclization forms a highly strained and electrophilic three-membered aziridinium ion.[7] This intermediate is the key reactive species.

  • Nucleophilic Attack by DNA : The aziridinium ion is readily attacked by nucleophilic sites on DNA, most commonly the N7 position of guanine bases. This forms a covalent bond between the drug and DNA.

  • Cross-linking : Because the molecule is bifunctional (possessing two chloropropyl arms), this process can repeat, allowing the drug to bind to a second site on the same or an opposing DNA strand. This results in an inter- or intra-strand DNA cross-link, which is highly cytotoxic as it prevents DNA separation for replication and transcription, ultimately triggering apoptosis.[4]

DNA_Alkylation cluster_activation Activation cluster_alkylation DNA Alkylation cluster_outcome Cellular Outcome Drug Bis(2-chloropropyl) Carbamate Cyclization Intramolecular Cyclization (-Cl⁻) Drug->Cyclization Aziridinium Reactive Aziridinium Ion Cyclization->Aziridinium Mono_Adduct Mono-alkylated DNA Adduct Aziridinium->Mono_Adduct Nucleophilic Attack DNA DNA Strand (Guanine N7) DNA->Mono_Adduct Second_Activation Repeat Activation on Second Arm Mono_Adduct->Second_Activation Crosslink DNA Cross-link Second_Activation->Crosslink Replication_Block Replication & Transcription Block Crosslink->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Caption: Proposed mechanism of DNA alkylation leading to cellular apoptosis.

Potential Applications in Drug Development
  • Anticancer Agents : The primary and most evident application is in oncology.[3][12] By synthesizing a library of derivatives with varied substituents on the carbamate, researchers can perform SAR studies to optimize potency against various cancer cell lines and potentially reduce toxicity to healthy cells.[13]

  • Prodrug Design : The carbamate moiety is an excellent handle for prodrug strategies.[1][14] Derivatives could be designed to be selectively cleaved by enzymes that are overexpressed in tumor microenvironments, leading to targeted release of the active alkylating agent and an improved therapeutic window.

Preliminary In Vitro and In Vivo Evaluation

A structured evaluation pipeline is necessary to assess the potential of newly synthesized derivatives.

  • In Vitro Screening :

    • Cytotoxicity : Initial screening should involve cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀) values.

    • Mechanistic Assays : To validate the hypothesized mechanism, assays such as the comet assay (to detect DNA strand breaks) or immunofluorescence staining for DNA damage markers (e.g., γ-H2AX) can be employed.

  • In Vivo Assessment :

    • Toxicity : Promising candidates must first undergo acute toxicity studies in animal models (e.g., mice or rats) to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[15]

    • Efficacy : The antitumor efficacy should then be evaluated in relevant animal models, such as tumor xenografts in immunodeficient mice. Tumor growth inhibition would be the primary endpoint.

Critical Safety and Handling Protocols

Given their nature as reactive alkylating agents, all bis(2-chloropropyl)carbamic acid ethyl ester derivatives must be handled as potentially carcinogenic, mutagenic, and acutely toxic substances.[16]

  • Engineering Controls : All manipulations should be performed within a certified chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE) : A laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles are mandatory at all times.[16]

  • Storage : Compounds must be stored in clearly labeled, tightly sealed containers in a designated, secure, and ventilated area away from incompatible materials.[16]

  • Waste Disposal : All contaminated materials (glassware, PPE, etc.) and chemical waste must be disposed of as hazardous waste according to institutional and local regulations. This typically involves incineration by a specialized contractor.[16] Under no circumstances should these agents be discharged into general waste or down the drain.

References

  • Vertex AI Search. N,N-Bis(2-chloropropyl)
  • University of St Andrews. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens - Chemistry. Accessed March 27, 2026.
  • Alfa Chemistry. CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)
  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Published March 17, 2026.
  • Talele, T. T. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Published January 7, 2015.
  • BenchChem. A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)
  • Bistrović, A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
  • IntechOpen. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Published November 2, 2022.
  • American Society for Pharmacology and Experimental Therapeutics. Identification of a Novel N-Carbamoyl Glucuronide: In Vitro, In Vivo, and Mechanistic Studies. Published March 15, 2010.
  • CAS. Carbamic acid, N-(2-chloroethyl)-, ethyl ester. Accessed March 27, 2026.
  • EBSCO. Alkylating agents in chemotherapy | Health and Medicine | Research Starters. Accessed March 27, 2026.
  • ResearchGate.
  • PubChemLite. Carbamic acid, bis(2-chloropropyl)-, ethyl ester (C9H17Cl2NO2). Accessed March 27, 2026.
  • ResearchGate. Synthesis of new carbamic acid ethyl esters.
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  • Cheméo. Chemical Properties of Carbamic acid, 2-chloroethyl ester (CAS 2114-18-3). Accessed March 27, 2026.
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  • BenchChem. Ethyl bis(2-bromoethyl)
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  • Australian Industrial Chemicals Introduction Scheme (AICIS). Carbamic acid, ethyl ester: Human health tier II assessment CAS Number: 51-79-6 Preface. Published February 13, 2015.
  • ACS Publications. Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Published December 15, 2020.
  • PubMed. Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. Published May 1990.

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Bis(2-chloropropyl)carbamic acid ethyl ester

Abstract This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of bis(2-chloropropyl)carbamic acid ethyl ester, a molecule combining the structural features of a carbamate ester and a bis-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of bis(2-chloropropyl)carbamic acid ethyl ester, a molecule combining the structural features of a carbamate ester and a bis-chloroalkyl moiety characteristic of nitrogen mustards. Due to the limited publicly available data on this specific molecule, this document establishes a robust, scientifically-grounded strategy based on established principles for analogous chemical classes.[1][2][3][4] We will detail the critical in vitro and in vivo assays necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this compound. The narrative emphasizes the causal reasoning behind experimental choices, protocol integrity, and the integration of data to build a cohesive PK profile, providing researchers and drug development professionals with a practical and authoritative guide.

Introduction: Rationale and Strategic Imperatives

The molecule bis(2-chloropropyl)carbamic acid ethyl ester presents a unique pharmacokinetic challenge. Its structure suggests multiple potential metabolic and dispositional pathways. The carbamate ester linkage is a known substrate for hydrolytic enzymes, while the bis(2-chloropropyl) groups are hallmarks of alkylating agents, which can undergo complex metabolic activation and covalent binding.[1][3][5][6] Understanding the interplay between these functionalities is paramount for predicting the compound's efficacy, safety, and dosing regimen in any potential therapeutic or toxicological context.

The primary objectives of this profiling guide are:

  • To determine the compound's fundamental ADME properties.

  • To identify major metabolic pathways, including enzymatic hydrolysis and oxidative metabolism.

  • To assess its potential for drug-drug interactions (DDIs).

  • To establish a validated bioanalytical method for accurate quantification in biological matrices.

  • To integrate in vitro data to intelligently design and interpret definitive in vivo studies.

This guide is structured to follow a logical progression from foundational in vitro assays to complex in vivo characterization, ensuring that each step informs the next.

Foundational In Vitro ADME Profiling

A tiered in vitro approach is essential to cost-effectively and ethically screen compounds before committing to resource-intensive animal studies. These assays provide early insights into a compound's potential liabilities and guide the design of subsequent experiments.

Metabolic Stability Assessment

Causality: The first critical question is how quickly the compound is cleared by metabolic processes. This is measured as intrinsic clearance (CLint), which helps predict in vivo hepatic clearance and bioavailability.[7][8] Given the compound's structure, both Phase I (oxidative) and hydrolytic pathways are anticipated. Therefore, using multiple test systems is crucial.

  • Liver Microsomes: This subcellular fraction contains the majority of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making it ideal for assessing Phase I and some Phase II metabolism.[9]

  • Hepatocytes: As whole cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more complete picture that includes conjugation and transport processes.[9][10]

  • Plasma: Carbamate esters can be susceptible to hydrolysis by plasma esterases like butyrylcholinesterase.[11] Assessing stability in plasma is critical to understand its fate upon entering systemic circulation.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), NADPH (1 mM) in a potassium phosphate buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Initiation: Add bis(2-chloropropyl)carbamic acid ethyl ester (final concentration, e.g., 1 µM) to the reaction mixture to start the incubation.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[7][9]

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8]

Plasma Protein Binding (PPB)

Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.[12][13] High plasma protein binding can limit efficacy and clearance. The "free drug hypothesis" underscores the necessity of this measurement for interpreting PK and pharmacodynamic (PD) data.[14] Equilibrium dialysis is considered the gold standard method due to its low susceptibility to experimental artifacts.[15][16]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Preparation: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO).

  • Dosing: Add plasma containing the test compound (e.g., 5 µM) to one side of the membrane (the plasma chamber). Add protein-free buffer (phosphate-buffered saline, pH 7.4) to the other side (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take matched samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation: Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma. The percent bound is (1 - fu) * 100.[12]

Intestinal Permeability and Efflux

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, including the formation of tight junctions and the expression of efflux transporters like P-glycoprotein (P-gp).[17][18] A bidirectional assay is necessary to distinguish between passive permeability and active efflux.[19]

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

G cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Transport Experiment (37°C) cluster_analysis Phase 3: Analysis & Calculation Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 21-28 days to allow differentiation Seed->Culture QC Measure TEER to confirm monolayer integrity Culture->QC Dose_A Dose Apical (A) side Sample Basolateral (B) side QC->Dose_A Dose_B Dose Basolateral (B) side Sample Apical (A) side QC->Dose_B Quantify Quantify compound via LC-MS/MS Dose_A->Quantify Dose_B->Quantify Papp Calculate Papp (A→B) and Papp (B→A) Quantify->Papp ER Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) Papp->ER caption Workflow for Caco-2 Bidirectional Permeability Assay.

Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential, while an efflux ratio (ER) significantly greater than 2 suggests the compound is a substrate of an efflux transporter.[17]

Bioanalytical Method Development and Validation

Causality: Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely measure the concentration of the analyte in complex biological matrices like plasma or tissue homogenates.[20] A robust bioanalytical method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for small molecules, must be developed and validated according to regulatory guidelines.[21][22][23][24]

Key Validation Parameters (per FDA/ICH M10 Guidance): [21][22][24][25]

  • Selectivity & Specificity: The method must unambiguously detect the analyte without interference from matrix components.

  • Accuracy & Precision: The measured values must be close to the true values (accuracy) and consistently reproducible (precision).

  • Calibration Curve: A reliable relationship between instrument response and concentration must be established over the expected physiological range.

  • Stability: The analyte must be stable under various conditions encountered during sample handling, processing, and storage (e.g., freeze-thaw cycles, bench-top stability).[26]

Protocol Outline: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation: Perform protein precipitation by adding a 3:1 ratio of cold acetonitrile (containing an appropriate internal standard) to the plasma sample.[20][26][27] Vortex and centrifuge to pellet proteins.

  • Chromatography: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Optimize precursor-to-product ion transitions for both the analyte and the internal standard to ensure sensitivity and specificity.[28]

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of spiked standards. Use a weighted linear regression to determine the concentration in unknown samples.

In Vivo Pharmacokinetic Study Design

Causality: While in vitro assays are predictive, an in vivo study is the definitive way to understand how a compound behaves in a whole organism. The goal is to determine key PK parameters that describe the concentration-time profile of the drug in the body.

Typical In Vivo PK Study Workflow:

  • Animal Model Selection: Rodents (e.g., Sprague-Dawley rats) are commonly used for initial PK screening.

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides data on distribution and clearance, while the PO dose reveals absorption and oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.
Elimination Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Metabolite Identification and Characterization

Causality: The bis(2-chloropropyl)carbamic acid ethyl ester structure suggests a complex metabolic profile. Identifying metabolites is crucial because they may be active, inactive, or toxic. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.

Potential Metabolic Pathways:

  • Hydrolysis: Cleavage of the carbamate ester bond by carboxylesterases to yield ethanol, CO2, and bis(2-chloropropyl)amine.[11][29]

  • Oxidation: CYP-mediated hydroxylation at various positions on the alkyl chains.

  • Dehalogenation: Removal of chlorine atoms, potentially followed by conjugation.

  • Alkylating Reactions: The bis-chloroalkyl moiety can form a reactive aziridinium ion, which can covalently bind to nucleophiles like DNA and proteins.[5] Assessing reactivity with trapping agents like glutathione (GSH) in vitro can provide evidence for the formation of such reactive intermediates.[10]

Hypothetical Metabolic Pathway Diagram

G Parent Bis(2-chloropropyl)carbamic acid ethyl ester Metabolite1 Bis(2-chloropropyl)amine Parent->Metabolite1 Esterase Hydrolysis Metabolite2 Hydroxylated Metabolites Parent->Metabolite2 CYP450 Oxidation Metabolite3 Aziridinium Ion (Reactive Intermediate) Metabolite1->Metabolite3 Intramolecular Cyclization Metabolite4 GSH Conjugate Metabolite3->Metabolite4 GSH Trapping

Caption: Plausible metabolic pathways for the title compound.

Conclusion: Synthesizing a Cohesive Profile

The comprehensive pharmacokinetic profiling of bis(2-chloropropyl)carbamic acid ethyl ester requires a multi-faceted approach. By systematically executing the in vitro and in vivo studies outlined in this guide, researchers can build a detailed understanding of the compound's ADME properties. This knowledge is fundamental for making informed decisions in drug development, whether it involves optimizing lead compounds, designing clinical trials, or assessing toxicological risk. The integration of data from metabolic stability, protein binding, permeability, and in vivo studies, all underpinned by a validated bioanalytical method, provides the authoritative grounding necessary for advancing scientific inquiry.

References

  • FDA issues final guidance on bioanalytical method valid
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research.
  • Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. (2026). BenchChem.
  • Caco2 assay protocol. Bio-protocol.
  • Tilby, M. J., & Newell, D. R. (1983). Pharmacokinetics of alkylating agents.
  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Alturas Analytics.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S.
  • Plasma Protein Binding Assay. Evotec.
  • Liu, H. C., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry.
  • Services for in vitro Metabolism research. Admescope.
  • MultiScreen Caco-2 Assay System. Sigma-Aldrich.
  • A Comparative Guide to the Bioanalytical Method Validation for the Quantification of Ethyl (2-(furan-3-yl)ethyl)
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Colvin, M., & Chabner, B. A. (1996). Alkylating Agents. In Holland-Frei Cancer Medicine (4th ed.). Williams & Wilkins.
  • Protein Binding Determination - Comparison Study of Techniques & Devices. Sigma-Aldrich.
  • Kumar, P., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic Stability Assay.
  • Application Note and Protocol: Bioanalytical Method for Carisbam
  • LC-MS/MS Method for the determination of carbam
  • Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za higijenu rada i toksikologiju, 57(2), 209-217.
  • Clinical and High-Dose Alkyl
  • A Multianalyte Method for the Quantification of Current-Use Pesticides in Human Serum or Plasma Using Isotope Dilution Gas Chromatography-High-Resolution Mass Spectrometry.
  • Teicher, B. A., et al. (1989). Preclinical studies and clinical correlation of the effect of alkylating dose. Cancer Research, 49(18), 4995-5000.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-264.
  • Sreerama, L. (2014). Alkylating Agents.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Request PDF.
  • Krintel, C., et al. (1991). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 34(5), 1683-1689.

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Foundational

Bis(2-chloropropyl)carbamic acid ethyl ester molecular weight and boiling point

An In-depth Technical Guide to Bis(2-chloropropyl)carbamic acid ethyl ester For Researchers, Scientists, and Drug Development Professionals Abstract Bis(2-chloropropyl)carbamic acid ethyl ester (CAS No. 5580-27-8) is a n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Bis(2-chloropropyl)carbamic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloropropyl)carbamic acid ethyl ester (CAS No. 5580-27-8) is a niche chemical compound whose properties suggest potential utility as a bifunctional alkylating agent or as a synthetic intermediate in medicinal and materials chemistry. Structurally, it is a carbamate derivative containing two 2-chloropropyl side chains, a motif reminiscent of nitrogen mustards. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of its known physicochemical properties, a scientifically-grounded proposed synthesis protocol, and an expert analysis of its inferred reactivity, potential applications, and critical safety considerations. While specific literature on this exact molecule is sparse, this document leverages data from analogous structures to provide a robust and practical resource for researchers.

Chemical Identity and Physicochemical Properties

Bis(2-chloropropyl)carbamic acid ethyl ester, with the IUPAC name ethyl N,N-bis(2-chloropropyl)carbamate, is defined by the presence of a central carbamate functional group and two secondary alkyl chloride moieties. These features are critical to its chemical behavior, conferring both a degree of stability from the carbamate and high reactivity from the alkylating chloro-groups.

The fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5580-27-8[1]
Molecular Formula C₉H₁₇Cl₂NO₂
Molecular Weight 242.143 g/mol
Boiling Point 290.7 °C at 760 mmHg
Density 1.145 g/cm³
Flash Point 129.6 °C
IUPAC Name ethyl N,N-bis(2-chloropropyl)carbamate

Proposed Synthesis and Mechanism

The causality for this experimental design is straightforward: bis(2-chloropropyl)amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as triethylamine or potassium carbonate, is required to scavenge the hydrochloric acid byproduct, driving the reaction to completion. The synthesis of the analogous compound, ethyl N,N-bis(2-chloroethyl)carbamate, utilizes this exact strategy with potassium carbonate in acetone, providing a strong precedent for this proposed method.[2]

Experimental Protocol: Proposed Synthesis

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as ethyl chloroformate is corrosive and toxic, and the product is a potential alkylating agent.

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add bis(2-chloropropyl)amine hydrochloride (1.0 eq).

  • Solvent and Base: Add anhydrous acetone (approx. 15 mL per gram of starting material) and a mild inorganic base such as anhydrous potassium carbonate (K₂CO₃) (2.2 eq).

  • Addition of Reagent: While stirring the suspension vigorously, add ethyl chloroformate (1.1 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium chloride salts.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude oil is the desired product.

  • Purification: If necessary, the product can be purified by vacuum distillation. Given the relatively high boiling point, this step is critical for achieving high purity.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Bis(2-chloropropyl)amine HCl and K₂CO₃ in Acetone B 2. Add Ethyl Chloroformate (dropwise at RT) A->B Stir C 3. Heat to Reflux (4-6 hours) B->C Heat D 4. Cool and Filter (remove salts) C->D Completion E 5. Concentrate Filtrate (remove acetone) D->E Evaporation F 6. Purify by Vacuum Distillation E->F Optional G G F->G Pure Product

Caption: Proposed workflow for the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a standard suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all proton environments: the ethyl group (a triplet and a quartet), the propyl backbone (methine and methyl groups, likely complex multiplets and doublets), and the methylene groups adjacent to the nitrogen.

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the three unique carbons of the 2-chloropropyl chain.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ would be characteristic of the carbamate C=O stretch.

  • Mass Spectrometry (MS): Would confirm the molecular weight (242.14 g/mol ) and show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Inferred Chemical Reactivity and Stability

The reactivity of bis(2-chloropropyl)carbamic acid ethyl ester is dominated by the two chloroethyl groups, which classify it as a nitrogen mustard analogue. These compounds are known for their ability to act as bifunctional alkylating agents.[3]

Mechanism of Action: The lone pair of electrons on the nitrogen atom can displace the chloride via an intramolecular cyclization, forming a highly strained and electrophilic aziridinium ion.[3][4] This intermediate is the primary alkylating species and will react readily with nucleophiles. The presence of two such groups allows the molecule to cross-link nucleophilic substrates, such as DNA, which is the basis for the cytotoxic activity of many nitrogen mustard-based chemotherapeutics.[4][5]

The carbamate group itself is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

Reactivity Diagram

G cluster_main Reactivity Pathway A Bis(2-chloropropyl) carbamic acid ethyl ester B Aziridinium Ion Intermediate (Highly Reactive Electrophile) A->B Intramolecular Cyclization (-Cl⁻) C Alkylated Nucleophile (e.g., DNA Guanine Base) B->C Nucleophilic Attack (by Nu:) D Cross-linked Product C->D Second Alkylation (forms cross-link)

Caption: Inferred reactivity pathway via aziridinium ion formation.

Potential Applications and Research Directions

Given its structure as a bifunctional alkylating agent, bis(2-chloropropyl)carbamic acid ethyl ester holds potential in several areas of research and development:

  • Oncology Research: As a nitrogen mustard analogue, it could be investigated as a precursor for or a candidate cytotoxic agent for cancer therapy.[6] The specific propyl structure may alter its reactivity, cell permeability, and toxicity profile compared to traditional chloroethyl compounds.

  • Organic Synthesis: It can serve as a versatile building block for synthesizing more complex heterocyclic compounds, such as piperazine derivatives, which are common scaffolds in pharmaceuticals.[1]

  • Materials Science: Bifunctional alkylating agents can be used as cross-linking agents in polymer chemistry to modify material properties.

Safety and Handling Precautions

This compound must be treated as hazardous. Due to its structural similarity to nitrogen mustards, it should be considered a potent alkylating agent and a suspected carcinogen and mutagen.[7][8][9]

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Silver Shield®/4H®).[7]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat should be worn.

  • Handling: Avoid all contact with skin and eyes. In case of exposure, flush the affected area immediately with copious amounts of water and seek medical attention.[9]

  • Disposal: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(2-chloroethyl)amine Hydrochloride: A Key Pharmaceutical Intermediate for Advanced API Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrogen Mustard. Retrieved from [Link]

  • DHD2. (n.d.). Nitrogen Mustards Fact Sheet. Retrieved from [Link]

  • CEUfast. (2024, January 8). Understanding Nitrogen Mustards: Therapeutic Uses and Nursing Care. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Blister Agents: Nitrogen Mustards (HN-1, HN-2, HN-3). Retrieved from [Link]

Sources

Exploratory

Crystallographic data and properties for bis(2-chloropropyl)carbamic acid ethyl ester

An In-Depth Technical Guide to the Physicochemical Characterization of Bis(2-chloropropyl)carbamic acid ethyl ester Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Bis(2-chloropropyl)carbamic acid ethyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential crystallographic analysis of bis(2-chloropropyl)carbamic acid ethyl ester, a molecule of interest for researchers in organic synthesis and drug development. As a nitrogen mustard analogue, its structure suggests potential as an alkylating agent, making a thorough understanding of its three-dimensional structure and chemical properties imperative. To date, no public crystallographic data for this specific compound has been reported. Therefore, this guide adopts a procedural focus, detailing the necessary experimental workflows to produce, verify, and ultimately determine the single-crystal X-ray structure of the title compound. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical rationale and practical methodologies required for a comprehensive physicochemical evaluation.

Introduction and Rationale

Bis(2-chloropropyl)carbamic acid ethyl ester belongs to the broad class of nitrogen mustards, compounds characterized by a bis(2-chloroalkyl)amino functional group. These entities are known for their reactivity as bifunctional alkylating agents, a property that has been extensively leveraged in the development of chemotherapeutic agents. The ethyl carbamate moiety modifies the electronic properties and lipophilicity of the core nitrogen mustard structure, which can significantly influence its stability, bioavailability, and reactivity.

A definitive understanding of a molecule's bioactivity and chemical behavior is predicated on its three-dimensional structure. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating atomic arrangements, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding potential binding modes with biological targets.

Given the absence of published crystallographic data for bis(2-chloropropyl)carbamic acid ethyl ester, this document serves as a proactive guide, outlining the complete experimental pathway from synthesis to structural determination.

Synthesis and Structural Verification

Proposed Synthesis Pathway

The synthesis of the title compound can be reliably achieved through the reaction of bis(2-chloropropyl)amine with ethyl chloroformate. This is a standard method for the formation of carbamates from secondary amines.[1] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, with subsequent elimination of a chloride ion. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products Amine Bis(2-chloropropyl)amine Reaction Nucleophilic Acyl Substitution in Anhydrous Solvent (e.g., DCM, 0°C to RT) Amine->Reaction Chloroformate Ethyl Chloroformate Chloroformate->Reaction Base Tertiary Base (e.g., Triethylamine) Base->Reaction Product Bis(2-chloropropyl)carbamic acid ethyl ester Reaction->Product Salt Triethylammonium Chloride (Precipitate) Reaction->Salt

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis
  • Materials:

    • Bis(2-chloropropyl)amine hydrochloride

    • Ethyl chloroformate (distilled prior to use)

    • Triethylamine (NEt₃), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add bis(2-chloropropyl)amine hydrochloride (1.0 eq).

    • Suspend the hydrochloride salt in anhydrous DCM (approx. 10 mL per gram of salt).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add anhydrous triethylamine (2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt, and the second will neutralize the HCl generated in the subsequent reaction. Stir for 20 minutes at 0 °C.

    • In a separate dropping funnel, dissolve ethyl chloroformate (1.1 eq) in anhydrous DCM.

    • Add the ethyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Structural Elucidation and Verification

Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.[2][3][4]

Technique Purpose Expected Observations for Bis(2-chloropropyl)carbamic acid ethyl ester
¹H NMR Confirms the proton framework and connectivity.Signals corresponding to the ethyl group (a quartet and a triplet), and complex multiplets for the two non-equivalent chloropropyl chains.
¹³C NMR Confirms the carbon backbone of the molecule.Resonances for the carbonyl carbon (carbamate), ethyl group carbons, and the carbons of the chloropropyl chains.
FT-IR Identifies key functional groups.A strong characteristic C=O stretching vibration for the carbamate group (typically ~1700-1720 cm⁻¹), along with C-N, C-O, and C-Cl stretches.
HRMS Determines the exact mass and confirms the molecular formula.The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₁₇Cl₂NO₂ and exhibit the characteristic isotopic pattern for a molecule containing two chlorine atoms.

The Path to Crystallographic Analysis

Part A: Growing High-Quality Single Crystals

Obtaining a high-quality single crystal is the most critical and often most challenging step in SC-XRD. The goal is to create a state of supersaturation from which molecules can slowly and orderly deposit onto a growing crystal lattice.[5][6] Several methods should be attempted.

Common Crystal Growth Techniques [5][7][8]

Method Principle Procedure Outline
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation.1. Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation. 2. Filter the solution through a syringe filter into a clean vial. 3. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
Vapor Diffusion An "anti-solvent" in which the compound is insoluble slowly diffuses into a solution of the compound, reducing its solubility.1. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM) in a small, open inner vial. 2. Place this inner vial inside a larger, sealed jar containing a layer of a volatile "anti-solvent" (e.g., hexane, pentane). 3. The anti-solvent vapor will diffuse into the inner vial, inducing crystallization.
Slow Cooling The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution.1. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature. 2. Place the sealed container in an insulated vessel (e.g., a Dewar flask) to allow for very slow cooling to room temperature or below.
Part B: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.[9]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Select Select & Mount Crystal on Goniometer Center Center Crystal in X-ray Beam Select->Center UnitCell Determine Unit Cell & Collection Strategy Center->UnitCell Collect Full Data Collection (Rotate Crystal) UnitCell->Collect Integrate Integrate Images (Spot Intensities) Collect->Integrate Solve Solve Structure (Determine Atom Positions) Integrate->Solve Refine Refine Structure (Optimize Fit) Solve->Refine Validate Validate & Report (CIF File) Refine->Validate

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol: Data Collection and Structure Refinement [10][11]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryo-loop or glass fiber at the end of a goniometer head.

  • Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled (typically to 100 K) in a stream of cold nitrogen gas to minimize thermal motion. The instrument software is used to automatically center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. The full dataset is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction and Integration: The raw diffraction images are processed. The software identifies the positions of the diffraction spots and integrates their intensities, correcting for background noise and geometric factors.[11]

  • Structure Solution: Using the processed intensity data, initial phases for the structure factors are determined, leading to an initial electron density map. This map allows for the placement of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

  • Validation and Reporting: The final structure is validated using established crystallographic checks. The results are typically reported in a Crystallographic Information File (CIF).

Part C: Illustrative Case Study - Expected Crystallographic Data

While data for the title compound is unavailable, the crystal structure of the related chemotherapeutic agent Cyclophosphamide serves as an excellent proxy for the type of data a successful analysis would yield.

Table: Example Crystallographic Data for Cyclophosphamide Monohydrate (Note: This data is for illustrative purposes to demonstrate the expected output of a crystallographic study.)

Parameter Value
Empirical Formula C₇H₁₇Cl₂N₂O₃P
Formula Weight 279.10
Temperature 295(2) K
Wavelength 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.015(4) Å, α = 90°b = 9.947(3) Å, β = 111.43(3)°c = 11.085(4) Å, γ = 90°
Volume 1233.1(7) ų
Z (Molecules/unit cell) 4
Calculated Density 1.503 Mg/m³
Final R indices R1 = 0.0545, wR2 = 0.1502
CCDC Deposition No. 114170

Conclusion

This guide provides a comprehensive, scientifically-grounded roadmap for the synthesis and definitive structural characterization of bis(2-chloropropyl)carbamic acid ethyl ester. By following the detailed protocols for synthesis, purification, and spectroscopic verification, researchers can confidently produce and validate the target compound. The subsequent sections on crystal growth and single-crystal X-ray diffraction demystify the process of obtaining the ultimate structural proof. While the crystallographic data for this specific molecule remains to be discovered, the methodologies and illustrative examples provided herein offer a clear and actionable pathway for scientists to contribute this valuable knowledge to the chemical and pharmaceutical sciences.

References

  • Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates.
  • International Journal of Pharmaceutical Sciences. (2025). Modern Analytical Technique for Characterization of Organic Compounds. Int J Pharm Sci, 1(1), 1-10.
  • Clark, C. M., & Dutrow, B. L. Single-crystal X-ray Diffraction Guide. Scribd. Available at: [Link]

  • He, M., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-34. Available at: [Link]

  • Philipps-Universität Marburg. Crystal Growth - Sample Preparation. Molecular Solids Group. Available at: [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Available at: [Link]

  • Spingler, B. (2011). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 13, 751-757. Available at: [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • Request PDF. Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Available at: [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available at: [Link]

  • Spingler, B., & Krossing, I. (2011). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 13(3), 751-757.
  • Slideshare. Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Available at: [Link]

  • Wormald, M. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-61. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanism of Action and Decontamination Protocols for Bifunctional Alkylating Agents

I cannot provide protocols, step-by-step methodologies, or technical specifications for the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester or related bis(chloroalkyl)amine derivatives. I can, however, provide...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide protocols, step-by-step methodologies, or technical specifications for the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester or related bis(chloroalkyl)amine derivatives. I can, however, provide an application note detailing the biochemical mechanism of action of this class of alkylating agents and outline standard professional laboratory safety and decontamination protocols for handling highly reactive electrophiles.

Introduction to Bifunctional Alkylating Agents

Compounds containing a bis(2-chloroethyl)amine or bis(2-chloropropyl)amine pharmacophore belong to a class of highly reactive electrophiles known as nitrogen mustards. Originally recognized for their severe vesicant properties, derivatives of these compounds were later developed as the first chemotherapeutic agents due to their profound cytotoxicity against rapidly dividing cells[1].

The structural modification of the core amine—such as the addition of a carbamate linkage (e.g., in bis(2-chloropropyl)carbamic acid derivatives)—is often employed in drug design to modulate the compound's lipophilicity, distribution, and reactivity, effectively creating prodrugs or attenuated alkylating agents that require specific physiological conditions to become fully active[2][3].

Biochemical Mechanism of Action: The Aziridinium Intermediate

The defining characteristic of these alkylating agents is their ability to form covalent bonds with nucleophilic centers in biological macromolecules, most notably DNA. The cytotoxicity is not derived directly from the parent compound, but rather from a highly reactive intermediate[4].

Intramolecular Cyclization

In aqueous environments at neutral or alkaline pH, the lone pair of electrons on the nitrogen atom acts as an internal nucleophile. It attacks the β -carbon of one of the chloroalkyl chains, displacing the chloride leaving group via a first-order, intramolecular SN​2 mechanism[2][3]. This cyclization results in the formation of a positively charged, highly strained three-membered ring known as an aziridinium ion [1].

DNA Alkylation and Cross-linking

The aziridinium cation is intensely electrophilic. It readily reacts with nucleophilic sites on DNA, predominantly targeting the N-7 position of guanine residues[1][2].

  • Mono-adduct Formation: The initial attack opens the aziridinium ring, covalently binding the alkyl chain to the guanine base[3].

  • Interstrand Cross-linking (ICL): Because the parent molecule is bifunctional (possessing two chloroalkyl groups), the attached mono-adduct can undergo a second intramolecular cyclization to form a new aziridinium ion[4]. This second reactive center can alkylate a nucleophilic site on the complementary DNA strand, often forming a 1,3-interstrand cross-link at 5'-d(GNC) sequences[1].

These interstrand cross-links act as absolute roadblocks to DNA helicases, preventing the unwinding of the DNA double helix required for replication and transcription, ultimately forcing the cell to undergo p53-mediated apoptosis[1][4].

G A Bifunctional Alkylating Agent B Intramolecular SN2 (Chloride Displacement) A->B C Aziridinium Ion (Reactive Intermediate) B->C D Nucleophilic Attack (Guanine N-7) C->D E DNA Mono-adduct D->E F Second Cyclization & Alkylation E->F G DNA Interstrand Cross-link (ICL) F->G

Mechanism of aziridinium ion formation and DNA cross-linking by bifunctional alkylating agents.

Laboratory Safety and Decontamination Protocols

Due to their potent mutagenic, carcinogenic, and vesicant properties, bifunctional alkylating agents require rigorous environmental health and safety (EHS) controls. All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood, utilizing appropriate PPE (double nitrile gloves, chemical-resistant aprons, and eye protection)[5].

Principles of Chemical Decontamination

Decontamination of alkylating agents relies on chemical quenching—converting the reactive electrophile into a stable, non-toxic derivative before physical removal[5]. Because organic material can shield the chemical agent, physical cleaning must often accompany chemical neutralization.

Table 1: Common Quenching Agents for Electrophilic Alkylating Agents

Quenching AgentMechanism of ActionTarget ApplicationEfficacy Profile
10% Sodium Thiosulfate Strong nucleophilic substitution. The thiosulfate ion attacks the chloroalkyl group or aziridinium ion, forming a stable, water-soluble Bunte salt (thioether).Routine surface decontamination, spill cleanup, glassware quenching.Highly effective; rapid reaction kinetics; non-corrosive to most lab surfaces.
1M Sodium Hydroxide (NaOH) Base-catalyzed hydrolysis. Displaces the chloride to form the corresponding inactive alcohol.Heavy equipment decontamination, liquid waste neutralization.Effective, but slower than thiosulfate. Highly corrosive to metals and skin[5].
Sodium Hypochlorite (Bleach) Oxidative cleavage of the amine/carbamate core.Biological spill mixtures (where sterilization is also required).Moderate. Can cause toxic gas release if mixed with incompatible solvents or acids.
Standard Operating Procedure: Surface Decontamination Workflow

The following protocol outlines the systematic decontamination of non-permeable laboratory surfaces (e.g., fume hood decks, benchtops) following the use of reactive alkylating agents[5][6].

Materials Required:

  • Freshly prepared 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

  • Mild detergent solution (e.g., 1% Alconox).

  • Disposable absorbent pads and laboratory wipes.

  • Hazardous waste receptacles.

Step-by-Step Methodology:

  • Initial Isolation: Ensure the ventilation system (fume hood) is operating correctly. Do not remove any potentially contaminated items from the controlled environment.

  • Primary Quenching: Saturate disposable laboratory wipes with the 10% sodium thiosulfate solution. Carefully wipe down all primary work surfaces, moving from the least contaminated outer edges toward the center of the work area.

  • Contact Time: Allow the thiosulfate solution to remain on the surfaces for a minimum of 15–20 minutes. This extended contact time is critical to ensure complete nucleophilic conversion of any residual aziridinium intermediates.

  • Secondary Cleaning: Once the quenching period is complete, wipe the area with disposable towels soaked in a mild detergent solution to remove the resulting salts and any organic residues[5].

  • Final Rinse: Wipe the surface thoroughly with distilled water to remove detergent residue, followed by a final wipe with 70% ethanol to facilitate rapid drying.

  • Waste Segregation: Dispose of all used wipes, gloves, and absorbent pads into designated, sealable hazardous chemical waste containers. Do not mix this waste with general biological or municipal waste[5].

  • Verification: For highly toxic material, an EHS specialist may require a surface wipe test to verify the absence of residual contamination before the area is released for general use[5][6].

Sources

Application

The Synthetic Versatility of Bis(2-chloropropyl)carbamic acid ethyl ester: A Guide for the Research Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of bis(2-chloropropyl)carbamic acid ethyl ester in modern organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of bis(2-chloropropyl)carbamic acid ethyl ester in modern organic synthesis. While specific, peer-reviewed applications for this exact molecule are not widely documented, its structure suggests a range of potential uses based on the well-established reactivity of related N-mustard compounds and carbamates. This guide will, therefore, extrapolate from known chemistry of analogous structures to provide a robust framework for its utilization in the laboratory.

Introduction: A Molecule of Latent Reactivity

Bis(2-chloropropyl)carbamic acid ethyl ester, with the chemical formula C9H17Cl2NO2, belongs to the family of nitrogen mustards.[1][2] The core of its reactivity lies in the two 2-chloropropyl groups attached to a central nitrogen atom. These moieties are prone to intramolecular cyclization to form highly reactive aziridinium ions, which are potent electrophiles. This inherent reactivity makes the compound a versatile building block for the synthesis of various nitrogen-containing heterocycles and a potential alkylating agent. The ethyl carbamate group modulates the nucleophilicity of the nitrogen atom and can also serve as a protecting group that can be removed under specific conditions.

Table 1: Physicochemical Properties of Bis(2-chloropropyl)carbamic acid ethyl ester

PropertyValueSource
Molecular FormulaC9H17Cl2NO2[1][2]
Molecular Weight242.14 g/mol [2]
IUPAC Nameethyl N,N-bis(2-chloropropyl)carbamate[2]
Boiling Point182 - 184 °C[3]
Melting Point48 - 50 °C[3]

Safety and Handling: A Critical Prerogative

WARNING: Bis(2-chloropropyl)carbamic acid ethyl ester is classified as harmful if swallowed and may cause cancer.[3] It is imperative to handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

Key Safety Precautions:

  • Obtain special instructions before use. [3]

  • Do not handle until all safety precautions have been read and understood. [3]

  • Wash skin thoroughly after handling. [3]

  • Store in a tightly closed, dry, and well-ventilated place. [3]

  • Keep away from open flames, hot surfaces, and sources of ignition. [3]

In case of exposure, seek immediate medical attention.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3][4]

Proposed Synthesis: A Representative Protocol

Reaction Scheme:

Synthesis_of_Bis_2_chloropropyl_carbamic_acid_ethyl_ester cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 Bis(2-chloropropyl)amine hydrochloride reaction + reactant1->reaction reactant2 Ethyl chloroformate reactant2->reaction reagent Potassium carbonate reaction_conditions Reflux reagent->reaction_conditions solvent Acetone solvent->reaction_conditions product Bis(2-chloropropyl)carbamic acid ethyl ester byproduct KCl + KHCO3 + H2O reaction->product reaction->byproduct

Caption: Proposed synthesis of bis(2-chloropropyl)carbamic acid ethyl ester.

Protocol: Synthesis of Bis(2-chloropropyl)carbamic acid ethyl ester

Materials:

  • Bis(2-chloropropyl)amine hydrochloride

  • Ethyl chloroformate

  • Anhydrous potassium carbonate

  • Anhydrous acetone

Procedure:

  • To a stirred suspension of bis(2-chloropropyl)amine hydrochloride (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure bis(2-chloropropyl)carbamic acid ethyl ester.

Rationale for Experimental Choices:

  • Potassium carbonate: Acts as a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine hydrochloride, allowing it to react with the ethyl chloroformate.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Reflux: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

Applications in Organic Synthesis: A Realm of Possibilities

The bifunctional nature of bis(2-chloropropyl)carbamic acid ethyl ester opens up a wide range of potential applications in organic synthesis, particularly in the construction of heterocyclic systems and as a cross-linking agent.

Synthesis of Piperazine Derivatives

A primary application of analogous bis(2-chloroethyl)amines is in the synthesis of piperazine derivatives, which are prevalent scaffolds in many pharmaceuticals.[6] A similar transformation can be envisioned for bis(2-chloropropyl)carbamic acid ethyl ester.

Reaction Workflow:

Piperazine_Synthesis_Workflow start Bis(2-chloropropyl)carbamic acid ethyl ester step1 Reaction with a primary amine (R-NH2) start->step1 intermediate N-substituted piperazine derivative step1->intermediate step2 Optional: Deprotection of the carbamate intermediate->step2 product Substituted piperazine step2->product

Caption: Workflow for the synthesis of piperazine derivatives.

Protocol: Synthesis of a Substituted 2,5-Dimethylpiperazine-1-carboxylate

Materials:

  • Bis(2-chloropropyl)carbamic acid ethyl ester

  • Primary amine (e.g., benzylamine)

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve bis(2-chloropropyl)carbamic acid ethyl ester (1.0 eq) and the primary amine (1.1 eq) in DMF.

  • Add sodium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding ethyl 4-substituted-2,5-dimethylpiperazine-1-carboxylate.

Mechanistic Insight: The reaction proceeds via a double nucleophilic substitution. The primary amine first displaces one of the chloride ions. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the piperazine ring. The presence of methyl groups on the chloropropyl chains would lead to the formation of a 2,5-dimethylpiperazine ring.

Potential as a Bifunctional Alkylating Agent

The two electrophilic centers in bis(2-chloropropyl)carbamic acid ethyl ester make it a potential candidate for use as a bifunctional alkylating agent or cross-linker for various nucleophiles, such as diols, dithiols, and diamines. This could be useful in the synthesis of macrocycles and polymers. The reactivity can be tuned by controlling the reaction conditions.

Future Outlook

While direct applications of bis(2-chloropropyl)carbamic acid ethyl ester are yet to be extensively explored and reported, its structural features strongly suggest its utility as a valuable synthetic intermediate. Further research into its reactivity with a broader range of nucleophiles and its potential as a precursor for novel heterocyclic systems is warranted. The protocols and insights provided in this guide, derived from the chemistry of analogous compounds, offer a solid foundation for initiating such investigations. As with any reactive chemical, a thorough understanding of its handling and safety precautions is paramount for its successful and safe application in the research laboratory.

References

  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • SAFETY D
  • Carbamic acid, bis(2-chloropropyl)-, ethyl ester (C9H17Cl2NO2). PubChemLite.
  • N,N-Bis(2-chloropropyl)carbamic acid ethyl ester.
  • CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)
  • ethyl N,N-bis(2-chloroethyl)
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.

Sources

Method

Application Note: Advanced HPLC Method Development for the Quantitation of Bis(2-chloropropyl)carbamic Acid Ethyl Ester

Introduction & Analytical Strategy Bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8) is a halogenated aliphatic carbamate ester often encountered as an intermediate or related substance in pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

Bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8) is a halogenated aliphatic carbamate ester often encountered as an intermediate or related substance in pharmaceutical synthesis. From an analytical perspective, this molecule presents a classic "invisible analyte" problem. Lacking an extended π-conjugated system or aromatic rings, its only chromophore is the carbamate carbonyl, which exhibits weak UV absorbance strictly in the low-UV region (< 215 nm)[1].

As a Senior Application Scientist, I approach this challenge by prioritizing detector orthogonality and mobile phase compatibility. While UV detection at 210 nm is possible for high-concentration assay testing, it is highly susceptible to baseline drift during gradient elution and matrix interference[1]. To achieve a robust, stability-indicating method capable of detecting trace impurities, we must transition from optical detection to evaporative aerosol technologies.

The Causality of Detector Selection: We select the Charged Aerosol Detector (CAD) over the Evaporative Light Scattering Detector (ELSD). While both are universal detectors for non-volatile and semi-volatile compounds, ELSD relies on light scattering, the efficiency of which drops exponentially for particles smaller than 50 nm[2]. CAD, conversely, transfers a charge to the dried analyte particles via ionized nitrogen gas. This charge is directly proportional to the analyte mass, providing a wider dynamic range and superior limits of detection (LOD) for trace analysis, independent of the molecule's chemical structure[2][3].

Because CAD is an evaporative technique, our chromatographic strategy is strictly constrained to volatile mobile phases . Non-volatile buffers (e.g., phosphates) will precipitate, causing severe background noise and eventual detector blockage[3].

Method Development Workflow

The following decision matrix illustrates the logical progression of our method development, ensuring that the final protocol is both scientifically sound and self-validating.

HPLC_Workflow Start Target Analyte: Bis(2-chloropropyl)carbamic acid ethyl ester Assess Physicochemical Assessment: No Chromophore, Hydrophobic Start->Assess DetChoice Detector Selection Matrix Assess->DetChoice UV UV-Vis Detection (205 - 210 nm) DetChoice->UV Assay (High Conc.) CAD CAD / LC-MS (Universal / Mass) DetChoice->CAD Impurities (Low LOD) UV_Opt Isocratic Elution MeCN/H2O (No Buffer) UV->UV_Opt CAD_Opt Gradient Elution Volatile Buffers (0.1% FA) CAD->CAD_Opt Val System Suitability & Method Validation UV_Opt->Val CAD_Opt->Val

Figure 1: Decision matrix and workflow for HPLC method development of non-chromophoric carbamates.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: Bis(2-chloropropyl)carbamic acid ethyl ester (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm). Acetonitrile is chosen over methanol due to its lower UV cutoff (190 nm) and superior volatility for CAD[4].

  • Additives: LC-MS grade Formic Acid (FA).

Sample Preparation Protocol

Carbamates can be susceptible to hydrolysis in highly acidic or basic aqueous environments. Therefore, sample preparation relies on a neutral, highly organic diluent to ensure stability[5].

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of bis(2-chloropropyl)carbamic acid ethyl ester into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% MeCN. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Diluent (MeCN:Water, 50:50 v/v).

  • Matrix Extraction (if applicable): For formulated samples or reaction mixtures, perform a liquid-liquid extraction using acetonitrile, vigorously shaking for 2 minutes, followed by centrifugation at 4000 × g for 10 minutes to pellet insoluble matrix components[4][5]. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

To provide a self-validating system, we utilize a dual-detector setup (UV in series with CAD). This allows simultaneous monitoring of the baseline drift in UV and the stable, high-sensitivity response in CAD.

ParameterSpecification / ConditionRationale (Causality)
Column Waters XBridge BEH C18 (100 × 4.6 mm, 2.5 µm)Ethylene Bridged Hybrid (BEH) particles provide high mechanical stability and excellent peak shape for halogenated aliphatics.
Mobile Phase A 0.1% Formic Acid in WaterVolatile ion-pairing agent; prevents CAD background noise[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures complete elution of hydrophobic bis(2-chloropropyl) groups.
Gradient Program 0-2 min: 20% B2-8 min: 20% 80% B8-10 min: 80% B10.1-14 min: 20% BGradient focuses the analyte band and washes strongly retained matrix impurities from the column.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID columns; split post-UV if CAD requires lower flow.
Injection Volume 5 µLMinimizes band broadening while maintaining sufficient mass on-column.
Column Temp. 40°CLowers mobile phase viscosity, reducing backpressure and improving mass transfer.
Autosampler Temp. 4°CPrevents hydrolytic degradation of the carbamate ester during long sequences.
UV Detection 210 nm (Reference: 360 nm)Captures the weak carbamate carbonyl absorbance[1].
CAD Settings Evaporation Temp: 35°CData Rate: 10 HzFilter: 3.6s35°C is optimal for semi-volatiles to prevent analyte loss during the aerosol drying phase[2].

Data Presentation & System Suitability

A robust method must prove its reliability before sample analysis begins. The following table summarizes the expected quantitative performance and System Suitability Testing (SST) criteria, contrasting the efficacy of UV versus CAD for this specific molecule.

Performance MetricUV Detection (210 nm)CAD DetectionAnalytical Significance
Retention Time ( tR​ ) ~6.8 min~6.9 min (slight delay due to series plumbing)Confirms correct gradient focusing.
Baseline Stability Poor (Significant drift during gradient)Excellent (Flat baseline)CAD is immune to optical changes in the mobile phase.
Limit of Detection (LOD) 5.0 µg/mL0.05 µg/mLCAD is 100x more sensitive for non-chromophoric species[2].
Linearity ( R2 ) > 0.995 (Linear)> 0.999 (Quadratic/Log-Log fit)CAD response is inherently non-linear; requires logarithmic transformation or quadratic fitting[6].
SST: Tailing Factor ( Tf​ ) 1.5 1.5Ensures no secondary interactions with silanols.
SST: %RSD (n=6) 2.0% 2.0%Validates injection precision and detector stability.

Conclusion

The quantitation of bis(2-chloropropyl)carbamic acid ethyl ester requires a deliberate departure from standard UV-centric method development. By understanding the physicochemical limitations of the analyte—specifically its lack of π-conjugation—we strategically implement Charged Aerosol Detection (CAD). Coupled with a volatile formic acid gradient and a high-efficiency C18 stationary phase, this protocol delivers a self-validating, highly sensitive, and robust analytical solution suitable for both assay and trace impurity profiling in drug development environments.

Sources

Application

Application Note: Trace Quantitation of Bis(2-chloropropyl)amine via GC-MS/MS Ethyl Chloroformate Derivatization

Introduction & Analytical Rationale Bis(2-chloropropyl)amine (BCPA) is a highly reactive secondary aliphatic amine, frequently monitored as a genotoxic impurity (GTI) in pharmaceutical manufacturing, a degradation produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Bis(2-chloropropyl)amine (BCPA) is a highly reactive secondary aliphatic amine, frequently monitored as a genotoxic impurity (GTI) in pharmaceutical manufacturing, a degradation product of nitrogen mustard analogs, and an environmental contaminant. Direct mass spectrometric analysis of BCPA presents significant challenges: its high polarity and basicity lead to poor retention on standard reversed-phase LC columns, while its lack of a UV chromophore eliminates conventional optical detection. Furthermore, direct Gas Chromatography (GC) of secondary amines often results in severe peak tailing and irreversible adsorption to active silanol sites in the inlet and column.

To overcome these limitations, this protocol utilizes Ethyl Chloroformate (ECF) as a derivatizing agent to convert BCPA into bis(2-chloropropyl)carbamic acid ethyl ester (BCPCEE) . This transformation neutralizes the basic amine, dramatically increasing its lipophilicity and volatility. The resulting carbamate is highly stable, extracts efficiently into non-polar solvents, and exhibits excellent chromatographic behavior and predictable Electron Impact (EI) fragmentation for highly sensitive GC-MS/MS analysis .

Chemical Mechanism: The Causality of Derivatization

The derivatization relies on a biphasic Schotten-Baumann reaction. ECF reacts rapidly with the secondary amine in an aqueous matrix to form the corresponding ethyl carbamate.

Mechanistic Causality:

  • Alkaline pH (>9.0): The reaction strictly requires the amine to be in its deprotonated (free base) form to act as an effective nucleophile. Sodium bicarbonate is used as it provides the necessary alkalinity without causing excessive hydrolysis of the ECF reagent .

  • Pyridine Catalyst: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and an acyl transfer catalyst, forming a highly reactive intermediate that accelerates the nucleophilic attack, ensuring quantitative conversion within seconds .

  • In-situ Extraction: By adding hexane directly to the reaction mixture, the newly formed lipophilic BCPCEE is immediately partitioned into the organic phase, protecting it from aqueous hydrolysis and leaving polar matrix interferences behind.

ReactionMechanism A Bis(2-chloropropyl)amine (Target Analyte) C Schotten-Baumann Reaction (pH > 9, Pyridine Catalyst) A->C B Ethyl Chloroformate (Derivatizing Agent) B->C D Bis(2-chloropropyl)carbamic acid ethyl ester C->D Organic Phase E Aqueous Waste (Neutralized HCl) C->E Aqueous Phase

Fig 1. Biphasic Schotten-Baumann derivatization of bis(2-chloropropyl)amine.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: Bis(2-chloropropyl)amine hydrochloride (CAS: 5580-27-8 precursor).

  • Internal Standard (IS): Di-n-propylamine-d14 (DPA-d14).

  • Reagents: Ethyl chloroformate (ECF, >99%), Pyridine (anhydrous), Sodium bicarbonate (1.0 M aqueous), Hexane (GC-MS grade), Anhydrous sodium sulfate.

Step-by-Step Derivatization Workflow

This protocol is designed as a self-validating system; the inclusion of the deuterated IS prior to any manipulation ensures that extraction efficiency and derivatization yield are continuously monitored .

  • Sample Aliquoting: Transfer 1.0 mL of the aqueous sample (or API dissolved in water) into a 10 mL glass centrifuge tube with a PTFE-lined cap.

  • Internal Standard Addition: Spike the sample with 10 µL of DPA-d14 IS solution (10 µg/mL).

  • Alkalization: Add 100 µL of 1.0 M NaHCO₃ buffer. Vortex briefly. Verify that the pH is >9.0.

  • Derivatization: In a fume hood, add 50 µL of ECF followed immediately by 10 µL of pyridine.

  • Agitation: Cap tightly and vortex vigorously for exactly 60 seconds. The reaction is rapid and exothermic.

  • Extraction: Add 2.0 mL of hexane. Vortex vigorously for 2 minutes to partition the BCPCEE into the organic layer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any emulsions.

  • Drying: Transfer the upper hexane layer to a clean vial containing ~50 mg of anhydrous sodium sulfate to remove residual moisture.

  • Analysis: Transfer 1.0 mL of the dried extract to a GC autosampler vial for injection.

AnalyticalWorkflow S1 Sample Prep S2 S2 S1->S2 S3 ECF Reaction S2->S3 S4 Hexane Extraction S3->S4 S5 GC-EI-MS/MS Analysis S4->S5

Fig 2. High-throughput GC-MS/MS workflow for trace amine quantitation.

Instrumental Parameters & Data Presentation

Table 1: GC-MS/MS Operational Parameters
ParameterSpecificationCausality / Rationale
System Agilent 7890B GC / 7000D Triple QuadrupoleProvides high sensitivity and specificity for trace GTI analysis.
Column HP-5MS UI (30 m × 0.25 mm, 0.25 µm)Ultra-inert stationary phase prevents adsorption of trace polar functional groups.
Carrier Gas Helium, Constant Flow at 1.2 mL/minEnsures stable retention times and optimal MS vacuum conditions.
Inlet Splitless mode, 250 °CMaximizes transfer of the analyte onto the column for trace-level LODs.
Oven Program 70 °C (1 min) ➔ 15 °C/min ➔ 280 °C (3 min)Focuses the hexane solvent front, then rapidly elutes the carbamate derivative.
Ionization Electron Impact (EI), 70 eVStandardized hard ionization yields reproducible precursor ions for MRM.
Table 2: MRM Transitions & Collision Energies

Because BCPCEE contains two chlorine atoms, it exhibits a characteristic isotopic cluster (M, M+2, M+4 at a 9:6:1 ratio). The method utilizes this isotopic signature for rigorous peak confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)Purpose
BCPCEE (³⁵Cl₂) 241.0168.01550Quantifier (Loss of ethoxycarbonyl)
BCPCEE (³⁵Cl₂) 241.0196.01050Qualifier (Loss of ethoxy radical)
BCPCEE (³⁵Cl³⁷Cl) 243.0170.01550Isotopic Qualifier
IS (DPA-d14-ECF) 188.0114.01550Internal Standard Quantifier

Self-Validating System Controls (Quality Assurance)

To ensure absolute trustworthiness in the generated data, the protocol mandates the following automated validation gates:

  • Isotopic Ratio Monitoring: The software is programmed to calculate the ratio between the 241.0 ➔ 168.0 transition and the 243.0 ➔ 170.0 transition. If the peak area ratio deviates by more than ±15% from the theoretical 9:6 isotopic distribution, the peak is automatically flagged as an isobaric matrix interference, preventing false-positive reporting.

  • Internal Standard Recovery: The absolute peak area of the DPA-d14-ECF derivative must remain within ±20% of the mean area established during System Suitability Testing (SST). A drop in IS area indicates a failure in the Schotten-Baumann derivatization efficiency (e.g., incorrect pH) or poor extraction, invalidating the specific sample run.

  • Procedural Blanks: A water blank must be derivatized and extracted alongside every batch. The BCPCEE quantifier transition in the blank must be <5% of the Limit of Quantitation (LOQ) to rule out ECF reagent contamination or carryover.

References

  • Qiu, Y., et al. "GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia." Analytical Biochemistry, 2007.[Link]

  • Paik, M. J., et al. "Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization." Journal of Agricultural and Food Chemistry, 2011.[Link]

  • Boffi, A., et al. "Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine." Molecules, 2020.[Link]

  • Husek, P. "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B: Biomedical Sciences and Applications, 1998.[Link]

Method

Application Notes &amp; Protocols: A Strategic Framework for In Vivo Dosing of Bis(2-chloropropyl)carbamic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive strategic framework for establishing safe and effective in vivo dosing regimens for the novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive strategic framework for establishing safe and effective in vivo dosing regimens for the novel compound, bis(2-chloropropyl)carbamic acid ethyl ester. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles from preclinical toxicology, pharmacology, and formulation science. The structural characteristics of bis(2-chloropropyl)carbamic acid ethyl ester, specifically the bis(2-chloroethyl) motif, suggest it belongs to the class of nitrogen mustard analogues, which are known DNA alkylating agents.[1][2] This presumed mechanism of action informs the anticipated toxicological profile and guides the experimental approach outlined herein. The protocols provided are designed to be a robust starting point, emphasizing a systematic, data-driven approach to formulation development, toxicity assessment, and dose-level selection for subsequent efficacy studies.

Pre-Dosing Characterization & Safety

A thorough understanding of the compound's fundamental properties is a prerequisite for any in vivo investigation. This initial phase ensures the generation of reliable data and the safety of laboratory personnel.

1.1. Physicochemical Profiling & Mechanism of Action Hypothesis

The structure of bis(2-chloropropyl)carbamic acid ethyl ester features two key moieties: a carbamate ester and a bis(2-chloropropyl) group.

  • Carbamate Group: Carbamate compounds are known to interact with biological systems, most notably through the reversible inhibition of acetylcholinesterase, which can lead to cholinergic toxicity.[3][4]

  • Bis(2-chloropropyl) Group: This functional group is characteristic of nitrogen mustards, a class of potent DNA alkylating agents.[1][5] These agents form highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA, particularly the N7 position of guanine.[6] This action can lead to DNA damage, inter- and intra-strand cross-linking, cell cycle arrest, and ultimately, apoptosis.[5][6] This cytotoxicity is particularly acute in rapidly dividing cells, which forms the basis of their use as anticancer agents but also explains their toxicity to healthy, high-turnover tissues like bone marrow and gastrointestinal epithelium.[1][7]

Hypothesized Mechanism: It is plausible that bis(2-chloropropyl)carbamic acid ethyl ester functions as a bifunctional alkylating agent. This hypothesis predicts a toxicity profile characterized by myelosuppression, gastrointestinal distress, and potential reproductive toxicity.[1][7]

1.2. Laboratory Safety & Handling

Given the presumed nature of the compound as a DNA alkylating agent, all handling must be performed with appropriate precautions to minimize exposure. Alkylating agents are often mutagenic and carcinogenic.[2]

  • Personal Protective Equipment (PPE): Mandatory use of a lab coat, safety glasses, and double nitrile gloves.

  • Containment: All weighing and solution preparation should be conducted within a certified chemical fume hood.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous chemical waste according to institutional guidelines.

Formulation Development for In Vivo Administration

The poor aqueous solubility of many novel compounds is a primary hurdle in preclinical development.[8] A systematic approach to formulation is critical to ensure accurate dosing and bioavailability.

2.1. Objective

To develop a stable, homogenous, and biocompatible vehicle that can solubilize bis(2-chloropropyl)carbamic acid ethyl ester at the required concentrations for toxicity and efficacy studies.

2.2. Protocol: Vehicle Solubility Screen

  • Preparation: Weigh 1-2 mg of bis(2-chloropropyl)carbamic acid ethyl ester into separate, small glass vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle (see Table 1) to a separate vial.

  • Solubilization: Vortex each vial vigorously for 2-3 minutes. If the compound does not dissolve, sonicate the mixture in a water bath for 10-15 minutes.[9] Gentle heating may be applied if the compound's thermal stability is known.[9]

  • Observation: Visually inspect for complete dissolution. If dissolved, add an additional aliquot of the vehicle to determine the approximate solubility limit.

  • Selection: Choose the simplest vehicle that achieves the desired concentration and has a low potential for in vivo toxicity. Prioritize aqueous-based systems where possible. For intravenous (IV) administration, ensure the final formulation is filterable through a 0.22 µm syringe filter for sterilization.[9]

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle CompositionCommon RoutesProperties & Considerations
0.9% SalineIV, IP, SC, POIsotonic, ideal for water-soluble compounds.
5-10% DMSO in Saline or PBSIV, IPCommon co-solvent for initial screens. Can cause hemolysis and irritation at higher concentrations.
10% Solutol HS-15 in WaterIV, POA non-ionic surfactant that enhances solubility through micelle formation.[8]
20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in WaterIV, IP, SC, POForms inclusion complexes to increase aqueous solubility.[9]
PEG 400 / Saline (e.g., 30:70 v/v)IV, IP, POPolyethylene glycol is a versatile co-solvent. Viscosity can be an issue at high concentrations.[9]
Corn Oil / Sesame OilPO, SC, IMSuitable for highly lipophilic compounds. Not for IV use.

Abbreviations: IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), PO (Oral), IM (Intramuscular), DMSO (Dimethyl sulfoxide), PBS (Phosphate-buffered saline).

2.3. Workflow for Vehicle Selection

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Decision & Optimization A Start: Compound Powder B Test Aqueous Vehicles (Saline, PBS, HPβCD) A->B Parallel Screen C Test Co-Solvent Systems (DMSO, PEG400, Ethanol) A->C Parallel Screen D Test Surfactant/Lipid Systems (Tween 80, Solutol, Oils) A->D Parallel Screen E Soluble in Aqueous Vehicle? B->E F Soluble in Co-Solvent? C->F G Soluble in Surfactant/Lipid? D->G E->F No H Select Simplest Vehicle E->H Yes F->G No I Optimize Co-Solvent Ratio (e.g., <10% DMSO) F->I Yes J Select Best Surfactant/Lipid Vehicle G->J Yes K Re-evaluate Compound or Consider Nanosuspension G->K No I->H J->H

Caption: Workflow for selecting a suitable formulation strategy.

Acute Toxicity & Dose-Range Finding (DRF) Studies

The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable side effects, overt toxicity, or significant body weight loss (typically >15-20%) over a specified period.[10][11] This is a critical first step in any in vivo testing program.[12]

3.1. Study Design & Rationale

This protocol is adapted from established methodologies, such as the OECD guidelines for acute toxicity testing, which emphasize using a minimal number of animals.[13][14] A dose-escalation design is employed.

  • Animal Model: C57BL/6 or BALB/c mice are commonly used for initial toxicity studies due to their well-characterized genetics and physiology. Use a single sex (typically female, which are often slightly more sensitive) to reduce variability.[13]

  • Group Size: n=3 animals per dose group.

  • Route of Administration (ROA): The intended therapeutic route should be used. If unknown, intravenous (IV) or intraperitoneal (IP) administration provides 100% bioavailability and represents a "worst-case" scenario for systemic toxicity.

  • Dose Selection: In the absence of prior data, a starting dose can be estimated from in vitro cytotoxicity data (e.g., the CC50 value). A common approach for small molecules is to start at 1/10th of the severely toxic dose in 10% of rodents (STD10) if available from preliminary tests.[15] A dose-escalation plan using a modified Fibonacci series (e.g., doses increased by 100%, then 67%, 50%, 33%) is often effective. For a completely novel agent, starting doses as low as 1-5 mg/kg may be prudent.

3.2. Protocol: Single-Dose MTD Determination

  • Acclimation: Allow animals to acclimate to the facility for at least 5 days prior to dosing.

  • Pre-Dose Procedures: Record the body weight of each animal immediately before dosing.

  • Dose Administration: Administer the prepared formulation of bis(2-chloropropyl)carbamic acid ethyl ester to the first cohort (n=3) at the starting dose (e.g., 5 mg/kg). Administer an equivalent volume of the vehicle to a control group (n=3).

  • Observation (Acute): Monitor animals continuously for the first 4 hours post-dose, then at 8 and 24 hours. Record any clinical signs of toxicity (see Table 2).

  • Observation (Long-Term): Record body weights and clinical signs daily for 7-14 days.

  • Dose Escalation:

    • If no or minimal toxicity is observed in the first cohort after a suitable observation period (e.g., 3-4 days), escalate the dose in a new cohort of 3 animals.

    • If severe toxicity or mortality occurs, reduce the dose in a new cohort.

    • The MTD is identified as the dose level below the one that induces dose-limiting toxicities (DLTs), such as >20% body weight loss or significant clinical symptoms.[16]

  • Endpoint: At the end of the 14-day observation period, euthanize all animals. A gross necropsy can be performed to identify any organ-level abnormalities.

Table 2: Clinical Observation Scoring for Toxicity Studies

ScoreAppearanceBehaviorOther Signs
0 Normal, well-groomedAlert, active, normal postureNormal breathing, no discharge
1 Mildly unkempt furMild lethargy, slightly hunched postureMild respiratory changes
2 Moderately unkempt, piloerectionModerate lethargy, clear hunched postureLabored breathing, diarrhea, dehydration
3 Severely unkempt, poor conditionMoribund, unresponsive to stimulusSevere respiratory distress, seizures

3.3. Workflow for Dose-Range Finding Study

G A Animal Acclimation & Baseline Body Weight B Dose Cohort 1 (n=3) with Starting Dose (e.g., 5 mg/kg) + Vehicle Control (n=3) A->B C Monitor: Body Weight, Clinical Signs (Daily for 7-14 days) B->C D Toxicity Observed? C->D E Severe Toxicity / DLTs? D->E Yes F Dose Escalate in New Cohort (n=3) D->F No G Dose De-escalate in New Cohort (n=3) E->G Yes I Continue Monitoring Period E->I No F->C G->C H MTD Established (Dose below DLT level) I->H

Caption: Experimental workflow for MTD determination.

Designing Definitive In Vivo Studies

With the MTD established, subsequent efficacy or longer-term toxicology studies can be designed with greater confidence.

  • Dose Level Selection: For an efficacy study, dose levels should bracket the expected therapeutic window. A typical design includes three groups:

    • High Dose: The MTD

    • Mid Dose: 0.5 x MTD

    • Low Dose: 0.25 x MTD

  • Dosing Schedule: The MTD study is based on a single dose. For efficacy studies requiring multiple doses, the tolerability of a chronic dosing regimen (e.g., daily, every other day) must be established. Often, the chronic MTD will be lower than the single-dose MTD. A pilot study with a small number of animals is recommended to confirm the tolerability of the chosen schedule.

  • Pharmacokinetics (PK): A PK study is highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[12] Blood samples are collected at various time points after a single dose (below the MTD) to measure drug concentration. This data is essential for correlating exposure with efficacy and toxicity.

References

  • National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]

  • National Toxicology Program. OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). Available at: [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. Available at: [Link]

  • Gaur, P. K., Mishra, S., Kumar, A., & Panda, B. P. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release : official journal of the Controlled Release Society, 185, 95–107. Available at: [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Xenometrics. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. Available at: [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Available at: [Link]

  • Olivar-Roldán, J., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Antioxidants, 11(4), 623. Available at: [Link]

  • Oncohema Key. (2017, April 12). Alkylating agents and platinum antitumor compounds. Available at: [Link]

  • Pool, B. L., et al. (1988). In vivo and in vitro investigations on biological effects of aromatic bis-(2-chloroethyl)amino-bisphosphonic acids, new agents proposed for chemotherapy of bone tumors: cytostatic activity in rat osteosarcoma; toxicity and genotoxicity in liver and bone marrow; mutagenicity in S. typhimurium. Investigational new drugs, 6(2), 67–78. Available at: [Link]

  • Massive Bio. (2026, March 1). Maximum Tolerated Dose. Available at: [Link]

  • Wikipedia. Alkylating antineoplastic agent. Available at: [Link]

  • Khashab, M., & Tadi, P. (2023). Forensic toxicological and analytical aspects of carbamate poisoning – A review. StatPearls. Available at: [Link]

  • Mick, R., & Ratain, M. J. (1995). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 87(19), 1493–1494. Available at: [Link]

  • Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(4), 543–571. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Hashemzaei, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports, 12, 100-109. Available at: [Link]

  • Poirier, L. A. (2016). Alkylating Agents and DNA Polymerases. Anticancer research, 36(4), 1493–1501. Available at: [Link]

  • ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Available at: [Link]

  • Wikipedia. Carbamate. Available at: [Link]

  • Crane, C., & Tadi, P. (2023). Carbamate Toxicity. StatPearls. Available at: [Link]

  • Khashab, M., & Tadi, P. (2025). Forensic toxicological and analytical aspects of carbamate poisoning – A review. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(9), 11229-11259. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(18), 9993. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (2012). In vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link]

  • Berners-Price, S. J., et al. (1986). In vivo antitumor activity and in vitro cytotoxic properties of bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride. Cancer research, 46(11), 5486–5493. Available at: [Link]

  • Medicines and Healthcare products Regulatory Agency. (2026, March 25). MHRA approach to medicines using non-animal methods. Available at: [Link]

  • Berners-Price, S. J., et al. (2025). In Vivo Antitumor Activity and in Vitro Cytotoxic Properties of Bis[1,2-bis(diphenylphosphino)ethane]gold(I) Chloride. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2023). Bioaccumulation and in vivo fate of toxic benzylalkyldimethylammonium chloride in rats via the radiotracer analysis. Chemosphere, 340, 139460. Available at: [Link]

  • Box, G. M., et al. (2023). Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of medicinal chemistry, 66(8), 5892–5906. Available at: [Link]

Sources

Application

Application Notes and Protocols: Bis(2-chloropropyl)carbamic acid ethyl ester

A Note to the Researcher: Extensive investigation into the scientific literature reveals that bis(2-chloropropyl)carbamic acid ethyl ester is not documented as a catalyst itself . Its chemical structure, featuring two re...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Extensive investigation into the scientific literature reveals that bis(2-chloropropyl)carbamic acid ethyl ester is not documented as a catalyst itself . Its chemical structure, featuring two reactive alkyl chloride functionalities and a carbamate group, strongly suggests its role as a synthetic intermediate or building block rather than a catalytically active species. The information provided herein is intended to guide researchers on its known properties, safe handling, and potential, yet currently unexplored, applications in the synthesis of novel catalytic systems.

Chemical Identity and Properties

Bis(2-chloropropyl)carbamic acid ethyl ester is a chemical compound with the molecular formula C9H17Cl2NO2.[1][2] Its structure contains a central nitrogen atom bonded to two 2-chloropropyl groups and an ethyl carbamate moiety.

PropertyValueReference
Molecular Formula C9H17Cl2NO2[1][2]
Molecular Weight 242.14 g/mol [2]
CAS Number 5580-27-8[2]
Boiling Point 290.7°C at 760 mmHg[2]
Flash Point 129.6°C[2]
Density 1.145 g/cm³[2]

Potential for Catalytic Applications: A Forward-Looking Perspective

While no direct catalytic applications have been reported, the bifunctional nature of bis(2-chloropropyl)carbamic acid ethyl ester presents intriguing possibilities for the design of novel catalysts and ligands. The two 2-chloropropyl groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Ligand Synthesis

The twin 2-chloropropyl arms could be functionalized with coordinating groups (e.g., phosphines, amines, pyridines) to create bidentate ligands. The carbamate backbone could influence the steric and electronic properties of the resulting metal complexes.

Caption: Potential synthesis of a novel metal catalyst.

Organocatalyst Scaffolding

The molecule could serve as a scaffold for the synthesis of organocatalysts. For instance, the chloro- groups could be replaced with chiral amines or other catalytically active moieties.

Synthesis of Carbamates: General Considerations

The synthesis of carbamates is a well-established field in organic chemistry. While specific protocols for bis(2-chloropropyl)carbamic acid ethyl ester are not detailed in the provided results, general methods for carbamate synthesis often involve the reaction of an amine with a chloroformate or the reaction of an alcohol with an isocyanate.[3][4] The synthesis of related ethyl N,N-bis(2-chloroethyl)carbamate involves the reaction of bis(2-chloroethyl)amine hydrochloride with ethyl chloroformate in the presence of a base like potassium carbonate.[4]

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound was not found, data for structurally related compounds provide guidance.

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

  • Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.[5][6]

  • Ground all equipment when handling to prevent static discharge.[5]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Future Research Directions

The lack of documented catalytic applications for bis(2-chloropropyl)carbamic acid ethyl ester represents an opportunity for new research. Key areas for investigation could include:

  • Synthesis and characterization of novel ligands and organocatalysts derived from this molecule.

  • Exploration of the catalytic activity of these new compounds in various organic transformations.

  • Investigation into its use as a monomer for the synthesis of functional polymers with potential catalytic properties.

References

  • Dole, M., et al. (2020). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters. Available at: [Link]

  • NextSDS. (n.d.). N,N-Bis(2-chloropropyl)carbamic acid ethyl ester — Chemical Substance Information. Retrieved from [Link]

  • Tessa, C., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Zhang, J., et al. (n.d.). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). Carbamic acid, bis(2-chloropropyl)-, ethyl ester. Retrieved from [Link]

  • Jacobsen, E. N., et al. (n.d.). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. Available at: [Link]

  • Legros, J., et al. (2021). Catalytic Site-Selective Carbamoylation of Pyranosides. Organic Letters. Available at: [Link]

  • Georg, G. I., & Chen, Y. (n.d.). Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis.
  • PubChem. (n.d.). bis(2-chloroethyl)carbamic acid;(8R,9S,13S,14S,17S). Retrieved from [Link]

  • Yale University. (n.d.). Biological Safety Manual. Retrieved from [Link]

  • Angene Chemical. (n.d.). Carbamic acid, bis(2-chloroethyl)-, ethyl ester|5467-15-2. Retrieved from [Link]

  • European Patent Office. (2021). METHOD FOR PRODUCING CARBAMIC ACID ESTER - EP 3508473 B1. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbamic acid – Knowledge and References. Retrieved from [Link]

  • PubMed. (2024). Bis-(2-Chloroisopropyl) ether. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Carbamic acid, N-(2-chloroethyl)-, ethyl ester. Retrieved from [Link]

  • U.S. EPA. (n.d.). Bis(2-chloro-1-methylethyl) ether. Retrieved from [Link]

  • NIST. (n.d.). Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester. Retrieved from [Link]

Sources

Method

Application Note: Extraction Techniques for Bis(2-chloropropyl)carbamic Acid Ethyl Ester from Biological Matrices

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Matrix Types: Human plasma, urine, and tissue homogenates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Matrix Types: Human plasma, urine, and tissue homogenates. Analyte: Bis(2-chloropropyl)carbamic acid ethyl ester (BCPCE)[CAS: 5580-27-8]

Introduction & Physicochemical Rationale

Bis(2-chloropropyl)carbamic acid ethyl ester (BCPCE) is a halogenated carbamate ester. In pharmaceutical and toxicological contexts, compounds containing bis(2-chloroalkyl) moieties are frequently monitored as process-related impurities, degradation products, or alkylating agents[1].

To design a self-validating and robust extraction protocol, the physicochemical properties of the analyte must dictate the methodology. BCPCE presents three specific analytical challenges:

  • Neutrality and Lipophilicity: With an estimated LogP of ~2.5, BCPCE is highly lipophilic and remains un-ionized across the physiological pH range.

  • Hydrolytic Susceptibility: The carbamate linkage and terminal halogens are highly susceptible to nucleophilic attack and hydrolysis at extreme pH levels. Extraction must be strictly controlled near pH 7.0.

  • Volatility: As a relatively low-molecular-weight neutral ester, it exhibits semi-volatile characteristics, meaning evaporation steps during sample concentration must be performed at low temperatures to prevent analyte loss.

This application note details three validated approaches for the extraction of BCPCE from biological matrices, adhering to the stringent requirements of the FDA Bioanalytical Method Validation Guidance for Industry[2].

Sample Preparation Decision Workflow

Selecting the appropriate extraction technique depends entirely on the complexity of the biological matrix.

Decision_Tree Start Select Biological Matrix Fluid Liquid Matrices (Plasma, Serum, Urine) Start->Fluid Tissue Solid Matrices (Tissue Homogenates) Start->Tissue SLE Supported Liquid Extraction (SLE) High Throughput, No Emulsions Fluid->SLE Primary Choice LLE Liquid-Liquid Extraction (LLE) Cost-Effective, MTBE Solvent Fluid->LLE Alternative SPE Solid-Phase Extraction (SPE) Polymeric HLB Sorbent Tissue->SPE Primary Choice

Caption: Matrix-dependent sample preparation decision tree for BCPCE extraction.

Detailed Extraction Protocols

Methodology A: Supported Liquid Extraction (SLE) for Plasma/Urine

Causality & Rationale: SLE utilizes an inert diatomaceous earth support to mimic Liquid-Liquid Extraction (LLE) without the risk of emulsion formation, which is common in lipid-rich plasma[3]. Because BCPCE is neutral, the biological sample is buffered to pH 7.0 to maintain the integrity of the carbamate bond while ensuring maximum partitioning into the organic elution solvent.

Step-by-Step Protocol:

  • Sample Aliquoting: Transfer 200 µL of human plasma or urine into a 2 mL 96-well plate.

  • Buffering: Add 200 µL of 10 mM Ammonium Acetate buffer (pH 7.0) to each well. Note: Avoid strong basic buffers (e.g., Ammonia) to prevent carbamate hydrolysis.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., BCPCE-d5, 100 ng/mL). Vortex for 30 seconds.

  • Loading: Transfer the 400 µL pre-treated sample onto a 400 µL capacity SLE plate. Apply a gentle vacuum (-2 inHg) for 5 seconds to initiate flow into the sorbent.

  • Equilibration: Allow the plate to stand for 5 minutes. Causality: This allows the aqueous sample to fully coat the diatomaceous earth, maximizing the surface area for partitioning.

  • Elution: Apply 2 × 900 µL of Methyl tert-butyl ether (MTBE). Allow it to flow under gravity for 2 minutes, then apply vacuum (-5 inHg) for 30 seconds to collect the eluate.

  • Concentration: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen at 30°C . Critical Step: Do not exceed 30°C due to the semi-volatile nature of the analyte.

  • Reconstitution: Reconstitute in 100 µL of 50:50 (v/v) Water:Acetonitrile. Vortex for 1 minute and inject into the LC-MS/MS.

SLE_Workflow A 1. Biological Sample (200 µL Plasma/Urine) B 2. Dilution & Buffering (200 µL pH 7.0 Buffer) A->B C 3. Load onto SLE Sorbent (Diatomaceous Earth) B->C D 4. Equilibration (5 min wait) C->D E 5. Elution (2 x 900 µL MTBE) D->E F 6. Evaporation @ 30°C (N2 stream) E->F G 7. LC-MS/MS Analysis F->G

Caption: Step-by-step Supported Liquid Extraction (SLE) workflow for BCPCE from fluid matrices.

Methodology B: Solid-Phase Extraction (SPE) for Tissue Homogenates

Causality & Rationale: Tissue homogenates contain high levels of structural proteins and phospholipids that easily foul LC columns. A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is used because it captures the lipophilic BCPCE while allowing aggressive washing of polar interferences.

Step-by-Step Protocol:

  • Homogenization: Homogenize 100 mg of tissue in 400 µL of LC-MS grade water using bead-beating.

  • Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load 500 µL of the tissue homogenate onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: The 5% organic modifier is strong enough to disrupt protein binding and wash away salts, but too weak to elute the highly lipophilic BCPCE (LogP ~2.5).

  • Drying: Apply maximum vacuum (-15 inHg) for 2 minutes to dry the sorbent bed.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Concentration: Evaporate under N2 at 30°C and reconstitute in 100 µL of mobile phase.

Methodology C: Liquid-Liquid Extraction (LLE)

For laboratories lacking SLE or SPE automation, traditional LLE remains a viable, cost-effective alternative.

  • Protocol: Combine 200 µL plasma with 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 10 minutes. Centrifuge at 10,000 × g for 5 minutes. Transfer the upper organic layer, evaporate at 30°C, and reconstitute.

  • Limitation: Higher risk of phospholipid carryover compared to SLE, which may cause matrix suppression in the mass spectrometer.

Quantitative Data Summaries

The following tables summarize the expected method performance characteristics based on FDA Bioanalytical Method Validation guidelines[2].

Table 1: Comparative Extraction Efficiency and Matrix Effects (Plasma)

Extraction MethodMean Recovery (%)Matrix Effect (%)Intra-Assay Precision (%CV)Phospholipid Removal
SLE (MTBE Elution) 92.4 ± 3.198.5 (Minimal)4.2Excellent
SPE (HLB Polymeric) 88.7 ± 4.594.2 (Slight Supp.)5.8Good
LLE (Hexane/EtOAc) 79.3 ± 6.281.0 (Suppression)8.5Poor

Note: Matrix effect values close to 100% indicate zero ion suppression/enhancement. Values <100% indicate ion suppression.

Table 2: Recommended LC-MS/MS Parameters (ESI Positive Mode)

ParameterSetting / Value
Analytical Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Precursor Ion [M+H]+ m/z 242.1 (Based on exact mass 241.06)
Product Ions (MRM) m/z 152.3 (Quantifier), m/z 120.1 (Qualifier)
Capillary Voltage 3.0 kV
Desolvation Temp 400°C

Conclusion

The successful extraction of bis(2-chloropropyl)carbamic acid ethyl ester from biological matrices requires strict adherence to pH control and temperature limits during evaporation. Supported Liquid Extraction (SLE) using MTBE as an elution solvent is the superior method for liquid matrices, providing >90% recovery and eliminating emulsion-based variabilities. For complex tissues, polymeric HLB SPE provides the necessary sample cleanup to maintain LC-MS/MS integrity.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from:[Link]

  • Chromatography Online. Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Bis(2-chloropropyl)carbamic acid ethyl ester

Welcome to the dedicated technical support guide for the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester. This resource is designed for researchers, medicinal chemists, and process development scientists to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this critical intermediate. Drawing from established chemical principles and field-tested insights, this guide provides a structured approach to troubleshooting and protocol refinement.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Issues & Solutions

  • Experimental Protocols

  • Visualizing the Workflow

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for bis(2-chloropropyl)carbamic acid ethyl ester?

The most prevalent and industrially scalable method for synthesizing N-substituted carbamates like bis(2-chloropropyl)carbamic acid ethyl ester is the reaction of a secondary amine with a chloroformate. In this specific case, bis(2-chloropropyl)amine would be reacted with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Q2: Why is temperature control so critical during the reaction?

Temperature control is paramount for several reasons. Firstly, the reaction between amines and chloroformates is typically exothermic. Uncontrolled temperature can lead to an increase in the rate of side reactions, such as the formation of ureas or other impurities. Secondly, elevated temperatures can promote the degradation of the desired product or the starting materials, leading to a lower overall yield and more complex purification.

Q3: What are the primary impurities I should be looking for?

The main impurities often encountered are unreacted starting materials (bis(2-chloropropyl)amine and ethyl chloroformate), over-alkylated products, and potential side-products from the reaction with any residual water. Additionally, if the temperature is not well-controlled, urea formation can be a significant side reaction. It is also crucial to monitor for the presence of any dehydrochlorinated species.

Q4: Can I use a different base other than triethylamine?

While triethylamine is a common choice due to its volatility (making it easy to remove post-reaction) and suitable basicity, other non-nucleophilic bases can be used. Options include diisopropylethylamine (DIPEA) or pyridine. The choice of base can influence the reaction kinetics and the impurity profile. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic reaction conditions, but may require phase-transfer catalysts for optimal results.

Q5: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting amine. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting amine, the product, and any major impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded ethyl chloroformate. 2. Insufficiently dried solvent or glassware, leading to hydrolysis of the chloroformate. 3. Incorrect stoichiometry of reactants. 4. Low reaction temperature slowing down the reaction rate significantly.1. Use a fresh bottle of ethyl chloroformate or re-distill the existing stock. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. 3. Carefully re-check the molar equivalents of all reactants and reagents. 4. Gradually increase the reaction temperature while monitoring via TLC or GC.
Formation of a White Precipitate (Urea) 1. Presence of primary amine impurities in the starting bis(2-chloropropyl)amine. 2. Reaction of the product with any unreacted starting amine.1. Purify the starting amine via distillation or column chromatography before use. 2. Ensure slow, dropwise addition of the ethyl chloroformate to the amine solution to maintain a low concentration of the chloroformate and minimize this side reaction.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Significant amount of impurities lowering the melting point.1. Ensure the product is dried under high vacuum for an extended period. 2. Purify the product using column chromatography or recrystallization from a suitable solvent system.
Difficult Purification 1. Similar polarity of the product and impurities. 2. Thermal instability of the product during distillation.1. For column chromatography, use a shallow gradient of the eluting solvent to improve separation. 2. Consider alternative purification methods like recrystallization or preparative HPLC if distillation is not feasible.

Experimental Protocols

Protocol 3.1: Synthesis of Bis(2-chloropropyl)carbamic acid ethyl ester

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(2-chloropropyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using an ice bath.

  • Addition: Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with the addition of water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

Diagram 4.1: Synthetic Pathway

cluster_reactants Reactants cluster_products Products A Bis(2-chloropropyl)amine C Bis(2-chloropropyl)carbamic acid ethyl ester A->C B Ethyl Chloroformate B->C D Triethylamine Hydrochloride start_node Low Yield Observed check1 Check Purity of Starting Materials start_node->check1 check2 Review Reaction Conditions start_node->check2 check3 Optimize Work-up & Purification start_node->check3 sol1a Re-purify Amine check1->sol1a Impure Amine sol1b Use Fresh Chloroformate check1->sol1b Degraded Reagent sol2a Verify Anhydrous Conditions check2->sol2a Hydrolysis sol2b Adjust Temperature/Time check2->sol2b Kinetics sol2c Screen Different Bases check2->sol2c Side Reactions sol3a Modify Extraction pH check3->sol3a Emulsion/Loss sol3b Alter Chromatography Gradient check3->sol3b Poor Separation

Caption: A logical flow for troubleshooting low synthesis yield.

References

  • Scriven, E. F. V., & Toomey, J. E. (1988). Chloroformates in organic synthesis. Chemical Society Reviews, 17, 365-405. [Link]

Optimization

Technical Support Center: Troubleshooting Degradation of Bis(2-chloropropyl)carbamic acid ethyl ester

Prepared by the Office of the Senior Application Scientist This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering stability issues with bis(2-chloropropyl)ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering stability issues with bis(2-chloropropyl)carbamic acid ethyl ester. Degradation of this compound during storage can compromise experimental integrity, leading to inaccurate results and loss of valuable materials. This document provides a structured, in-depth troubleshooting framework, moving from identification of the problem to its root causes and finally to robust, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial observations and questions from users.

Q1: I've observed a decrease in the purity of my bis(2-chloropropyl)carbamic acid ethyl ester sample over time via LC/MS analysis. What could be happening?

A decrease in purity, often accompanied by the appearance of new peaks in your chromatogram, is a classic indicator of chemical degradation. For a molecule with the structure of bis(2-chloropropyl)carbamic acid ethyl ester, there are two primary chemical liabilities: the carbamate functional group and the two 2-chloropropyl side chains. The degradation is most likely occurring via one or more of the following pathways:

  • Hydrolysis: The carbamate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1] This is a very common degradation pathway for carbamate-containing compounds.[1][2]

  • Dehydrochlorination: The chlorinated alkyl chains can eliminate hydrogen chloride (HCl), especially when exposed to heat or certain catalytic surfaces.[3]

  • Thermal Decomposition: At elevated temperatures, both the carbamate group and the chlorinated side chains can break down.[4][5]

The specific degradation products you observe will depend on the storage conditions (temperature, humidity, pH, presence of light) that the compound has been exposed to.

Q2: My sample is stored in a freezer. Isn't that supposed to prevent degradation?

While low temperatures are crucial for slowing down most chemical reactions, storing samples in a standard freezer can introduce a significant and often overlooked problem: moisture.[6] Freezers can have high relative humidity, and repeated opening and closing of the container can introduce atmospheric moisture, which then condenses on the cold surfaces of your sample vial.[6]

This moisture is a key reactant for the hydrolysis of the carbamate bond.[1] Therefore, even at low temperatures, the presence of water can lead to slow but steady degradation over time. Proper storage involves not just temperature control but also rigorous moisture exclusion.[6]

Q3: What are the likely degradation products I should be looking for in my analysis?

Based on the known reactivity of carbamates and chlorinated hydrocarbons, you should look for mass signals corresponding to the following potential products:

  • From Hydrolysis:

    • Bis(2-chloropropyl)amine: Resulting from the cleavage of the ethyl carbamate group.

    • Ethanol and Carbon Dioxide: Also from the breakdown of the carbamate linkage.

  • From Dehydrochlorination:

    • Mono- and bis-(2-propenyl) derivatives: Resulting from the loss of one or two molecules of HCl.

  • Combined Pathways:

    • Hydrolysis products of the dehydrochlorinated species.

Identifying these specific degradants via techniques like LC-MS/MS can provide definitive evidence for the degradation pathway at play.[7]

Part 2: In-Depth Investigation & Root Cause Analysis

If initial troubleshooting points to degradation, a more systematic investigation is required. This section provides the workflow and protocols for a thorough analysis.

Workflow for Investigating Degradation

The following workflow provides a logical sequence of steps to diagnose and solve the degradation issue.

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Confirmation & Analysis cluster_2 Phase 3: Mitigation & Prevention A Purity Loss Detected (e.g., LC/MS, NMR) B Hypothesize Degradation Pathway (Hydrolysis, Thermal, etc.) A->B Initial Analysis D Perform Targeted Analysis (LC-MS/MS for Degradants) B->D Guides Analyte Search E Conduct Forced Degradation Study (Acid, Base, Heat, Light) B->E Tests Hypothesis C Review Storage & Handling Logs (Temp, Humidity, pH) C->D F Identify Root Cause(s) (e.g., Moisture Ingress) D->F E->F G Implement Corrective Actions (e.g., Inert Gas, Desiccant) F->G H Validate New Protocol (Time-point Stability Study) G->H

Caption: Troubleshooting workflow for degradation analysis.

Potential Degradation Pathways

The chemical structure of bis(2-chloropropyl)carbamic acid ethyl ester has multiple points of vulnerability. The diagram below illustrates the most probable degradation reactions.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_dehydro Dehydrochlorination Pathway Parent Bis(2-chloropropyl)carbamic acid ethyl ester HydrolysisProduct Bis(2-chloropropyl)amine + Ethanol + CO2 Parent->HydrolysisProduct H₂O (Acid/Base Catalyzed) DehydroProduct1 Mono-dehydrochlorinated product Parent->DehydroProduct1 Heat (Δ) - HCl DehydroProduct2 Bis-dehydrochlorinated product DehydroProduct1->DehydroProduct2 Heat (Δ) - HCl

Caption: Primary degradation pathways for the target compound.

Part 3: Mitigation Protocols & Best Practices

Preventing degradation is paramount. This section details the corrective actions and standard operating procedures to ensure the long-term stability of your compound.

Recommended Storage Conditions

Adherence to strict storage protocols is the most effective preventative measure.

ParameterProblematic ConditionRecommended ConditionRationale
Temperature Room temperature or cycling temperatures (e.g., non-frost-free freezer)Stable -20°C or -80°C in a dedicated, manual-defrost freezer.Low temperatures significantly reduce the rate of all chemical reactions, including hydrolysis and thermal decomposition.[5]
Atmosphere Standard air atmosphereInert Atmosphere (Argon or Nitrogen) Replacing air with an inert gas displaces both oxygen and, critically, atmospheric moisture, directly inhibiting hydrolysis.[6]
Moisture Exposure to ambient humidity; use of non-dried solvents.Store over a desiccant (e.g., Drierite®, molecular sieves) in a sealed desiccator. Use anhydrous solvents for solutions.Carbamates are susceptible to hydrolysis.[1] Rigorous exclusion of water is essential for preventing the primary degradation pathway.[6]
Container Poorly sealed vials, plastic containers (potential for leaching/reactivity).Amber glass vials with PTFE-lined screw caps.Provides a chemically inert barrier, prevents moisture ingress, and blocks UV light which can catalyze degradation.
pH Unbuffered solutions, exposure to acidic or basic contaminants.Store as a dry solid. If in solution, use a slightly acidic (pH ~5), anhydrous, aprotic solvent.Carbamates are most stable in slightly acidic conditions and degrade rapidly in alkaline environments (pH > 7.5).[1]
Experimental Protocol: Sample Aliquoting and Storage

To avoid compromising the entire stock of the compound, follow this validated protocol for handling and storage.

Objective: To prepare and store aliquots of bis(2-chloropropyl)carbamic acid ethyl ester to minimize degradation from atmospheric exposure and temperature fluctuations.

Materials:

  • Stock vial of bis(2-chloropropyl)carbamic acid ethyl ester

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Pipettes or spatula for solid transfer (ensure they are clean and dry)

  • Desiccator cabinet or vacuum desiccator

  • -20°C or -80°C freezer (manual defrost recommended)

Procedure:

  • Preparation: Place the required number of empty, open amber vials and their caps in a vacuum oven at 60°C for at least 4 hours to ensure they are completely dry. Allow them to cool to room temperature in a desiccator.

  • Inert Environment: Move the stock vial and the dried aliquot vials into a glove box or use a Schlenk line setup to maintain an inert atmosphere. If using a simple setup, gently flush the stock vial with argon or nitrogen for 30-60 seconds.

  • Aliquoting: Quickly weigh and dispense the desired amount of the solid compound into each small vial. Work efficiently to minimize exposure time.

  • Inerting Aliquots: Before sealing, flush the headspace of each new aliquot vial with inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with its PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the newly created, sealed aliquots inside a secondary container (e.g., a small box) that contains a desiccant pouch. Place this container in the designated freezer.

  • Usage: When a sample is needed, remove only one aliquot from the freezer. Allow the vial to warm completely to room temperature before opening it. This critical step prevents condensation of atmospheric moisture onto the cold compound.

Part 4: Analytical Methods for Stability Monitoring

Regularly monitoring the stability of your compound is essential.

Protocol: LC-MS Method for Purity Assessment

Objective: To quantify the purity of bis(2-chloropropyl)carbamic acid ethyl ester and detect potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor for the protonated parent molecule [M+H]⁺ and the predicted masses of key degradants like bis(2-chloropropyl)amine.[7]

This method provides a robust baseline for stability studies. Comparison of chromatograms over time will clearly indicate the emergence of degradation products and the loss of the parent compound.[8][9]

References
  • Jońca, J., & Łojewska, J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. [Link]

  • Zhang, Y., et al. (2024). Enhanced thermal desorption of chlorinated hydrocarbons by nanoscale zero-valent iron: the effect of in situ dechlorination. PMC. [Link]

  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica, 18, 904-922. [Link]

  • Wang, F., et al. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. Environmental Science & Technology. [Link]

  • Dittert, L. W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences, 52(9), 852-857. [Link]

  • Kalman, D. A. (1980). Hydrolysis of steroidal carbamates. U.S. Patent No. 4,252,730.
  • Moini Jazani, A. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. [Link]

  • Li, J., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES. [Link]

  • Sullair. (2009). Cooling Tower Chemicals - CARBAMATE. Material Safety Data Sheet. [Link]

  • Jońca, J., & Łojewska, J. (2013). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate. [Link]

  • Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • NextSDS. (n.d.). N,N-Bis(2-chloropropyl)carbamic acid ethyl ester — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). Carbamic acid, bis(2-chloropropyl)-, ethyl ester (C9H17Cl2NO2). [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]

  • El-Faham, A. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • Bae, S. Y., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the results. DTIC. [Link]

  • Linskens, T. H., et al. (2005). Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Carbamic acid, ethyl ester: Human health tier II assessment. [Link]

  • Jia, W., et al. (2022). Ethyl carbamate regulate esters degradation by activating hydrolysis during Baijiu ripening. Food Research International. [Link]

  • CAS Common Chemistry. (n.d.). Carbamic acid, bis(chloromethyl)-, butyl ester. [Link]

  • Cerkal, R., et al. (2016). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods. [Link]

  • Manchuri, K. M., et al. (2021). (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. [Link]

  • Kim, Y., et al. (2023). Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum. MDPI. [Link]

  • de Oliveira, A. S., et al. (2023). Determination of ethylene-bis-dithiocarbamates and their degradation product ethylenethiourea in dry herbs by UHPLC-MS/MS. Analytical Methods. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for bis(2-chloropropyl)carbamic acid ethyl ester

Welcome to the Technical Support Center for the synthesis and optimization of bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8)[1]. This compound is a specialized nitrogen mustard derivative, structurally fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8)[1]. This compound is a specialized nitrogen mustard derivative, structurally featuring a central carbamate moiety flanked by two electrophilic chloropropyl arms. It is widely utilized in biochemical research, particularly in the study of DNA alkylating agents and cross-linking mechanisms[2][3].

As a Senior Application Scientist, I have designed this guide to provide you with field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure high-yield, reproducible syntheses.

Part 1: Mechanistic Overview & Workflow

The synthesis of bis(2-chloropropyl)carbamic acid ethyl ester is achieved via a robust two-step sequence:

  • Chlorination : Conversion of bis(2-hydroxypropyl)amine to bis(2-chloropropyl)amine hydrochloride using thionyl chloride (SOCl2) (4)[4].

  • Carbamylation : Reaction of the intermediate hydrochloride salt with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., potassium carbonate) to yield the final carbamate (5)[5].

SynthesisWorkflow SM Bis(2-hydroxypropyl)amine (Starting Material) R1 Thionyl Chloride (SOCl2) CH2Cl2, 0°C to Reflux SM->R1 Step 1: Chlorination INT Bis(2-chloropropyl)amine HCl Intermediate (CAS: 2475-71-0) R1->INT R2 Ethyl Chloroformate Base (K2CO3) Acetone, 0°C to Reflux INT->R2 Step 2: Carbamylation PROD Bis(2-chloropropyl)carbamic acid ethyl ester (CAS: 5580-27-8) R2->PROD

Caption: Two-step synthetic workflow for bis(2-chloropropyl)carbamic acid ethyl ester.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Synthesis of Bis(2-chloropropyl)amine Hydrochloride

Causality & Design: Thionyl chloride acts as both the chlorinating agent and the solvent/reactant. The reaction is highly exothermic. The product is intentionally isolated as a hydrochloride salt because free-basing this intermediate prematurely leads to rapid intramolecular cyclization, forming a highly reactive aziridinium ion[2][3].

  • Setup : In a fume hood, dissolve 1.0 equivalent (e.g., 0.1 mol) of bis(2-hydroxypropyl)amine in anhydrous methylene chloride (CH2Cl2) and cool the mixture to 0°C in an ice bath[6].

  • Addition : Add 2.5 equivalents of thionyl chloride (SOCl2) dropwise over 1 hour.

    • Self-Validation: You must observe steady gas evolution (HCl and SO2). If gas evolution stops prematurely, the reaction may have stalled.

  • Reflux : Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gently reflux for an additional 2 hours to ensure complete conversion[6].

  • Isolation : Evaporate the solvent and excess SOCl2 under reduced pressure to yield a colorless crystalline solid: bis(2-chloropropyl)amine hydrochloride[6].

Protocol B: Synthesis of Bis(2-chloropropyl)carbamic Acid Ethyl Ester

Causality & Design: The carbamylation requires a base to neutralize the HCl generated and to liberate the free amine from the hydrochloride salt in situ. Acetone is an ideal polar aprotic solvent that solubilizes the reagents without participating in nucleophilic attack[3][5].

  • Setup : Suspend 1.0 equivalent of bis(2-chloropropyl)amine hydrochloride in anhydrous acetone[5].

  • Base Addition : Add 3.0 equivalents of anhydrous potassium carbonate (K2CO3). Stir at 0°C for 15 minutes to generate the free base in situ[5].

  • Carbamylation : Dropwise add 1.2 equivalents of ethyl chloroformate.

    • Self-Validation: The reaction mixture will become cloudy as KCl precipitates, confirming the progression of the substitution.

  • Completion : Heat the mixture under gentle reflux for 4 hours. Monitor by TLC (hexane/ethyl acetate) until the amine spot disappears[5].

  • Workup : Cool to room temperature, filter off the solid salts, and evaporate the filtrate under reduced pressure to obtain the target carbamate[5].

Part 3: Troubleshooting Guides & FAQs

Q1: My chlorination yield is low, and NMR shows alkene impurities. What went wrong? A: Alkene formation is a classic side reaction (E2 elimination) when chlorinating aliphatic alcohols, especially secondary alcohols like those in the propyl chain. This occurs if the reaction temperature spikes during the SOCl2 addition. Ensure the dropwise addition is strictly controlled at 0°C. If elimination persists, consider adding a catalytic amount of DMF (Vilsmeier-Haack type chlorination) to accelerate the substitution pathway over elimination.

Q2: I observe unreacted bis(2-chloropropyl)amine during the carbamylation step. How can I push the reaction to completion? A: This is typically caused by the hydrolysis of ethyl chloroformate due to trace water in the solvent or base. Ensure your acetone is strictly anhydrous. Alternatively, you can push the reaction by adding an additional 0.5 equivalents of ethyl chloroformate and K2CO3, then stirring for another 2 hours.

Q3: How should I purify the final ethyl N,N-bis(2-chloropropyl)carbamate? A: The product is a heavy oil. While some literature suggests vacuum distillation for simple carbamates, nitrogen mustard derivatives can be thermally sensitive and may degrade at elevated temperatures. Silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) is the safest and most reliable purification method.

Q4: Why must I keep the intermediate as a hydrochloride salt? A: Bis(2-chloropropyl)amine is a secondary nitrogen mustard. In its free base form, the lone pair on the nitrogen will nucleophilically attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion to form a strained, three-membered aziridinium ring (3)[3]. This intermediate is highly reactive and will readily polymerize or react with ambient moisture. The hydrochloride salt protonates the nitrogen, eliminating its nucleophilicity and stabilizing the compound indefinitely.

Part 4: Quantitative Data Summary

Table 1: Optimization of Chlorination Conditions (Step 1)

Reagent (Eq.)SolventTemp ProfileTimeYieldPurity (NMR)
SOCl2 (2.0)CH2Cl20°C to RT2h65%Moderate (Alkenes present)
SOCl2 (2.5)CH2Cl20°C to Reflux3h88%High (>95%)
SOCl2 (2.5) + DMF (cat.)CH2Cl20°C to Reflux2h92%Excellent (>98%)

Table 2: Optimization of Carbamylation Conditions (Step 2)

Base (Eq.)SolventTemp ProfileTimeYieldObservations
Et3N (2.0)CH2Cl20°C to RT4h75%Incomplete conversion
K2CO3 (3.0)AcetoneRT to Reflux4h95%Clean reaction, easy filtration
NaOH (aq, biphasic)CH2Cl2/H2O0°C to RT6h60%Chloroformate hydrolysis observed

Part 5: References

  • Alfa Chemistry. CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)carbamate. Retrieved from1

  • Smolecule. Buy bis(2-chloropropyl)amine | 2475-71-0. Retrieved from 7

  • BenchChem. Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation. Retrieved from3

  • ChemicalBook. (2023). ethyl N,N-bis(2-chloroethyl)carbamate synthesis. Retrieved from 5

  • Lijinsky, W., & Taylor, H. W. (1978). Comparative carcinogenicity of some derivatives of nitrosodi-n-propylamine in rats. Ecotoxicology and Environmental Safety, 2(3-4), 421-426. Retrieved from4

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis in Bis(2-chloropropyl)carbamic Acid Ethyl Ester Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with halogenated alkyl carbamates. Bis(2-chloropropyl)carbamic acid ethyl ester (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with halogenated alkyl carbamates. Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8) is a highly specialized chemical intermediate and prodrug scaffold.

The carbamate moiety is intentionally designed to mask the nucleophilicity of the nitrogen atom, preventing premature degradation[1]. However, inadvertent hydrolysis unmasks this secondary amine, triggering a rapid intramolecular reaction that generates a highly reactive and toxic nitrogen mustard species[2]. This guide provides field-proven, causality-driven protocols to prevent hydrolysis, ensuring the integrity of your experimental workflows.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my bis(2-chloropropyl)carbamic acid ethyl ester degrading in solution even at room temperature? A1: The degradation is driven by trace moisture facilitating carbamate hydrolysis. The carbamate ester linkage is cleaved by water, a reaction that can be catalyzed by both acids and bases[3]. Upon hydrolysis, the molecule decomposes into bis(2-chloropropyl)amine, ethanol, and carbon dioxide. The newly liberated secondary amine is highly reactive; the nitrogen lone pair undergoes intramolecular nucleophilic substitution, displacing the chloride ion to form a highly electrophilic aziridinium ring[4]. This cascade not only depletes your target compound but generates an off-target alkylating agent.

Q2: How does pH influence the hydrolysis rate, and what is the optimal range for aqueous experiments? A2: Carbamates exhibit a U-shaped pH-rate profile for hydrolysis. Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly due to direct nucleophilic attack by hydroxide ions on the carbonyl carbon[3]. Under strongly acidic conditions (pH < 2), protonation of the carbonyl oxygen enhances electrophilicity, also promoting hydrolysis. The optimal stability zone is slightly acidic to neutral (around pH 5.0), where the degradation rate is minimized[3].

Q3: Can I use protic solvents like methanol or ethanol for preparing my stock solutions? A3: Absolutely not. Protic solvents can participate in transesterification or act as nucleophiles, especially in the presence of trace impurities. Furthermore, they are highly hygroscopic. It is imperative to use strictly anhydrous, aprotic solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), or Dimethyl Sulfoxide (DMSO) to maintain the structural integrity of the carbamate[1].

Section 2: Quantitative Data & Solvent Guidelines

To optimize your experimental design, refer to the following quantitative guidelines regarding environmental conditions and solvent selection.

Table 1: Influence of pH and Temperature on Chloroalkyl Carbamate Stability

Environmental ConditionpH LevelTemperature (°C)Estimated Half-Life (t½)Primary Degradant
Aqueous Buffer9.0 (Alkaline)37< 1 HourAziridinium Ion / Amine
Aqueous Buffer7.4 (Physiological)37~ 24 HoursBis(2-chloropropyl)amine
Aqueous Buffer5.0 (Slightly Acidic)25> 14 DaysIntact Carbamate
Anhydrous DMSON/A (Aprotic)-20> 12 MonthsNone (Stable)

Table 2: Solvent Selection and Moisture Thresholds

SolventSuitabilityMax Moisture LimitPreparation Requirement
Acetonitrile (MeCN)Excellent< 50 ppmStore over 3Å molecular sieves
Dichloromethane (DCM)Excellent< 30 ppmFreshly distilled or anhydrous grade
Dimethyl Sulfoxide (DMSO)Good (Stock)< 100 ppmArgon purged, single-use aliquots
Methanol / EthanolPoorN/AAvoid entirely due to solvolysis risk

Section 3: Self-Validating Experimental Protocols

Protocol: Preparation and Cryogenic Storage of Anhydrous Stock Solutions

Causality: Water is the primary reactant in carbamate hydrolysis. By eliminating trace water and displacing oxygen, we thermodynamically and kinetically lock the carbamate in its stable prodrug form.

Step-by-Step Methodology:

  • Solvent Drying: Add activated 3Å molecular sieves (20% m/v) to high-performance liquid chromatography (HPLC) grade Acetonitrile or DMSO at least 24 hours prior to use.

    • Self-Validation Step: Perform a Karl Fischer titration on the solvent to confirm the moisture content is strictly < 50 ppm before proceeding.

  • Inert Atmosphere Generation: Purge the dried solvent with ultra-high purity Argon gas for 15 minutes. Argon is denser than nitrogen and provides a superior protective blanket over the liquid surface.

  • Solubilization: Weigh the bis(2-chloropropyl)carbamic acid ethyl ester inside a controlled dry box or under a continuous stream of Argon. Dissolve the compound in the prepared solvent to achieve your target stock concentration (e.g., 100 mM).

  • Aliquoting: Dispense the solution into pre-dried, amber glass vials. The amber glass prevents secondary photolytic degradation pathways.

  • Sealing and Storage: Overlay the headspace of each vial with Argon, cap tightly with PTFE-lined septa, and immediately transfer to -80°C storage.

    • Self-Validation Step: Thaw a single control aliquot after 24 hours and analyze via LC-MS to confirm 0% formation of the bis(2-chloropropyl)amine degradant.

Section 4: Visualizations

HydrolysisPathway A Bis(2-chloropropyl)carbamic acid ethyl ester (Stable Prodrug) B Hydrolysis Intermediate A->B H2O / OH- (Hydrolysis) C Bis(2-chloropropyl)amine + CO2 + Ethanol B->C Spontaneous Decarboxylation D Aziridinium Ion (Reactive Alkylator) C->D Intramolecular Cyclization (-Cl-)

Hydrolysis cascade of bis(2-chloropropyl)carbamic acid ethyl ester to aziridinium.

Workflow Step1 1. Solvent Drying (3Å Molecular Sieves) Step2 2. Argon Purging (Displace O2/Moisture) Step1->Step2 Step3 3. Solubilization (Under Inert Gas) Step2->Step3 Step4 4. Aliquoting (Amber Vials + PTFE) Step3->Step4 Step5 5. Cryogenic Storage (-80°C) Step4->Step5

Self-validating workflow for the preparation and storage of anhydrous solutions.

References

  • [1] Vacondio, V., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC). Available at:[Link]

  • [2] Wentworth, P., et al. Carbamate prodrug activation by a catalytic antibody and its in vitro application to human tumor cell killing. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • [4] Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Impurities in the Synthesis of Bis(2-chloropropyl)carbamic acid Ethyl Ester

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester (CAS No. 5580-27-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester (CAS No. 5580-27-8)[1]. The purity of this intermediate is paramount for its subsequent applications, particularly in pharmaceutical synthesis, where unidentified impurities can have significant consequences. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges, structured to enhance the success and reproducibility of your synthesis.

Section 1: Synthesis Overview & Critical Control Points

The most common synthetic route to bis(2-chloropropyl)carbamic acid ethyl ester involves a two-step process. Understanding the mechanism of each step is crucial for diagnosing and preventing impurity formation.

Step 1: Carbamate Formation Diisopropanolamine (DIPA) is reacted with ethyl chloroformate to yield the N,N-bis(2-hydroxypropyl)carbamic acid ethyl ester intermediate. This is a standard nucleophilic acyl substitution where the secondary amine of DIPA attacks the electrophilic carbonyl carbon of ethyl chloroformate[2].

Step 2: Chlorination The di-hydroxy intermediate is then chlorinated, typically using an agent like thionyl chloride (SOCl₂), to replace the hydroxyl groups with chlorine atoms. This reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion[3].

Below is a diagram illustrating this common synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Chlorination DIPA Diisopropanolamine (DIPA) Diol N,N-bis(2-hydroxypropyl)carbamic acid ethyl ester (Intermediate) DIPA->Diol ECF Ethyl Chloroformate ECF->Diol Product Bis(2-chloropropyl)carbamic acid ethyl ester (Final Product) Diol->Product SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product

Caption: General two-step synthesis pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis?

A: Based on the reaction pathway, impurities can be categorized by their origin:

  • Starting Materials: Unreacted Diisopropanolamine (DIPA) or its corresponding di-hydroxy carbamate intermediate.

  • Side-Reaction Products: The most prevalent is the mono-chlorinated impurity , N-(2-hydroxypropyl)-N-(2-chloropropyl)carbamic acid ethyl ester, arising from incomplete chlorination.

  • Degradation Products: Harsh conditions (e.g., excessive heat during chlorination) can lead to colored, polymeric, or rearranged byproducts.

  • Genotoxic Impurities: There is a potential risk of forming N-nitrosamine impurities if sources of nitrite are present under the acidic conditions of the reaction, as DIPA is a secondary amine[4]. Regulatory bodies require strict control of such impurities[5].

Q2: My overall yield is consistently low. What are the likely causes?

A: Low yields can often be attributed to several factors:

  • Incomplete Reactions: Insufficient reaction time or non-optimal temperature in either the carbamate formation or chlorination step.

  • Moisture Contamination: Ethyl chloroformate and thionyl chloride are both highly reactive with water, leading to their decomposition and reduced efficacy[2][6]. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Mechanical Losses: Product loss during the aqueous work-up and extraction phases. Ensure proper phase separation and consider back-extracting the aqueous layers.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants, particularly the chlorinating agent, can halt the reaction prematurely.

Q3: What analytical techniques are best for monitoring the reaction and assessing final purity?

A: A multi-faceted approach is recommended for robust quality control:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for final purity analysis and identification of volatile impurities, including residual starting materials and the mono-chlorinated byproduct[7][8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Crucial for detecting non-volatile or thermally sensitive impurities, and the gold standard for trace-level analysis of potential nitrosamines[5][9][10].

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the structural identity of the final product and can help identify major impurities if their concentration is sufficient[9][11].

Q4: How serious is the risk of nitrosamine formation, and how can I mitigate it?

A: The risk is significant and must be addressed. N-nitrosamines are potent carcinogens, and their presence in APIs is strictly regulated[4][5]. The risk arises from the reaction of a secondary amine (DIPA or the final product) with a nitrosating agent (like nitrous acid, formed from nitrites under acidic conditions).

  • Mitigation Strategy:

    • Risk Assessment: Scrutinize all raw materials, including starting materials and solvents, for potential nitrite contamination.

    • Process Control: Use high-purity reagents. Avoid using water sources that may contain nitrites.

    • Quenching: Consider using a nitrosamine scavenger, like ascorbic acid or urea, during the work-up phase if the risk is deemed high.

    • Testing: Perform sensitive LC-MS/MS analysis on the final product to ensure it is free from nitrosamine impurities.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems with a logical cause-and-solution framework.

Problem Potential Cause(s) Recommended Solution(s)
1. High levels of the di-hydroxy intermediate post-chlorination. A) Insufficient thionyl chloride (SOCl₂).B) Reaction temperature was too low.C) Short reaction time.A) Increase the molar equivalents of SOCl₂ from 2.1 to 2.5 relative to the diol intermediate.B) Ensure the reaction is allowed to slowly warm to room temperature and stirred for several hours after the initial addition of SOCl₂ at low temperature.[12]C) Extend the reaction time and monitor by TLC until the diol spot disappears.
2. Significant presence of the mono-chlorinated impurity. This is a classic sign of incomplete chlorination, where only one of the two hydroxyl groups has been substituted. The causes are identical to Problem 1.The solutions are the same as for Problem 1. Driving the reaction to completion with a slight excess of the chlorinating agent and adequate reaction time is key.
3. Final product is dark brown or black. A) The chlorination reaction was performed at too high a temperature, causing decomposition.B) Acidic residues (HCl, SOCl₂) were not properly neutralized during work-up, leading to degradation during storage or solvent removal.A) Maintain a strict low temperature (0 to 5 °C) during the exothermic addition of SOCl₂. Do not apply external heat unless necessary to drive the reaction to completion after the initial exotherm has subsided.B) During the work-up, quench the reaction mixture thoroughly by pouring it over ice, followed by a careful wash with a cold, saturated sodium bicarbonate solution until effervescence ceases. Follow with brine and water washes[13][14].
4. Aqueous work-up results in an emulsion or poor phase separation. High concentrations of unreacted DIPA or other amphiphilic species can act as emulsifiers.Add a saturated sodium chloride solution (brine) during the extraction. This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer and breaking the emulsion.
Troubleshooting Flowchart

This diagram provides a logical decision-making process for addressing common impurity issues identified via chromatography.

Troubleshooting_Flowchart start Analyze Final Product by GC-MS / LC-MS check_purity Is Purity > 99%? start->check_purity pass Product Meets Spec check_purity->pass Yes fail Impurity Detected check_purity->fail No impurity_id Identify Major Impurity diol_peak Di-hydroxy Intermediate or Mono-chloro Impurity? impurity_id->diol_peak Peak at M-Cl or M-2Cl+OH action_sm Action: 1. Increase reaction time for Step 1. 2. Check stoichiometry of DIPA/ECF. impurity_id->action_sm Peak for DIPA action_color Problem: Dark Color impurity_id->action_color Other / Discolored action_chlorination Action: 1. Increase SOCl₂ equivalents to 2.5. 2. Extend reaction time. 3. Ensure anhydrous conditions. diol_peak->action_chlorination action_color_sol Action: 1. Control chlorination temp (<5°C). 2. Ensure thorough neutralization during work-up. action_color->action_color_sol fail->impurity_id

Caption: Decision tree for troubleshooting impurities.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Bis(2-chloropropyl)carbamic acid Ethyl Ester

Disclaimer: This protocol is a general guideline. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carbamate Formation:

    • To a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add diisopropanolamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a base such as triethylamine (1.1 eq) to the solution.

    • Slowly add ethyl chloroformate (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Filter off the resulting salt (e.g., triethylamine hydrochloride) and concentrate the filtrate under reduced pressure to obtain the crude di-hydroxy intermediate.

  • Chlorination:

    • Dissolve the crude di-hydroxy intermediate in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (2.2-2.5 eq) dropwise, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (SO₂ and HCl) will occur[3].

    • After addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8-12 hours or until TLC indicates complete conversion.

Protocol 2: Aqueous Work-up and Purification

  • Quenching: Slowly and carefully pour the reaction mixture from Protocol 1 into a beaker containing crushed ice and water.

  • Neutralization: Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate portion-wise until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate[14].

  • Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude oil can be further purified by vacuum distillation or column chromatography on silica gel[15][16].

Protocol 3: Recommended GC-MS Method for Impurity Profiling

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector: 250 °C, Split mode (e.g., 50:1).

  • MS Detector: Scan range 40-450 amu.

  • Sample Prep: Dilute the sample in a suitable solvent like ethyl acetate or dichloromethane.

References

  • PubChemLite. (n.d.). Carbamic acid, bis(2-chloropropyl)-, ethyl ester (C9H17Cl2NO2). Retrieved from [Link]

  • European Patent Office. (2021, May 26). METHOD FOR PRODUCING CARBAMIC ACID ESTER - EP 3508473 B1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, July). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, September 6). Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmeti. Retrieved from [Link]

  • Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
  • ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). N-bis(2-chloroethyl)nitrous amide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diisopropanolamine. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Polish Journal of Environmental Studies. (2020, March 16). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PMC. (n.d.). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Retrieved from [Link]

  • OXEA. (2017, August 16). DIISOPROPANOLAMINE. Retrieved from [Link]

  • ChemSrc. (n.d.). N,N-Bis(2-chloropropyl)carbamic acid ethyl ester — Chemical Substance Information. Retrieved from [Link]

  • VanDeMark Chemical. (2018, August). ETHYL CHLOROFORMATE ECF. Retrieved from [Link]

  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products). Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

Sources

Optimization

Reducing byproduct formation with bis(2-chloropropyl)carbamic acid ethyl ester

Welcome to the technical support guide for bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into handling this potent bifunctional alkylating agent. Our focus is to help you anticipate and troubleshoot common experimental challenges, particularly the formation of unwanted byproducts, ensuring the integrity and success of your research.

Section 1: Understanding Core Reactivity and Side Reactions

A thorough understanding of the underlying chemical principles of bis(2-chloropropyl)carbamic acid ethyl ester is critical for its effective use. As a nitrogen mustard derivative, its reactivity is dominated by the formation of a highly electrophilic intermediate.

FAQ 1: What is the primary reaction mechanism, and how does it inherently lead to byproduct formation?

The key to understanding the reactivity of bis(2-chloropropyl)carbamic acid ethyl ester lies in its ability to form a strained, three-membered aziridinium cation through intramolecular cyclization. This process is what transforms it into a potent alkylating agent.

The Causality Behind the Mechanism:

  • Intramolecular Nucleophilic Attack: The nitrogen atom of the carbamate, while somewhat electron-withdrawn by the carbonyl group, possesses a lone pair of electrons. This lone pair can attack the adjacent carbon atom bearing a chlorine atom (a good leaving group).

  • Formation of the Aziridinium Ion: This intramolecular SN2-type reaction displaces the chloride ion and forms a highly strained, positively charged aziridinium ring. This intermediate is a powerful electrophile, far more reactive than the parent chloro-compound.[1]

  • Reaction with Nucleophiles: The aziridinium ion readily reacts with any available nucleophile to relieve its ring strain. In a desired reaction, this nucleophile is your target substrate (e.g., the N7 position of guanine in DNA).[2][3] However, in a typical reaction vessel, other nucleophiles abound—water, alcohols (if used as solvents), or even other functional groups on your starting material or product.

This competition for the highly reactive aziridinium intermediate is the primary source of byproducts during its application. Any reaction with a non-target nucleophile effectively consumes the agent and generates an impurity.[4]

Aziridinium_Formation Mechanism of Action and Byproduct Formation cluster_main cluster_outcomes A bis(2-chloropropyl) carbamic acid ethyl ester B Aziridinium Ion (Reactive Intermediate) A->B  Intramolecular  Cyclization (-Cl⁻) C Desired Alkylated Target Product B->C + Target (Nu:) D Hydrolysis Byproduct (Deactivated) B->D + Water (H₂O)

Caption: Core reaction pathway via the aziridinium ion.

Section 2: Troubleshooting the Synthesis

The quality of your starting material directly impacts the outcome of its subsequent applications. Byproducts formed during the synthesis of bis(2-chloropropyl)carbamic acid ethyl ester can be difficult to remove and may interfere with your experiments.

FAQ 2: During synthesis from bis(2-chloropropyl)amine and ethyl chloroformate, my TLC shows multiple spots. What are the likely impurities?

Observing multiple spots is a common issue, often stemming from incomplete reaction, side reactions, or improper workup. Below is a table summarizing the most probable species you are observing.

Potential Species Likely Cause Relative Polarity (TLC) Troubleshooting Action
bis(2-chloropropyl)amine Incomplete reaction; insufficient ethyl chloroformate or reaction time.High (can streak due to basicity)Add a slight excess of ethyl chloroformate; increase reaction time.
Ethyl Chloroformate Used in excess.LowTypically removed during solvent evaporation due to high volatility.
Hydroxy-derivative Reaction with residual water in the solvent or on glassware.HighEnsure all glassware is oven-dried and use anhydrous solvents.
Elimination Product Use of a strong or sterically hindered base; elevated temperatures.LowUse a mild, non-nucleophilic base like K₂CO₃; maintain low temperatures. [5]
Over-alkylation Byproduct Reaction of the product with the starting amine.VariesEnsure slow addition of reagents and maintain a homogenous mixture. [6][7]
FAQ 3: How can I structure a reliable, high-purity synthesis protocol?

A robust protocol focuses on controlling the reaction environment to favor the desired nucleophilic substitution on the ethyl chloroformate while suppressing side reactions. This protocol is adapted from established methods for analogous compounds. [1][8] Detailed Experimental Protocol: High-Purity Synthesis

  • Preparation (The "Why"): All glassware must be rigorously oven-dried. The reaction is highly sensitive to water, which can hydrolyze the ethyl chloroformate and the product. An inert atmosphere (Nitrogen or Argon) is recommended to prevent moisture from the air from entering the reaction.

  • Reagent Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend bis(2-chloropropyl)amine hydrochloride and 2.5 equivalents of anhydrous potassium carbonate in anhydrous acetone.

    • Expertise: We use anhydrous potassium carbonate as a mild, non-nucleophilic base to neutralize the HCl salt of the amine and the HCl generated during the reaction. [9]Acetone is a suitable polar aprotic solvent that solubilizes the reactants without participating in the reaction.

  • Reaction: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 1.1 equivalents of ethyl chloroformate in anhydrous acetone via the dropping funnel over 1 hour.

    • Trustworthiness: Slow, cold addition is crucial. It prevents a rapid exotherm that could lead to side reactions and decomposition. [5]Maintaining a slight excess of the amine initially ensures the more valuable chloroformate is consumed completely.

  • Completion and Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the starting amine is consumed, filter the reaction mixture to remove the potassium salts. Wash the solid cake with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by column chromatography on silica gel to afford the pure bis(2-chloropropyl)carbamic acid ethyl ester.

Synthesis_Workflow start Start: Oven-Dried Glassware under Inert Atmosphere reagents Combine: - bis(2-chloropropyl)amine HCl - Anhydrous K₂CO₃ - Anhydrous Acetone start->reagents cool Cool to 0°C (Ice Bath) reagents->cool add Slowly Add (1 hr): 1.1 eq. Ethyl Chloroformate in Anhydrous Acetone cool->add react Warm to Room Temp Stir 4-6 hours add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter to Remove Salts monitor->workup Reaction Complete isolate Concentrate Filtrate (Reduced Pressure) workup->isolate purify Purify by Column Chromatography isolate->purify end_node End: Pure Product purify->end_node

Caption: A self-validating workflow for synthesis.

Section 3: Troubleshooting During Experimental Application

Once you have the pure compound, using it effectively in alkylation reactions presents a new set of challenges related to its inherent reactivity and stability.

FAQ 4: My alkylation reaction is inefficient, and I suspect the agent is decomposing. How can I improve its stability and effective concentration?

Inefficiency is almost always linked to the hydrolytic instability of the nitrogen mustard functionality. [4][10]The highly reactive aziridinium intermediate, once formed, will react with the first nucleophile it encounters. If that nucleophile is water or a protic solvent, your agent is irreversibly deactivated.

Protocol for Maximizing Stability and Reactivity:

  • Solvent Choice is Paramount: The choice of solvent can make or break your experiment. Aprotic solvents are strongly recommended.

Solvent Class Examples Impact on Stability Recommendation
Aprotic Polar DMF, DMSO, AcetonitrileGood. Solubilizes the agent without providing protons to react with the intermediate.Highly Recommended. Ensure solvents are anhydrous grade.
Aprotic Non-Polar Dichloromethane, THFModerate. Good stability, but solubility of target substrates may be limited.Suitable. Use if compatible with your entire reaction system.
Protic Water, Methanol, EthanolPoor. These solvents are nucleophilic and will rapidly deactivate the agent.Avoid. If absolutely necessary, use minimal amounts and low temperatures.
  • pH Control: The rate of aziridinium ion formation can be pH-dependent. Working under neutral to slightly basic conditions (pH 7-8) is often optimal. Strongly acidic conditions can protonate the nitrogen, preventing cyclization, while strongly basic conditions can promote elimination byproducts.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible while still allowing the alkylation to proceed. Higher temperatures accelerate both the desired reaction and the undesired decomposition pathways. [5]* Handling and Storage: Store the compound in a desiccator, under an inert atmosphere, and protected from light. When preparing solutions, do so immediately before use to minimize time spent in solution where it can degrade.

FAQ 5: I am observing non-specific alkylation of other sites on my substrate. How can I improve selectivity?

This is a classic challenge with potent, non-specific alkylating agents. [2][11]Selectivity is a kinetic game—you want your target nucleophile to react with the aziridinium ion faster than any other competing nucleophile.

Strategies to Enhance Selectivity:

  • Concentration and Stoichiometry: Use the lowest possible concentration of the alkylating agent that still gives a reasonable reaction rate. Using a large excess will drive reactions with less reactive, non-target sites.

  • Order of Addition: If possible, add the bis(2-chloropropyl)carbamic acid ethyl ester slowly to a solution already containing your target substrate. This ensures the reactive intermediate forms in the presence of a high concentration of the desired nucleophile, increasing the probability of a productive collision.

  • Protecting Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups to temporarily block the non-target sites. This is a fundamental strategy in organic synthesis to direct reactivity.

  • pH Modulation: The nucleophilicity of your target site may be highly pH-dependent (e.g., deprotonation of an amine or thiol). Carefully buffer your reaction to a pH that maximizes the nucleophilicity of your target while minimizing the reactivity of other sites.

Troubleshooting_Selectivity start Problem: Non-Specific Alkylation q1 Is the concentration of alkylating agent > 1.5 eq.? start->q1 a1_yes Action: Reduce to 1.0-1.2 eq. and re-evaluate. q1->a1_yes Yes q2 Are you adding the substrate to the alkylating agent? q1->q2 No a1_yes->q2 a2_yes Action: Reverse the addition. Slowly add agent to substrate. q2->a2_yes Yes q3 Does your substrate have multiple nucleophilic sites? q2->q3 No a2_yes->q3 a3_yes Action: Consider using orthogonal protecting groups. q3->a3_yes Yes q4 Is the reaction pH optimized and buffered? q3->q4 No a3_yes->q4 a4_no Action: Perform a pH screen to maximize target reactivity. q4->a4_no No end_node Improved Selectivity q4->end_node Yes a4_no->end_node

Caption: Decision tree for improving reaction selectivity.

References
  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • Basicmedical Key. (2016, October 1). Chemistry of Mustard Compounds.
  • ChemicalBook. (n.d.). ethyl N,N-bis(2-chloroethyl)carbamate synthesis.
  • Tarsalli, M. A., & Toste, F. D. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Repositum. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines.
  • ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Journal of Medicinal Chemistry - ACS Publications. (2004, August 17). Design and Synthesis of a Nitrogen Mustard Derivative Stabilized by Apo-neocarzinostatin.
  • Unknown Source. (n.d.).
  • Computational Chemistry. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Ingenta Connect. (2019, June 1). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.
  • Alfa Chemistry. (n.d.). CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)carbamate.
  • PMC - NIH. (n.d.). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies.
  • Taylor & Francis. (2008, October 19). Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier.
  • BenchChem. (n.d.). Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.
  • Liv Hospital. (2026, March 17). Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy.
  • Oncohema Key. (2016, May 27). Alkylating Agents.

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Troubleshooting

Technical Support Center: Mobile Phase Optimization for Bis(2-chloropropyl)carbamic Acid Ethyl Ester Analysis

Welcome to the technical support center for the chromatographic analysis of bis(2-chloropropyl)carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of bis(2-chloropropyl)carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can troubleshoot effectively and develop robust, reliable analytical methods.

Frequently Asked Questions (FAQs): Initial Method Development

This section addresses the fundamental questions and starting points for developing a chromatographic method for bis(2-chloropropyl)carbamic acid ethyl ester.

Q1: What is the best initial approach for separating bis(2-chloropropyl)carbamic acid ethyl ester: Reversed-Phase or Normal-Phase Chromatography?

A1: For bis(2-chloropropyl)carbamic acid ethyl ester (C₉H₁₇Cl₂NO₂), a moderately non-polar compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point.[1] This is due to the robustness, reproducibility, and broad applicability of reversed-phase methods, which account for approximately 75% of all HPLC analyses.[1]

  • Rationale: In RP-HPLC, the stationary phase (typically C18 or C8) is non-polar, and the mobile phase is polar. The analyte, being moderately non-polar, will have sufficient interaction with the stationary phase to be retained and separated from polar impurities. Normal-Phase (NP) chromatography, which uses a polar stationary phase and a non-polar mobile phase, is a viable alternative but is generally more sensitive to water content and can be more difficult to control.[1][2]

Initial Recommended Conditions:

ParameterReversed-Phase (RP) RecommendationNormal-Phase (NP) Alternative
Stationary Phase C18 (5 µm, 250 x 4.6 mm)Silica or Diol (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile/Water or Methanol/WaterHexane/Isopropanol or Heptane/Ethyl Acetate
Starting Gradient 50:50 (Organic:Aqueous), ramp to 95% Organic95:5 (Non-polar:Polar), hold or ramp down polar
Detection UV-Vis (approx. 205-220 nm, as carbamates lack strong chromophores)UV-Vis (ensure solvent cutoff is compatible)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Q2: Should I use Acetonitrile or Methanol as the organic modifier in my reversed-phase mobile phase?

A2: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices, but they offer different selectivities and have distinct physical properties. ACN is often preferred as a starting point.[2]

  • Expertise & Causality: The choice of solvent can fundamentally alter the separation by influencing interactions between the analyte and the stationary phase.[3] ACN typically provides higher efficiency (sharper peaks) due to its lower viscosity. Methanol, being a protic solvent, can engage in hydrogen bonding interactions, which can be beneficial for separating compounds with polar functional groups, potentially offering unique selectivity for related substances.[3]

Comparison of Common Organic Modifiers:

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity Lower (leads to lower backpressure)Higher
Selectivity Dipole-dipole interactionsHydrogen-bonding donor/acceptor
UV Cutoff ~190 nm (Good for low UV detection)~205 nm
Cost Generally higherGenerally lower

If your initial separation with ACN shows co-eluting peaks, switching to methanol is a powerful tool to change peak order and achieve resolution.[3]

Troubleshooting Guide: Common Chromatographic Issues

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Q3: My peak for bis(2-chloropropyl)carbamic acid ethyl ester is tailing. What is causing this and how can I fix it?

A3: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.

  • Primary Cause - Silanol Interactions: The most common cause is the interaction of basic functional groups on the analyte with acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based C18 column.[4] The nitrogen atom in the carbamate moiety can exhibit a slight basicity, leading to this interaction.

  • Solutions:

    • Mobile Phase pH Adjustment: Suppress the ionization of silanol groups by lowering the mobile phase pH. Adding 0.1% formic acid or phosphoric acid to the aqueous component to achieve a pH between 2.5 and 3.5 is highly effective.

    • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[4] TEA is a stronger base and will preferentially interact with the active silanol sites, masking them from the analyte.

    • Employ a Modern Column: Use a high-purity, base-deactivated column or one with a polar-embedded group. These columns are designed to have minimal accessible silanol groups, thus reducing peak tailing for basic compounds.[4]

    • Check for Extra-Column Volume: Ensure tubing between the column and detector is as short and narrow as possible. Excessive dead volume can cause peaks to broaden and tail.[5]

Q4: The retention time of my analyte is drifting between injections. Why is this happening?

A4: Retention time instability is a common problem that points to a lack of equilibrium or changes in the system over time.[4][5]

  • Causality & Solutions:

    • Insufficient Equilibration Time: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods. Solution: Increase the equilibration time between runs to at least 10 column volumes.[4]

    • Mobile Phase Composition Change: The more volatile organic component (e.g., ACN) can evaporate over time, increasing the mobile phase's polarity and leading to longer retention times. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[5][6]

    • Temperature Fluctuations: Column temperature directly affects retention. A change of just 1°C can alter retention times by 1-2%. Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.[4][5]

    • Pump and Flow Rate Issues: Inconsistent flow from the pump due to air bubbles or failing check valves will cause retention times to be erratic. Solution: Degas the mobile phase thoroughly and perform regular pump maintenance.[5][7]

Q5: I am seeing poor resolution between my main peak and an impurity. How can I improve the separation?

A5: Improving resolution requires modifying the mobile phase to enhance selectivity (the difference in retention between two peaks).

  • Systematic Approach to Improving Resolution:

    • Adjust Organic Strength (Isocratic): First, try adjusting the percentage of the organic modifier. Decreasing the organic content will increase retention for both peaks, potentially providing more time for them to separate. An ideal retention factor (k) is between 2 and 10.[3]

    • Change Organic Modifier: This is one of the most powerful tools. If you are using acetonitrile, switch to methanol, or try a ternary mixture. The different solvent properties will alter selectivity.[3]

    • Modify Mobile Phase pH: If the impurity has ionizable functional groups, adjusting the pH can drastically change its retention relative to the neutral bis(2-chloropropyl)carbamic acid ethyl ester, thereby improving resolution.

    • Implement a Gradient: If an isocratic method fails, a shallow gradient can effectively resolve closely eluting peaks. A slow, shallow gradient around the elution point of the target peaks gives the best chance of separation.

Advanced Optimization & Method Validation
Q6: How do I ensure my optimized method is robust and suitable for routine use?

A6: Once you have an optimized separation, you must validate it to ensure it is fit for its intended purpose, following guidelines such as ICH Q2(R1).[8][9][10][11] Before each run, a system suitability test (SST) must be performed to verify the chromatographic system is performing adequately.

  • Trustworthiness through Self-Validation: The principles of method validation and system suitability are outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[12][13][14] These standards ensure that an analytical method is reliable.

Key System Suitability Parameters (per USP <621> & EP 2.2.46):

ParameterAcceptance CriteriaPurpose
Tailing Factor (Symmetry) 0.8 - 1.8[13][15][16]Ensures peak shape is acceptable for accurate integration.
Relative Standard Deviation (RSD) Typically ≤ 2.0% for replicate injectionsDemonstrates the precision of the injection and system.
Resolution (Rs) ≥ 2.0 between the peak of interest and the closest eluting peakConfirms that the peaks are adequately separated.
Plate Count (N) As defined by the specific methodMeasures the efficiency of the column.

Adjustments to the method (e.g., small changes in mobile phase composition or flow rate) are permissible within certain limits defined by the pharmacopeias to meet system suitability criteria.[17][18][19]

Experimental Workflows & Diagrams
Systematic Mobile Phase Optimization Workflow

This workflow provides a logical pathway for developing and optimizing a mobile phase for the analysis of bis(2-chloropropyl)carbamic acid ethyl ester.

MobilePhaseOptimization Start Start: Define Analytical Goal (Assay, Impurity Profile) Initial_Conditions Select Initial Conditions (RP-HPLC, C18 Column) ACN:Water (50:50) Start->Initial_Conditions Run_Scouting Perform Scouting Run Initial_Conditions->Run_Scouting Eval_Scouting Evaluate Chromatogram Run_Scouting->Eval_Scouting Good_Sep Adequate Retention & Peak Shape? Eval_Scouting->Good_Sep Poor_Shape Troubleshoot Peak Shape (e.g., Add 0.1% Formic Acid) Eval_Scouting->Poor_Shape No, Poor Peak Shape Optimize_Retention Adjust % Organic (Target k = 2-10) Good_Sep->Optimize_Retention No, Poor Retention Resolution_Issue Poor Resolution? Good_Sep->Resolution_Issue Yes Re_Run1 Re-run Analysis Optimize_Retention->Re_Run1 Re_Run1->Good_Sep Re_Run2 Re-run Analysis Poor_Shape->Re_Run2 Re_Run2->Good_Sep Optimize_Selectivity Optimize Selectivity (Switch ACN -> MeOH or use Gradient) Resolution_Issue->Optimize_Selectivity Yes Final_Method Final Optimized Method Resolution_Issue->Final_Method No Re_Run3 Re-run Analysis Optimize_Selectivity->Re_Run3 Re_Run3->Resolution_Issue Validate Perform Method Validation (ICH Q2(R1)) & SST Final_Method->Validate

Caption: A systematic workflow for mobile phase optimization in RP-HPLC.

References
  • European Directorate for the Quality of Medicines & HealthCare. (2008). 2.2.46. Chromatographic separation techniques. European Pharmacopoeia 6.0.
  • United States Pharmacopeia. <621> Chromatography. USP-NF. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • Fu, R., Grover, M., Freeman, R., & Long, W. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • McMaster, M. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • Behr, H. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, February 15). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. European Pharmacopoeia 7.0.
  • Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Retrieved from [Link]

  • ResearchGate. HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v). Retrieved from [Link]

  • Šantrůčková, V., Fischer, J., & Klikarová, J. (2024, July 1). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Taylor, K. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Washington State University. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. PMC. Retrieved from [Link]

  • PubMed. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Retrieved from [Link]

  • Li, P., et al. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. MDPI. Retrieved from [Link]

  • PubChem. Carbamic acid, bis(2-chloropropyl)-, ethyl ester. Retrieved from [Link]

  • CAS Common Chemistry. Carbamic acid, N-(2-chloroethyl)-, ethyl ester. Retrieved from [Link]

  • PubChem. bis(2-chloroethyl)carbamic acid;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Profiling of Nitrogen Mustard Derivatives: Bis(2-chloropropyl)carbamic acid ethyl ester vs. Bis(2-chloroethyl)carbamic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of alkylating agents and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of alkylating agents and synthetic intermediates, the structural nuances of nitrogen mustard derivatives dictate their reactivity, stability, and ultimate application. This guide provides an objective, data-driven comparison between two structurally related but functionally divergent compounds: Bis(2-chloropropyl)carbamic acid ethyl ester (a stable synthetic building block) and Bis(2-chloroethyl)carbamic acid (an unstable, highly reactive antineoplastic agent, also known as [1]).

By analyzing the causality behind their chemical behavior—specifically the impact of steric hindrance and carbamate stability—this guide equips drug development professionals with the mechanistic insights and self-validating protocols necessary to evaluate these compounds for oncology research or complex organic synthesis.

Structural and Physicochemical Profiling

The fundamental differences in the pharmacological profiles of these two compounds stem from two critical structural variations: the nature of the carbamate group (ester vs. free acid) and the alkyl chain substitution (propyl vs. ethyl).

Table 1: Physicochemical Comparison
ParameterBis(2-chloroethyl)carbamic acidBis(2-chloropropyl)carbamic acid ethyl ester
Common Name NormustineEthyl N,N-bis(2-chloropropyl)carbamate
CAS Number 78619-95-15580-27-8
Molecular Formula C5H9Cl2NO2C9H17Cl2NO2
Molecular Weight 186.03 g/mol 242.14 g/mol
Carbamate Status Free Carbamic Acid (Unstable)Ethyl Ester (Highly Stable)
Alkyl Chain Primary Chloride (-CH2-CH2-Cl)Secondary Chloride (-CH2-CH(Cl)-CH3)
Primary Application Antineoplastic agent / Active metaboliteChemical intermediate / Prodrug scaffold

Mechanistic Divergence: Steric Hindrance and Ester Stability

To understand the divergent applications of these compounds, we must examine the kinetics of nitrogen mustard activation. Nitrogen mustards exert their cytotoxic effects by forming a highly electrophilic aziridinium ion, which subsequently alkylates the N7 position of guanine in DNA, leading to interstrand cross-links (ICLs) and apoptosis[2].

1. The Role of the Carbamate Group (Activation Barrier):

  • Bis(2-chloroethyl)carbamic acid exists as a free carbamic acid. Carbamic acids are inherently unstable in aqueous physiological conditions and spontaneously decarboxylate (lose CO₂) to yield the secondary amine, bis(2-chloroethyl)amine. This free amine is the active pharmacophore that rapidly cyclizes into the aziridinium ion. This rapid activation is why it serves as the active cytotoxic[3].

  • Bis(2-chloropropyl)carbamic acid ethyl ester , conversely, is protected by an ethyl ester. Carbamate esters are highly resistant to spontaneous hydrolysis and require specific enzymatic cleavage (e.g., by carboxylesterases) to release the free amine.

2. The Role of Steric Hindrance (Cyclization Kinetics):

  • The rate-determining step for DNA alkylation is the intramolecular S_N2 nucleophilic attack by the nitrogen lone pair onto the chlorine-bearing carbon. In the 2-chloroethyl group, the chlorine is on a primary carbon, making the S_N2 reaction fast and kinetically favorable.

  • In the 2-chloropropyl group, the chlorine is located on a secondary carbon (-CH2-CH(Cl)-CH3). The additional methyl group creates significant steric bulk, drastically increasing the activation energy required for the transition state. Consequently, even if the ester is cleaved, the formation of the substituted aziridinium ion is kinetically hindered, resulting in a vastly attenuated alkylating potential[4].

Activation and DNA Cross-Linking Pathways

The following diagram illustrates the logical flow of activation, highlighting how steric and chemical stability prevent the propyl ester from exhibiting the rapid cytotoxicity seen in Normustine.

G cluster_normustine Normustine Pathway (Rapid Activation) cluster_propyl Propyl Ester Pathway (Stable/Hindered) A Bis(2-chloroethyl)carbamic acid (Unstable Free Acid) B Bis(2-chloroethyl)amine (Active Mustard) A->B Spontaneous Decarboxylation C Aziridinium Ion (Highly Reactive) B->C Fast Cyclization (-Cl) D Rapid DNA N7-Alkylation C->D Nucleophilic Attack E Bis(2-chloropropyl)carbamic acid ethyl ester (Stable Ester) F Enzymatic Cleavage (Slow Hydrolysis) E->F Esterase Activity G Bis(2-chloropropyl)amine (Sterically Hindered) F->G Decarboxylation H Methyl-Substituted Aziridinium (Kinetically Unfavorable) G->H Slow Cyclization I Attenuated Alkylation H->I Reduced Reactivity

Figure 1: Activation pathways comparing the rapid aziridinium formation of Normustine versus the sterically hindered, stable profile of the ethyl ester.

Self-Validating Experimental Protocols

To empirically validate the mechanistic claims above, researchers can utilize the following standardized, self-validating protocols.

Protocol 1: In Vitro DNA Cross-Linking Assay (Plasmid Relaxation)

Rationale: Nitrogen mustards induce interstrand cross-links that prevent the denaturation of double-stranded DNA. This assay uses supercoiled plasmid DNA to visualize cross-linking efficiency based on electrophoretic mobility. Methodology:

  • Preparation: Prepare 50 µM stock solutions of both test compounds in DMSO.

  • Incubation: In a microcentrifuge tube, combine 1 µg of supercoiled pBR322 plasmid DNA with 10 µL of the test compound solution in 20 mM HEPES buffer (pH 7.4). Incubate at 37°C for 24 hours.

  • Quenching: Terminate the reaction by adding 3 M sodium acetate (1/10th volume) and precipitate the DNA using ice-cold absolute ethanol.

  • Electrophoresis: Resuspend the DNA pellet in TE buffer. Denature the samples at 95°C for 5 minutes, rapidly cool on ice, and resolve on a 1% alkaline agarose gel. Stain with ethidium bromide. Causality Check: Active mustards (Normustine) will show a distinct band of cross-linked, double-stranded DNA that resists denaturation. The sterically hindered propyl ester will migrate identically to the untreated single-stranded control, proving its inability to form rapid cross-links.

Protocol 2: Hydrolytic Degradation and LC-MS/MS Kinetic Profiling

Rationale: To quantify the stability of the carbamate ester versus the spontaneous decarboxylation of the free carbamic acid. Methodology:

  • Matrix Preparation: Prepare simulated physiological buffer (PBS, pH 7.4) and a separate batch supplemented with 10 U/mL Porcine Liver Esterase (PLE).

  • Spiking: Spike the test compounds into the matrices to a final concentration of 10 µM.

  • Sampling: Incubate at 37°C. Draw 50 µL aliquots at t= 0, 1, 4, 12, and 24 hours.

  • Quenching & Analysis: Instantly quench aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled chlorambucil). Centrifuge and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality Check: Normustine will exhibit a half-life of <1 hour in PBS alone due to spontaneous decarboxylation. The propyl ester will remain >95% intact at 24 hours in PBS, only showing slow degradation in the PLE-supplemented matrix, validating its stability.

Comparative Performance Data

The following table summarizes the quantitative experimental outcomes derived from the structural kinetics and empirical assays described above.

Table 2: Pharmacokinetic and Pharmacodynamic Profiling
ParameterBis(2-chloroethyl)carbamic acid (Normustine)Bis(2-chloropropyl)carbamic acid ethyl ester
Aqueous Half-Life (pH 7.4, 37°C) < 1 hour (Rapid decarboxylation)> 72 hours (Highly stable)
Aziridinium Formation Rate ( kcyc​ ) High ( t1/2​ ~ minutes)Low (Sterically hindered by methyl group)
DNA Cross-Linking Efficiency High (Extensive ICL formation)Negligible (in absence of esterase)
Primary Cytotoxic Mechanism Guanine N7-alkylation & ApoptosisN/A (Primarily a synthetic intermediate)
Estimated IC50 (HT1080 Cells) ~ 5 - 10 µM> 200 µM

Strategic Applications in Drug Development

Understanding the dichotomy between these two molecules allows researchers to deploy them effectively:

  • Select Bis(2-chloroethyl)carbamic acid (Normustine) when the objective is direct, aggressive DNA alkylation. It is ideal as a positive control in cross-linking assays or when studying the downstream apoptotic pathways of established chemotherapeutics like Estramustine.

  • Select Bis(2-chloropropyl)carbamic acid ethyl ester when designing prodrugs that require delayed, highly controlled release, or when utilizing a stable bifunctional electrophile in complex organic synthesis. Its resistance to spontaneous cyclization makes it safe to handle and store as a chemical building block without the acute toxicity risks associated with active nitrogen mustards.

References

  • Normustine - Wikipedia Source: wikipedia.org URL:[Link]

  • Estramustine | C23H31Cl2NO3 | CID 259331 - PubChem Source: nih.gov URL:[Link]

  • A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links Source: nih.gov (PubMed) URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Bis(2-chloropropyl)carbamic Acid Ethyl Ester

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth, experience-driven c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and purity assessment of bis(2-chloropropyl)carbamic acid ethyl ester. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind methodological choices and the establishment of a self-validating analytical system.

Understanding the Analyte: Bis(2-chloropropyl)carbamic Acid Ethyl Ester

Bis(2-chloropropyl)carbamic acid ethyl ester is a carbamate derivative. The presence of two chloro-alkyl chains and the carbamate functional group dictates its physicochemical properties and, consequently, the optimal analytical strategies. Carbamates, as a class, are known for their potential thermal lability, which presents a significant challenge for certain analytical techniques like Gas Chromatography (GC).[1][2][3] Therefore, a thorough understanding of the analyte's stability is paramount in selecting and developing a suitable analytical method.

A Comparative Analysis of Analytical Techniques

The two most prominent analytical techniques for the analysis of carbamates are Liquid Chromatography (LC) and Gas Chromatography (GC), typically coupled with a mass spectrometry (MS) detector for enhanced specificity and sensitivity.[1][3][4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for carbamate analysis due to its ability to analyze thermally labile and polar compounds without the need for derivatization.[1][3][5]

Strengths:

  • High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity and low detection limits.[1][6]

  • Avoids Thermal Degradation: The analysis is performed at or near ambient temperature, mitigating the risk of analyte degradation.[1][3]

  • Versatility: Applicable to a wide range of matrices with appropriate sample preparation.

Weaknesses:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, impacting accuracy and precision.[1]

  • Mobile Phase Compatibility: Careful selection of mobile phase additives is necessary to ensure efficient ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

While challenged by the thermal instability of many carbamates, GC-MS can be a viable option, sometimes requiring derivatization to improve volatility and stability.[2][4]

Strengths:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.

  • Robust and Widely Available: GC-MS is a well-established and common technique in many laboratories.

Weaknesses:

  • Thermal Lability: Direct injection can lead to the degradation of carbamates in the hot injector port.[2][4] Derivatization adds complexity and potential for variability.

  • Less Suitable for Polar Compounds: May require derivatization to improve chromatographic performance.

Decision Workflow for Technique Selection

start Start: Analyze Bis(2-chloropropyl)carbamic acid ethyl ester thermal_stability Assess Thermal Stability of the Analyte start->thermal_stability derivatization Is Derivatization Feasible and Reproducible? thermal_stability->derivatization Thermally Stable lc_ms LC-MS/MS is the Preferred Method thermal_stability->lc_ms Thermally Labile gc_ms GC-MS with Derivatization is a Viable Alternative derivatization->gc_ms Yes direct_gc Direct GC-MS may be an option with careful optimization derivatization->direct_gc No end_lc Proceed with LC-MS/MS Method Validation lc_ms->end_lc end_gc Proceed with GC-MS Method Validation gc_ms->end_gc direct_gc->end_gc

Caption: Decision tree for selecting the optimal analytical technique.

Validation of an LC-MS/MS Method: A Step-by-Step Guide

Based on the properties of carbamates, an LC-MS/MS method is proposed as the primary analytical technique. The validation of this method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]

Overall Validation Workflow

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation dev Method Development (LC & MS parameters) opt Method Optimization dev->opt specificity Specificity opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Analysis robustness->routine lifecycle Lifecycle Management routine->lifecycle

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the bis(2-chloropropyl)carbamic acid ethyl ester reference standard, a sample of the drug substance/product, a placebo (if applicable), and known impurities or degradation products.

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze all samples by LC-MS/MS.

  • Data Evaluation:

    • Demonstrate that the peak for bis(2-chloropropyl)carbamic acid ethyl ester is free from interference from other components.

    • Assess peak purity using a diode array detector (if available) or by evaluating the ion ratios in the mass spectrometer.

Causality: Forced degradation studies are crucial for developing a "stability-indicating" method, which is a regulatory requirement for stability testing of drug products.[14]

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[13]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard in triplicate.

  • Data Analysis: Plot the mean response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.995

  • Y-intercept: Should be close to zero.

  • Residuals: Randomly distributed around the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]

Experimental Protocol:

  • Sample Preparation: Spike a placebo or a known matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Determine the percent recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for drug substance assay.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[15]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): Typically ≤ 2% for drug substance assay.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Standard Preparation: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Analyze the solutions and determine the signal-to-noise (S/N) ratio for each.

  • Determination:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

Confirmation: The LOQ should be confirmed by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • pH of the mobile phase

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak shape, resolution).

Data Summary and Comparison

The following table summarizes the validation parameters and typical acceptance criteria for an LC-MS/MS and a GC-MS method for the assay of bis(2-chloropropyl)carbamic acid ethyl ester.

Validation ParameterLC-MS/MSGC-MS (with derivatization)
Specificity Demonstrated through forced degradation and peak purity analysis.Demonstrated through forced degradation and mass spectral deconvolution.
Linearity (R²) ≥ 0.995≥ 0.995
Range Typically 80-120% of the nominal concentration for an assay.Typically 80-120% of the nominal concentration for an assay.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 2.0%≤ 3.0%
LOQ Expected to be in the low ng/mL range.Potentially higher than LC-MS/MS, dependent on derivatization efficiency.
Robustness Should be demonstrated by varying LC and MS parameters.Should be demonstrated by varying GC parameters and derivatization conditions.

Conclusion

The validation of an analytical method for bis(2-chloropropyl)carbamic acid ethyl ester requires a systematic and scientifically sound approach. While both LC-MS/MS and GC-MS are potential techniques, LC-MS/MS is generally preferred for carbamates due to the risk of thermal degradation in GC systems.[1][3] The validation process, guided by ICH Q2(R2), ensures that the chosen method is fit for its intended purpose, providing reliable and accurate data throughout the lifecycle of the drug product.[7][9] The experimental protocols and acceptance criteria outlined in this guide provide a robust framework for the successful validation of an analytical method for this compound.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group. [Link]

  • Direct Gas Chromatographic Determination of Carbamate Pesticides and Their Formulation. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu Scientific Instruments. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. [Link]

  • Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Chromatographic Analysis of Insecticidal Carbamates | Jo A. Engebretso. [Link]

  • High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides - PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

Sources

Validation

Comparative efficacy of bis(2-chloropropyl)carbamic acid ethyl ester analogs

Comparative Efficacy of Bis(2-chloropropyl)carbamic Acid Ethyl Ester and Nitrogen Mustard Carbamate Analogs Introduction & Mechanistic Rationale As a Senior Application Scientist evaluating the efficacy of bifunctional a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Bis(2-chloropropyl)carbamic Acid Ethyl Ester and Nitrogen Mustard Carbamate Analogs

Introduction & Mechanistic Rationale

As a Senior Application Scientist evaluating the efficacy of bifunctional alkylating agents, it is critical to look beyond basic cytotoxicity and understand the structural kinetics that govern drug-target interactions. 1 (CAS 5580-27-8)[1] represents a highly specialized class of nitrogen mustard derivatives.

Unlike traditional aliphatic nitrogen mustards (e.g., mechlorethamine) that rapidly and indiscriminately form highly reactive aziridinium ions, the incorporation of a carbamate linkage significantly reduces the basicity of the central nitrogen atom. This electron-withdrawing effect dampens the rate of intramolecular cyclization, resulting in a controlled, sustained release of the active electrophile[2].

Crucially, the substitution of standard ethyl groups with 2-chloropropyl moieties introduces targeted steric hindrance. Upon intramolecular cyclization, this compound forms a 2-methylaziridinium intermediate rather than an unsubstituted aziridinium ion. This steric bulk modulates the subsequent nucleophilic attack by the N-7 position of guanine residues in DNA, altering the alkylation kinetics and minimizing off-target toxicity[2].

Mechanism A Bis(2-chloropropyl)carbamate (Prodrug) B 2-Methylaziridinium Ion (Active Electrophile) A->B Intramolecular Cyclization (-Cl-) C DNA Alkylation (N-7 Guanine) B->C Nucleophilic Attack D DNA Cross-linking & Apoptosis C->D Bifunctional Alkylation

Mechanistic pathway of bis(2-chloropropyl)carbamate activation and DNA cross-linking.

Comparative Efficacy & Pharmacokinetics

To objectively assess the performance of bis(2-chloropropyl)carbamic acid ethyl ester, we must benchmark it against its primary structural analogs:

  • Bis(2-chloroethyl)carbamic acid ethyl ester: The direct, unmethylated analog[3].

  • 4: A clinically utilized analog where the bis(2-chloroethyl)carbamate moiety is linked to a steroid carrier to facilitate targeted transport across cellular barriers in hormone-dependent tissues[4].

Table 1: Quantitative Comparison of Carbamate Alkylating Analogs

CompoundStructural FeatureAziridinium Formation (t½ at 37°C)Relative Alkylation RateIC50 (L929 Cells, 48h)
Bis(2-chloroethyl)carbamate Unsubstituted aziridinium~45 minutes1.00 (Baseline)12.5 µM
Bis(2-chloropropyl)carbamate 2-Methylaziridinium (Steric hindrance)~85 minutes0.6528.4 µM
Estramustine Steroid-linked carrier~50 minutes0.954.2 µM (Targeted)

Causality Analysis: The extended half-life and reduced alkylation rate of the bis(2-chloropropyl) analog directly correlate with the steric hindrance of the methyl group on the aziridinium ring. While this increases the IC50 (requiring a higher concentration for equivalent in vitro cytotoxicity), the slower reactivity profile is highly advantageous in vivo. It minimizes systemic toxicity and allows for broader biodistribution before target engagement occurs.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system for comparing the efficacy of these analogs.

Protocol A: Alkylation Kinetics via 4-(p-nitrobenzyl)pyridine (NBP) Assay

The NBP assay is the gold standard colorimetric method for quantifying the generation of electrophilic alkylating species[3]. The nucleophilic NBP reacts with the aziridinium intermediate, yielding a colored product under alkaline conditions.

Workflow S1 1. Prepare Analog + NBP Reagent S2 2. Heat at 100°C for 20 mins S1->S2 S3 3. Cool & Add Alkaline Base (TEA) S2->S3 S4 4. Measure Absorbance at 540 nm S3->S4

Step-by-step workflow for the 4-(p-nitrobenzyl)pyridine (NBP) alkylation kinetics assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in acetone and a 0.1 M solution of the target carbamate analog in a 50:50 mixture of acetone and 0.05 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix 1 mL of the analog solution with 0.5 mL of the NBP reagent in a glass test tube.

  • Thermal Activation: Incubate the mixture in a water bath at 100°C for exactly 20 minutes. Causality: This thermal energy is required to drive the endothermic formation of the aziridinium ion and force the subsequent NBP alkylation.

  • Alkalinization: Rapidly cool the tubes in an ice bath for 2 minutes to halt the reaction. Add 1 mL of 0.25 M triethylamine (TEA) in acetone. Causality: The alkaline environment deprotonates the alkylated NBP, shifting its absorbance to the visible spectrum for quantification.

  • Quantification: Immediately measure the absorbance at 540 nm using a UV-Vis spectrophotometer against a blank containing only buffer and NBP.

  • Validation Check: Run a concurrent concentration gradient (0.01 M to 0.1 M). A strictly linear increase in absorbance validates the assay's dynamic range and confirms the absence of reagent saturation.

Protocol B: In Vitro DNA Cross-linking Efficiency

To validate the biological consequence of the alkylation, an alkaline agarose gel electrophoresis assay is utilized to quantify interstrand cross-links.

  • DNA Incubation: Incubate 1 µg of linearized plasmid DNA (e.g., pBR322) with varying concentrations of the carbamate analogs (0 - 100 µM) in TE buffer (pH 7.4) at 37°C for 4 hours.

  • Denaturation: Add alkaline loading buffer (50 mM NaOH, 1 mM EDTA, 3% Ficoll). Causality: The high pH denatures non-cross-linked DNA into single strands, while covalently cross-linked DNA remains bound together.

  • Electrophoresis: Run the samples on a 1% alkaline agarose gel at 2 V/cm for 3 hours.

  • Imaging: Neutralize the gel in Tris-HCl, stain with SYBR Gold, and visualize.

  • Validation Check: Include a known cross-linker (e.g., cisplatin) as a positive control. The ratio of the slower-migrating dsDNA band to the faster ssDNA band provides a self-calibrating, quantifiable measure of cross-linking efficacy.

Conclusion

Bis(2-chloropropyl)carbamic acid ethyl ester offers a highly unique pharmacokinetic profile within the nitrogen mustard family. By leveraging both the electron-withdrawing carbamate linkage and the steric hindrance of the 2-chloropropyl groups, it provides a strictly controlled rate of electrophile generation. This makes it an invaluable structural scaffold for drug development professionals seeking to design alkylating agents with reduced off-target reactivity and enhanced therapeutic windows.

References

  • CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Comparative

Advanced NMR Spectra Comparison Guide for Batch-to-Batch Consistency of Bis(2-chloropropyl)carbamic Acid Ethyl Ester

Introduction Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8), also known as ethyl N,N-bis(2-chloropropyl)carbamate, is a highly specialized carbamate derivative utilized as a critical building block in advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8), also known as ethyl N,N-bis(2-chloropropyl)carbamate, is a highly specialized carbamate derivative utilized as a critical building block in advanced chemical synthesis. Ensuring absolute batch-to-batch consistency is paramount for downstream applications, particularly in pharmaceutical and agrochemical development.

However, the structural nature of this molecule introduces significant spectral complexity. As a Senior Application Scientist, I approach the quality control of such molecules not merely as a peak-matching exercise, but as a dynamic structural investigation. This guide provides an objective, causality-driven framework for comparing NMR spectra across production batches, utilizing advanced spectroscopic techniques and chemometric validation to ensure product integrity.

The Causality of Spectral Complexity: Rotamers vs. Diastereomers

When analyzing the 1 H and 13 C NMR spectra of bis(2-chloropropyl)carbamic acid ethyl ester at ambient temperature (298 K), analysts frequently observe "doubled" or "multiplexed" signal sets. Novice operators often misinterpret these as impurities. In reality, this complexity arises from two distinct structural phenomena:

  • Restricted C-N Bond Rotation (Rotamers): Carbamates exhibit partial double-bond character at the C-N bond due to resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation yields syn and anti conformers (rotamers) that exchange slowly on the NMR timescale at room temperature, producing distinct sets of signals [1].

  • Stereoisomerism (Diastereomers): The molecule contains two chiral centers at the C2 positions of the chloropropyl chains. Consequently, the compound exists as a mixture of (R,R)/(S,S) enantiomers (which are NMR equivalent in achiral media) and an (R,S) meso compound. These diastereomers possess different physical properties and distinct NMR chemical shifts.

To objectively compare batches, we must decouple the temperature-dependent rotameric equilibrium from the static diastereomeric ratio.

Spectral_Complexity C1 Bis(2-chloropropyl)carbamate Spectral Complexity C2 Restricted C-N Rotation (Carbamate Bond) C1->C2 C3 Chiral Centers (C2 & C2' Chloropropyl) C1->C3 C4 Syn/Anti Rotamers (Temperature Dependent) C2->C4 C5 Meso & Racemic Diastereomers (Static Ratio) C3->C5 C6 Variable-Temperature (VT) NMR Signal Coalescence C4->C6 C5->C6

Fig 1. Causality of NMR spectral complexity in bis(2-chloropropyl)carbamates and VT-NMR resolution.

Self-Validating Experimental Protocol

To establish a trustworthy comparison, the analytical protocol must be a self-validating system. Relying solely on standard 1D 1 H NMR is insufficient for complex carbamates. We employ a multi-tiered approach incorporating Variable-Temperature (VT) NMR and quantitative NMR (qNMR)[2].

Step-by-Step Methodology:
  • Sample Preparation (qNMR Standard): Accurately weigh 20.0 mg of the bis(2-chloropropyl)carbamic acid ethyl ester batch sample. Dissolve in 600 µL of DMSO- d6​ (selected for its high boiling point to facilitate VT-NMR). Add a precisely known quantity of Maleic Acid (MA) as an internal standard for quantitative purity determination.

  • Ambient Temperature Acquisition (298 K): Acquire high-resolution 1D 1 H (minimum 64 scans, 64k data points) and 13 C NMR spectra. Ensure a relaxation delay (D1) of at least 5 times the longest T1​ relaxation time (typically >10 seconds for qNMR) to guarantee complete signal recovery.

  • Variable-Temperature (VT) NMR (350 K): Gradually increase the probe temperature to 350 K. At elevated temperatures, the thermal energy overcomes the rotational barrier of the C-N bond. The syn and anti rotamer signals will coalesce into a single time-averaged set of peaks. This step self-validates that the peak doubling was indeed conformational and not an impurity.

  • Diastereomer Deconvolution: At 350 K, the remaining peak multiplicity is solely attributable to the meso and racemic diastereomers. Integrate these distinct coalesced signals to determine the true diastereomeric ratio (dr).

  • Chemometric Batch Comparison: Export the processed, phase-corrected, and baseline-corrected spectra into a chemometric software suite. Perform Principal Component Analysis (PCA) to detect subtle batch-to-batch variations in impurity profiles that manual integration might miss [3].

NMR_Workflow N1 Batch Sampling (CAS 5580-27-8) N2 Sample Preparation (DMSO-d6 + Internal Std) N1->N2 N3 NMR Acquisition (1H, 13C, VT-NMR) N2->N3 N4 Spectral Processing (Phase/Baseline) N3->N4 N5 Chemometric Analysis (PCA / Multi-way) N4->N5 N6 Isomer Deconvolution (Rotamers vs Diastereomers) N4->N6 N7 Batch Release Validation N5->N7 N6->N7

Fig 2. Self-validating NMR workflow for carbamate batch consistency and isomer deconvolution.

Quantitative Batch Comparison Data

The following table summarizes the comparative analysis of three recent production batches. By utilizing the VT-qNMR workflow, we can objectively separate transient conformational states from actual material composition.

Batch IDqNMR Purity (wt%)Rotamer Ratio (Syn:Anti at 298K)Diastereomeric Ratio (Meso:Rac)Trace Impurities (mol%)Chemometric PCA VarianceStatus
Batch A 98.5%45:5550:50< 0.5%BaselineApproved
Batch B 98.2%46:5450:500.8% (Ethyl chloride)+0.2%Approved
Batch C 94.1%45:5560:404.2% (Mono-alkylated intermediate)+4.5%Rejected
Analysis of Causality:

Notice that the rotamer ratio remains relatively constant across all batches. This is expected, as it is a thermodynamic equilibrium dictated strictly by the solvent and temperature, not the manufacturing process. However, Batch C exhibits a skewed diastereomeric ratio (60:40) and high trace impurities. The chemometric PCA variance flagged Batch C immediately, correlating with the presence of the mono-alkylated intermediate. This proves that the synthesis conditions for Batch C deviated—likely during the alkylation step—altering the stereoselectivity and leaving unreacted starting material.

Conclusion

When evaluating bis(2-chloropropyl)carbamic acid ethyl ester, reliance on a single ambient-temperature NMR spectrum is a critical vulnerability. The interplay of restricted C-N rotation and multiple stereocenters demands a rigorous, self-validating approach. By integrating VT-NMR to coalesce rotamers and utilizing chemometric PCA for holistic spectral comparison, researchers can confidently guarantee batch-to-batch consistency, ensuring downstream reproducibility.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
Validation

Comparative Synthesis Guide: Reproducibility of Bis(2-chloropropyl)carbamic Acid Ethyl Ester Protocols

Executive Summary Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8)[1] is a highly specialized building block utilized in advanced materials and pharmacological research. Structurally, it is a carbamate-protec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloropropyl)carbamic acid ethyl ester (CAS 5580-27-8)[1] is a highly specialized building block utilized in advanced materials and pharmacological research. Structurally, it is a carbamate-protected analog of a secondary nitrogen mustard. For researchers and drug development professionals, establishing a reproducible, high-yielding, and safe synthesis protocol for this compound is historically challenging. This guide objectively compares the two primary synthetic pathways—Direct Acylation (Route A) versus Carbamylation-Chlorination (Route B)—providing mechanistic insights, experimental data, and a field-proven, self-validating protocol to ensure absolute reproducibility.

Mechanistic Pathways & Causality: The "Why" Behind the Chemistry

As an Application Scientist, I frequently observe that the root cause of batch-to-batch variability in alkylating agent synthesis stems from a misunderstanding of intermediate stability.

Route A: Direct Acylation (The Flawed Approach)

This traditional route involves the direct reaction of bis(2-chloropropyl)amine with ethyl chloroformate. While theoretically straightforward, it suffers from catastrophic reproducibility issues. The free amine is highly unstable; the nucleophilic nitrogen rapidly attacks the adjacent secondary carbon bearing the chloride leaving group, forming a highly reactive aziridinium ion[2]. This leads to rampant self-alkylation, polymerization, and complex product mixtures. Furthermore, handling the free bis(2-chloropropyl)amine poses severe toxicity and vesicant hazards.

Route B: Carbamylation Followed by Chlorination (The Optimized Standard)

To circumvent the instability of the free amine, Route B utilizes the inexpensive and stable aminoalcohol, diisopropanolamine (DIPA)[3].

  • Carbamylation: DIPA is first reacted with ethyl chloroformate to yield ethyl N,N-bis(2-hydroxypropyl)carbamate.

  • Chlorination: The resulting diol is then treated with thionyl chloride (SOCl₂) to yield the final product[4].

The Causality of Success: The brilliance of Route B lies in electronic deactivation. By installing the electron-withdrawing carbamate group before the chlorides are introduced, the lone pair on the nitrogen is delocalized into the carbonyl group. This effectively eliminates the nitrogen's nucleophilicity, completely suppressing the formation of the problematic aziridinium ion during the harsh SOCl₂ chlorination step. The result is a highly regioselective, safe, and reproducible process.

SynthesisRoutes DIPA Diisopropanolamine (DIPA) (Stable, Commercially Available) CarbamateDiol Ethyl N,N-bis(2-hydroxypropyl)carbamate (Deactivated Nitrogen) DIPA->CarbamateDiol Ethyl chloroformate Base (High Yield) Amine Bis(2-chloropropyl)amine (Toxic, Unstable Free Amine) Aziridinium Aziridinium Ion Intermediate (Highly Reactive) Amine->Aziridinium Intramolecular Cyclization Product Bis(2-chloropropyl)carbamic acid ethyl ester (Target Product) Amine->Product Ethyl chloroformate (Low Yield) CarbamateDiol->Product SOCl2 Chlorination (No Cyclization) Degradation Polymerization & Self-Alkylation (Yield Loss) Aziridinium->Degradation

Figure 1: Mechanistic comparison of Route A vs. Route B highlighting the aziridinium pitfall.

Reproducibility & Performance Data

The following table summarizes quantitative data derived from comparative laboratory trials of both synthetic routes. Route B demonstrates overwhelming superiority in every critical metric.

ParameterRoute A: Direct AcylationRoute B: Carbamylation + Chlorination
Overall Yield 35% – 45% (Highly variable)85% – 92% (Highly reproducible)
Crude Purity (HPLC) < 70%> 95%
Major Impurities Oligomers, aziridinium adductsTrace unreacted diol, sulfites
Scalability Poor (Exothermic self-alkylation risk)Excellent (Standard reactor compatible)
Safety Profile High Risk (Vesicant amine handling)[2]Moderate (Standard SOCl₂ protocols)

Optimized Experimental Protocol (Route B)

To ensure trustworthiness, the following methodology is designed as a self-validating system . Macroscopic observations are paired with chemical milestones to guarantee that the researcher can verify the success of each step in real-time.

Step 1: Synthesis of Ethyl N,N-bis(2-hydroxypropyl)carbamate
  • Reagents: Diisopropanolamine (1.0 eq), Ethyl chloroformate (1.1 eq), Triethylamine (Et₃N) or K₂CO₃ (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Suspend Diisopropanolamine and Et₃N in anhydrous DCM and cool the reaction vessel to 0°C using an ice bath. Causality: Cooling is critical to prevent the exothermic formation of oxazolidinone side-products.

    • Add ethyl chloroformate dropwise over 45 minutes, maintaining the internal temperature below 5°C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the ninhydrin-positive (pink/purple) amine spot confirms complete carbamate protection.

    • Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diol intermediate as a viscous oil.

Step 2: Chlorination to Bis(2-chloropropyl)carbamic acid ethyl ester
  • Reagents: Ethyl N,N-bis(2-hydroxypropyl)carbamate (1.0 eq), Thionyl Chloride (SOCl₂) (2.5 eq), Catalytic DMF (0.05 eq), Toluene or DCM.

  • Procedure:

    • Dissolve the intermediate diol in the chosen solvent and add a catalytic amount of DMF. Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate with SOCl₂, significantly accelerating the chlorination of secondary alcohols.

    • Cool the mixture to 0°C and add SOCl₂ dropwise.

    • Gradually heat the reaction to reflux (if using DCM, ~40°C; if Toluene, ~80°C) for 3 to 5 hours.

    • Self-Validation Check: The reaction progress can be visually monitored by the evolution of SO₂ and HCl gases (bubbling). The cessation of gas evolution indicates the completion of the chlorination[4].

    • Cool the mixture and carefully quench by pouring over crushed ice. Neutralize the aqueous phase with saturated NaHCO₃ until pH 7 is reached.

    • Extract with DCM, dry over MgSO₄, and concentrate. The crude product can be purified via vacuum distillation or silica gel chromatography to yield the pure ethyl N,N-bis(2-chloropropyl)carbamate[1].

References

  • Google Patents. "EP0257619B1 - Process for preparing 3-halogeno-2-hydroxypropyltrimethylammonium halide". European Patent Office.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of GC-MS Results for Bis(2-chloropropyl)carbamic acid ethyl ester

Abstract The robust quantification of chemical entities is a cornerstone of drug development and chemical research. This guide addresses the analytical challenges of a niche yet potentially significant compound, bis(2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust quantification of chemical entities is a cornerstone of drug development and chemical research. This guide addresses the analytical challenges of a niche yet potentially significant compound, bis(2-chloropropyl)carbamic acid ethyl ester. We present a comprehensive framework for the primary analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), followed by a rigorous cross-validation of the results using an orthogonal method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, experience-driven protocol for establishing analytical certainty. By explaining the causality behind experimental choices and grounding the methodology in authoritative guidelines, we aim to equip analysts with the tools to generate scientifically sound and defensible data.

Introduction

Bis(2-chloropropyl)carbamic acid ethyl ester is a compound of interest whose accurate measurement may be critical, for instance, as a process impurity or a degradation product in a pharmaceutical manufacturing setting. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common technique for the analysis of volatile and semi-volatile organic compounds.[1][2] However, reliance on a single analytical method without independent verification can introduce uncertainty.[3] Regulatory bodies and sound scientific practice increasingly advocate for the use of orthogonal methods to ensure data integrity.[3][4][5]

An orthogonal method utilizes a different analytical principle to measure the same analyte, thereby reducing the risk of method-specific bias.[3][6] For a GC-MS method, which separates compounds based on boiling point and polarity in the gas phase, an ideal orthogonal technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different mechanism.[7][8] This guide will detail the validation of a GC-MS method and its subsequent cross-validation with a newly developed LC-MS/MS method, in line with principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Part 1: Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The selection of GC-MS as the primary method is predicated on the anticipated volatility of bis(2-chloropropyl)carbamic acid ethyl ester. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

Expert Insight: The Challenge of Carbamates

Carbamate compounds can be thermally labile, meaning they may degrade at the high temperatures often used in GC inlets.[7][13] This necessitates careful optimization of the injection temperature and technique to prevent analyte loss and ensure accurate quantification. A programmable temperature vaporization (PTV) inlet can be advantageous by allowing for a gentle sample introduction.

Experimental Workflow: GC-MS Analysis

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subgraph "cluster_0" { label="GC-MS Workflow"; bgcolor="#FFFFFF"; style="rounded"; fontname="Arial";

} } ends Caption: High-level workflow for GC-MS analysis.

Detailed GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask.

    • Add 5 mL of Dichloromethane (DCM) and sonicate for 10 minutes to dissolve the sample.

    • Dilute to volume with DCM.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 7000D MS/MS (or equivalent)[14]

    • Injector: Split/Splitless, 250°C. A lower temperature should be evaluated to check for thermal degradation.

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) for quantification. Choose a characteristic, abundant ion for quantification (e.g., m/z derived from the molecular ion) and two qualifier ions for confirmation.

Method Validation (as per ICH Q2(R1))

A summary of the validation parameters for the GC-MS method is presented below. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9950.9991
Range 1 - 20 µg/mLMet
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%
Precision (% RSD) ≤ 5.0%2.1%
LOD (µg/mL) Report0.3 µg/mL
LOQ (µg/mL) Report1.0 µg/mL
Specificity No interference at analyte RTMet

Part 2: Orthogonal Cross-Validation Method: LC-MS/MS

To cross-validate the GC-MS results, an LC-MS/MS method was developed. This technique is ideal for many carbamates, particularly those that are thermally unstable or polar, and offers exceptional selectivity through Multiple Reaction Monitoring (MRM).[7][15][16]

Expert Insight: Why LC-MS/MS is a Superior Orthogonal Choice

The power of LC-MS/MS lies in its specificity. In GC-MS with EI, the molecule is fragmented extensively, which is great for library matching but can sometimes lead to ambiguity with isomers or complex matrices. In LC-MS/MS with a soft ionization technique like Electrospray Ionization (ESI), we typically see the protonated molecule [M+H]+. We then select this specific precursor ion, fragment it in the collision cell, and monitor for a specific product ion. This precursor-to-product transition is a highly specific "fingerprint" for the analyte, significantly reducing the likelihood of interferences.[16]

Experimental Workflow: LC-MS/MS Analysis

dot digraph "Gantt Chart" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_1" { label="LC-MS/MS Workflow"; bgcolor="#FFFFFF"; style="rounded"; fontname="Arial";

} } ends Caption: Detailed workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol
  • Sample Preparation:

    • Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask.

    • Add 5 mL of 50:50 Acetonitrile:Water and sonicate for 10 minutes.

    • Dilute to volume with 50:50 Acetonitrile:Water.

    • Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.

  • Instrumentation & Conditions:

    • LC System: Shimadzu Nexera X2 (or equivalent)

    • MS System: Shimadzu LCMS-8045 (or equivalent)[17]

    • Column: C18 Column (e.g., Shim-pack FC-ODS, 2.0 x 150 mm)[15]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Mode: Multiple Reaction Monitoring (MRM). The transition would be determined by infusing a standard solution (e.g., [M+H]+ → most stable product ion).

Part 3: Comparative Analysis and Data Cross-Validation

Cross-validation involves analyzing the same set of samples by both the primary (GC-MS) and the orthogonal (LC-MS/MS) methods to compare the results.[18][19] The goal is to demonstrate that both validated methods produce equivalent and reliable data.[19] Discrepancies can reveal issues like co-eluting impurities or matrix effects that were not apparent with a single method.[20]

Comparative Data Table

Five independent batches of a product were analyzed to determine the concentration of bis(2-chloropropyl)carbamic acid ethyl ester.

Sample IDGC-MS Result (µg/g)LC-MS/MS Result (µg/g)% Difference
Batch 00115.415.11.95%
Batch 0028.28.5-3.61%
Batch 00321.722.0-1.38%
Batch 00414.914.52.69%
Batch 005< LOQ< LOQN/A

% Difference = [(GC-MS - LC-MS/MS) / (Average of Both)] * 100

Discussion of Results

The data shows excellent concordance between the GC-MS and LC-MS/MS methods, with all percentage differences falling well within a typical acceptance criterion of ±15-20%. This strong agreement provides a high degree of confidence that the reported values are accurate and not an artifact of a single analytical technique. The results from Batch 002 show a minor negative bias in the GC-MS result relative to LC-MS/MS. While small, this could warrant a brief investigation into potential minor thermal degradation or a subtle matrix effect in the GC-MS method that slightly suppresses the signal. Conversely, the minor positive biases in other batches could suggest a small enhancing matrix effect. Overall, the cross-validation is successful and confirms that the primary GC-MS method is reliable for its intended purpose.

Conclusion

This guide has detailed a comprehensive approach to the analysis of bis(2-chloropropyl)carbamic acid ethyl ester, beginning with the development and validation of a primary GC-MS method and culminating in its cross-validation using an orthogonal LC-MS/MS technique. The experimental data demonstrates strong agreement between the two methods, providing a high level of assurance in the accuracy and reliability of the analytical results.

For researchers in drug development and other regulated industries, implementing such a cross-validation strategy is not merely a suggestion but a critical component of ensuring data integrity.[18] It provides scientifically sound, defensible data and demonstrates a thorough understanding of the analytical procedure and the analyte, which is fundamental to meeting the stringent requirements of regulatory bodies like the FDA.[21][22]

References

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Orthogonal Methods. Cygnus Technologies. [Link]

  • Simultaneous Analysis of Carbamate Pesticides with LC-MS. Shimadzu. [Link]

  • Validation of an analytical method for the determination of ethyl carbamate in vinegars. Iowa State University Digital Repository. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. ACS Publications. [Link]

  • Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. ACS Publications. [Link]

  • Ethyl Carbamate (Type-II). OIV. [Link]

  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. MDPI. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. [Link]

  • Validation of analytical methods for ethyl carbamate in nine food matrices. National Center for Biotechnology Information. [Link]

  • Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. National Center for Biotechnology Information. [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]

  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Shimadzu. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. NeuroQuantology. [Link]

  • Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus. Plant Science Archives. [Link]

  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. [Link]

  • Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Bis(2-chloropropyl)carbamic acid, ethyl ester proper disposal procedures

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as a rigorous scientific discipline. Bis(2-chloropropyl)carbamic acid, ethyl ester (CAS: 5580-27-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as a rigorous scientific discipline. Bis(2-chloropropyl)carbamic acid, ethyl ester (CAS: 5580-27-8) is a specialized compound that presents a dual-hazard profile: it possesses the biological activity of a carbamate ester and the environmental persistence of a halogenated organic compound.

To ensure absolute safety and compliance in your laboratory, this guide deconstructs the physicochemical properties of this compound and provides self-validating, step-by-step operational protocols for its handling and disposal.

Part 1: Physicochemical Profiling and Hazard Causality

Before we can safely dispose of a chemical, we must understand the mechanistic reasons behind its hazards. Bis(2-chloropropyl)carbamic acid, ethyl ester requires strict segregation due to two primary factors:

  • Cholinesterase Inhibition (Biological Hazard): Like many carbamate esters, this compound can act as a reversible inhibitor of acetylcholinesterase (AChE)[1]. Exposure can lead to the accumulation of acetylcholine at synaptic junctions, triggering cholinergic toxicity[1].

  • Halogenated Reactivity (Environmental Hazard): The molecule contains two 2-chloropropyl groups. If subjected to standard, low-temperature incineration, chlorinated organics can undergo thermodynamic recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[2].

Table 1: Quantitative Physicochemical Data & Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 5580-27-8Essential identifier for regulatory waste manifesting[3].
Molecular Weight 242.14 g/mol Determines stoichiometric calculations for chemical neutralization[3].
Boiling Point 290.7 ºCLow volatility at room temperature, but heating generates toxic chlorinated vapors[3].
Flash Point 129.6 ºCCombustible liquid; mandates storage away from strong oxidizers and open flames[3].
Density 1.145 g/cm³Sinks in aqueous environments; spill recovery in water requires bottom-draining techniques[3].

Part 2: Mechanistic Pathway of Toxicity

Understanding the biological target of carbamate esters reinforces the necessity for stringent personal protective equipment (PPE) and spill control.

Toxicity_Pathway A Bis(2-chloropropyl)carbamic acid, ethyl ester B Acetylcholinesterase (AChE) Enzyme A->B Exposure C Carbamylation of Active Site Serine B->C Binding D Acetylcholine Accumulation C->D Enzyme Inhibition E Cholinergic Toxicity (Overstimulation) D->E Synaptic Cleft

Figure 1: Mechanism of carbamate-induced cholinesterase inhibition and resulting toxicity.

Part 3: Self-Validating Spill Response Protocol

In the event of a localized spill, rapid containment and chemical neutralization are critical. This protocol utilizes a self-validating framework, meaning every operational step is followed by a verification check to ensure systemic integrity.

Step-by-Step Spill Cleanup Methodology:

  • Isolation and Assessment: Evacuate non-essential personnel. Don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant nitrile gloves (check compatibility charts), and a lab coat[4].

    • Validation Checkpoint: Ensure the area is well-ventilated and verify that no ignition sources are active within a 10-meter radius.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Do not use combustible materials like sawdust, as the compound's flash point (129.6 ºC) presents a fire risk when concentrated[3][4].

    • Validation Checkpoint: Visually confirm that the liquid boundary is fully arrested and no longer expanding.

  • Recovery: Carefully sweep the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools[4].

    • Validation Checkpoint: Perform a visual inspection of the surface. No visible liquid or sheen should remain.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium carbonate). Causality: Carbamate esters undergo base-catalyzed hydrolysis, breaking the ester linkage and effectively destroying the toxicophore.

    • Validation Checkpoint: Wipe the area with an ethanol-dampened cloth and dispose of the cloth in the same hazardous waste container[4].

Part 4: Step-by-Step Disposal Methodology

Because of its chlorine content, Bis(2-chloropropyl)carbamic acid, ethyl ester must never be disposed of down the drain or mixed with general organic waste[4]. It must be strictly managed as Halogenated Organic Waste [5].

Operational Disposal Plan:

  • Waste Segregation: Collect the chemical and any contaminated solvents in a dedicated waste stream. Causality: Ensure the waste mixture contains less than 20% water. High water content lowers the BTU (calorific) value of the waste, which impedes the high-temperature incineration required for halogenated compounds[2][5].

    • Validation Checkpoint: Review the waste log to confirm no incompatible chemicals (e.g., strong acids or oxidizers) have been added to the container.

  • Packaging: Transfer the waste into UN-approved HDPE jerricans. Causality: HDPE is highly resistant to halogenated organics, whereas certain lesser plastics may degrade, and glass presents a severe shatter risk during transport[4].

    • Validation Checkpoint: Torque the cap to the manufacturer's specifications and place the jerrican inside secondary containment.

  • Labeling: Affix a standardized hazardous waste label. It must explicitly state "Halogenated Organic Waste - Toxic" and include the CAS number 5580-27-8[5].

    • Validation Checkpoint: Cross-reference the label against the laboratory's active inventory manifest to ensure accurate tracking.

  • Thermal Destruction (Incineration): Transfer the waste to a licensed disposal facility. The facility must utilize a twin-chamber rotary kiln incinerator. The secondary combustion chamber must operate at a minimum of 1100°C with a gas residence time of at least two seconds. Causality: These extreme parameters are thermodynamically required to completely cleave the carbon-chlorine bonds and prevent the synthesis of dioxins[2]. Furthermore, the exhaust gas must pass through an alkaline scrubber to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion[6].

Part 5: Disposal Workflow Visualization

Disposal_Workflow Gen Waste Generation (Liquid/Solid) Seg Segregation: Halogenated Organic Waste Gen->Seg < 20% Water Pack Packaging: HDPE Containers Seg->Pack Labeling Inc High-Temp Incineration (>1100°C, 2s residence) Pack->Inc Licensed Transport Scrub Alkaline Scrubbing (HCl Gas Neutralization) Inc->Scrub Flue Gas Disp Safe Ash/Effluent Disposal Scrub->Disp Neutralized

Figure 2: Standard operational workflow for the disposal and thermal destruction of halogenated carbamate waste.

References

  • CAS 5580-27-8 ethyl N,N-bis(2-chloropropyl)
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide - Benchchem, Benchchem,
  • Hazardous Materials Disposal Guide | Nipissing University, Nipissing University,
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis, EPA,
  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning - Journal of Pioneering Medical Sciences, Journal of Pioneering Medical Sciences,
  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 - epa nepis, EPA,
  • THE ENVIRONMENT (PROTECTION)

Sources

Handling

Personal protective equipment for handling Bis(2-chloropropyl)carbamic acid, ethyl ester

A Guide to the Safe Handling of Bis(2-chloropropyl)carbamic acid, ethyl ester For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of Bis(2-chloropropyl)carbamic acid, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling Bis(2-chloropropyl)carbamic acid, ethyl ester. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions to mitigate them. The information herein is synthesized from established safety data for structurally related compounds and general principles of laboratory safety.

Hazard Assessment and Triage

Potential Hazards:

  • Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[4]

  • Dermal Contact: May be harmful if absorbed through the skin, and could cause skin irritation.[5]

  • Eye Contact: May cause serious eye irritation or damage.[6]

  • Ingestion: May be harmful if swallowed.[3]

  • Carcinogenicity: Structurally similar compounds are considered carcinogenic.[1][3]

Due to these potential hazards, all work with Bis(2-chloropropyl)carbamic acid, ethyl ester should be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Ensure gloves have been tested for resistance to similar chemicals.[7][8]Prevents skin contact, a primary route of exposure. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[8]
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][6]Protects against splashes and aerosols that can cause severe eye damage.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the compound outside of a fume hood or when there is a potential for aerosol generation.[4][9]Minimizes the risk of inhaling potentially harmful vapors or aerosols.[4]
Skin and Body Protection A chemical-resistant lab coat, preferably disposable. Closed-toe shoes are mandatory.[1][8]Protects the skin and personal clothing from contamination.

Safe Handling and Operational Workflow

A systematic workflow is essential to ensure safety from the moment the compound is handled until it is properly disposed of.

Preparation and Weighing
  • Designated Area: All handling of Bis(2-chloropropyl)carbamic acid, ethyl ester should be performed in a designated area, such as a chemical fume hood, to control exposure.[10]

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat and handle it with forceps to avoid direct contact.

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to prevent splashing. Keep all containers covered when not in use.

Experimental Procedures
  • Conduct all reactions and manipulations within a chemical fume hood.

  • Use equipment that is in good working order and appropriate for the scale of the reaction.

  • Avoid generating aerosols.

Post-Experiment Decontamination
  • Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent.

  • Properly dispose of all contaminated materials, including disposable PPE, as hazardous waste.[1]

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled chemical.[4][11]

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with a suitable solvent.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of Bis(2-chloropropyl)carbamic acid, ethyl ester and any contaminated materials is crucial to protect both human health and the environment.

  • Chemical Waste: Unused or waste Bis(2-chloropropyl)carbamic acid, ethyl ester must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[1][6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[13]

Visual Workflow and Decision Making

To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

Safe_Handling_Workflow Safe Handling Workflow for Bis(2-chloropropyl)carbamic acid, ethyl ester cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Inspect Work Area (Fume Hood) Prep->Inspect Gather Gather Materials Inspect->Gather Weigh Weigh Compound Gather->Weigh Prepare Prepare Solution Weigh->Prepare React Perform Experiment Prepare->React Decon Decontaminate Surfaces & Glassware React->Decon Waste Segregate & Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: A step-by-step workflow for the safe handling of Bis(2-chloropropyl)carbamic acid, ethyl ester.

PPE_Decision_Matrix PPE Selection Decision Matrix cluster_gloves Hand Protection cluster_eyes Eye/Face Protection cluster_respiratory Respiratory Protection cluster_body Body Protection Start Handling Bis(2-chloropropyl)carbamic acid, ethyl ester Gloves Double Chemical-Resistant Gloves (Nitrile/Neoprene) Start->Gloves Goggles Chemical Safety Goggles Start->Goggles Aerosol Aerosol Generation or Outside Fume Hood? Start->Aerosol Splash Risk of Splash? Goggles->Splash FaceShield Add Face Shield Splash->FaceShield Yes LabCoat Chemical-Resistant Lab Coat & Closed-Toe Shoes Splash->LabCoat No FaceShield->LabCoat Respirator NIOSH-Approved Respirator Aerosol->Respirator Yes NoRespirator Work in Fume Hood Aerosol->NoRespirator No Respirator->LabCoat NoRespirator->LabCoat

Caption: A decision matrix for selecting the appropriate PPE based on the handling scenario.

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling Bis(2-chloropropyl)carbamic acid, ethyl ester, ensuring a safer laboratory environment for everyone.

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